molecular formula C9H4ClF4N B1350556 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 261763-15-9

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1350556
CAS No.: 261763-15-9
M. Wt: 237.58 g/mol
InChI Key: VUHAOUHLFDSYEE-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C9H4ClF4N and its molecular weight is 237.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAOUHLFDSYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378703
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-15-9
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 261763-15-9

Executive Summary

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS 261763-15-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals (herbicides and insecticides) and pharmaceutical active ingredients (APIs). Its structural core—containing a trifluoromethyl group (-CF₃), a fluorine atom, and a chlorine atom on a phenyl ring—imparts critical physicochemical properties to downstream molecules, including enhanced lipophilicity, metabolic stability, and bioavailability.

This guide details the chemical identity, synthetic pathways, and application logic for researchers utilizing this compound in drug discovery and process chemistry.

Chemical Identity & Physical Properties
PropertySpecification
CAS Number 261763-15-9
IUPAC Name 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Molecular Formula C₉H₄ClF₄N
Molecular Weight 237.58 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
Boiling Point ~103–105 °C (at 10 mmHg)
Density ~1.36 g/cm³
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Toluene); Insoluble in water
Key Functional Groups Nitrile (-CN), Trifluoromethyl (-CF₃), Aryl Halides (Cl, F)
Synthetic Methodology

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically follows a convergent pathway starting from the corresponding toluene derivative. This route is preferred in industrial settings for its scalability and the availability of precursors.

3.1 Core Synthetic Pathway
  • Precursor Selection: The process begins with 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene .

  • Radical Bromination (Wohl-Ziegler Reaction): The toluene derivative undergoes benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or Benzoyl Peroxide) in CCl₄ or chlorobenzene. This yields 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide .

  • Nucleophilic Substitution (Cyanation): The benzyl bromide is treated with an inorganic cyanide source (NaCN or KCN) in a polar aprotic solvent (DMSO, DMF) or under Phase Transfer Catalysis (PTC) conditions (Toluene/Water with TBAB) to yield the target phenylacetonitrile.

3.2 Reaction Engineering & Optimization
  • Regioselectivity: The presence of the electron-withdrawing -CF₃ and -F groups deactivates the ring, preventing electrophilic aromatic substitution side reactions, but the benzylic position remains susceptible to radical attack.

  • Safety Note: The cyanation step generates stoichiometric amounts of halide salts. Care must be taken to avoid acidification, which would release toxic HCN gas.

3.3 Visualized Synthesis Workflow

The following diagram illustrates the stepwise conversion and logical flow of the synthesis.

SynthesisPath cluster_conditions Critical Control Points Start 3-Chloro-2-fluoro-5- (trifluoromethyl)toluene Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Intermediate Benzyl Bromide Intermediate Step2 Nucleophilic Substitution (NaCN, DMF or PTC) Intermediate->Step2 Product Target Nitrile: CAS 261763-15-9 Step1->Intermediate -HBr (Succinimide) Step2->Product -NaBr

Caption: Stepwise synthesis from toluene precursor via benzylic bromination and subsequent cyanation.

Applications in Drug & Agrochemical Discovery

This compound serves as a "late-stage building block" (LSBB). The nitrile group is a versatile handle that can be transformed into various pharmacophores.

4.1 Downstream Transformations

The nitrile group (-CN) allows for three primary divergent pathways:

  • Hydrolysis to Phenylacetic Acid: Precursor for auxin-mimic herbicides.

  • Oxidation to Benzoic Acid: The nitrile can be hydrolyzed and oxidatively degraded to form 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 129931-45-9) . This is a critical intermediate for Uracil Herbicides (e.g., PPO inhibitors) and novel Isoxazoline Ectoparasiticides .

  • Reduction to Phenethylamine: Used in CNS-active drug discovery.

4.2 Structure-Activity Relationship (SAR)
  • Trifluoromethyl (-CF₃) at C5: Increases metabolic stability by blocking oxidative metabolism (CYP450) at the para-position relative to the fluorine. It also significantly boosts lipophilicity (LogP), aiding membrane permeability.

  • Fluorine (-F) at C2: Provides steric protection to the benzylic position and modulates the pKa of adjacent functional groups.

  • Chlorine (-Cl) at C3: fills hydrophobic pockets in target enzymes/receptors.

4.3 Application Logic Diagram

Applications Core CAS 261763-15-9 (Nitrile Intermediate) Acid Hydrolysis/Oxidation (Benzoic Acid Derivs.) Core->Acid H+/H2O Amine Reduction (Phenethylamines) Core->Amine H2/Cat Heterocycle Cyclization (Isoxazolines/Pyrimidines) Core->Heterocycle Dipolar Cycloaddition Herbicide PPO Inhibitor Herbicides (e.g., Uracil analogs) Acid->Herbicide Pharma CNS Active Agents & Antiparasitics Amine->Pharma Heterocycle->Pharma

Caption: Divergent synthesis pathways from the nitrile core to bioactive end-products.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Specific Handling:

    • Cyanide Risk: Although the nitrile group is covalently bonded, thermal decomposition or strong acidic conditions can release hazardous fumes.

    • Fluorine Safety: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Self-contained breathing apparatus (SCBA) is mandatory for emergency responders.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive.

References
  • ChemicalBook. (2023). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE Product Entry. Retrieved from

  • AK Scientific. (2023). Catalog Entry for CAS 261763-15-9. Retrieved from

  • European Patent Office. (2015). Patent EP0518412A1: Process for the alpha-chlorination of phenylacetonitriles. (Contextual reference for phenylacetonitrile handling). Retrieved from

  • PubChem. (2023). Compound Summary for Benzoic Acid Derivative (CAS 129931-45-9). (Downstream intermediate validation). Retrieved from

  • Accela ChemBio. (2023). Product Relations: Fluorinated Benzyl Derivatives. Retrieved from

Sources

A Technical Guide to the Chemical Properties and Applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical examination of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a highly functionalized aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of chloro, fluoro, and trifluoromethyl substituents on the phenylacetonitrile scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide details its chemical properties, proposes a logical synthetic pathway, discusses its core reactivity, outlines analytical characterization methods, and explores its applications in drug discovery and development. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a polysubstituted aromatic compound. Its identity is established by its unique CAS number and molecular formula. The combination of electron-withdrawing groups (Cl, F, CF₃) on the aromatic ring significantly influences its chemical behavior, particularly the reactivity of the nitrile and the benzylic methylene group.

Caption: Chemical Structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

Below is a summary of its key identifiers and properties. Note that specific experimental physical data such as melting and boiling points are not widely published; therefore, values for structurally analogous compounds are provided for context.

Identifier Value Source
Chemical Name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile[1]
CAS Number 261763-15-9[2][3]
Molecular Formula C₉H₄ClF₄N[2][3]
Molecular Weight 237.58 g/mol [2]
Appearance Off-white crystalline (predicted)[4]
Boiling Point ~256 °C (analogy to 4-Chloro-3-(trifluoromethyl)phenylacetonitrile)[4]
Density ~1.3-1.4 g/cm³ (analogy to related compounds)[4]
Solubility Insoluble in water; soluble in organic solvents (e.g., DCM, EtOAc, Acetone)[5]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific proprietary synthesis methods may vary, a logical and scalable synthetic route can be devised from commercially available starting materials based on established organofluorine chemistry principles. A plausible approach involves the functionalization of a substituted aniline, a common strategy for building complex aromatic systems.

Causality Behind Experimental Choices:

  • Starting Material: A trifluoromethyl- and chloro-substituted aniline is chosen as it provides two of the required ring substituents in the correct orientation.

  • Diazotization/Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into a wide range of functional groups. The use of sodium nitrite in an acidic medium generates the diazonium salt, which is a versatile intermediate. Subsequent reaction with a cyanide source, such as copper(I) cyanide, installs the nitrile group.

  • Halogenation: Introduction of the fluorine and chlorine atoms at specific positions would likely be achieved through electrophilic halogenation on a precursor molecule, or by starting with an appropriately substituted raw material. The directing effects of the existing substituents are critical in determining the regioselectivity of these steps.

  • Final Cyanomethylation: An alternative route could involve the synthesis of the corresponding benzyl halide followed by nucleophilic substitution with a cyanide salt to yield the final product.[6]

start Substituted Aniline Precursor step1 Diazotization (NaNO₂, HCl) start->step1 Step 1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Sandmeyer Reaction (CuCN) diazonium->step2 Step 2 product 3-Chloro-2-fluoro-5-(trifluoromethyl) phenylacetonitrile step2->product

Caption: Proposed high-level workflow for the synthesis of the target compound.

Core Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups:

  • The Nitrile Group (-C≡N): This is a highly versatile functional handle.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid derivative, a common precursor for anti-inflammatory drugs.

    • Reduction: The nitrile can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. This resulting phenethylamine scaffold is a key feature in many biologically active molecules.

  • The Benzylic Methylene Group (-CH₂CN): The protons on the carbon adjacent to the aromatic ring and the nitrile group are acidic.

    • Deprotonation: Treatment with a suitable base (e.g., NaH, LDA) generates a resonance-stabilized carbanion.

    • Alkylation/Acylation: This carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), allowing for the construction of more complex carbon skeletons at the benzylic position.

  • The Aromatic Ring: The ring is heavily substituted with electron-withdrawing groups, rendering it electron-deficient.

    • Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration or Friedel-Crafts.

    • Nucleophilic Aromatic Substitution (SNAr): While challenging, the high degree of activation by electron-withdrawing groups may allow for SNAr reactions at the halogenated positions under specific, often harsh, conditions (high temperature, strong nucleophile).

Analytical Characterization

To ensure the identity, purity, and quality of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a suite of analytical techniques is employed. The expected spectral data provides a fingerprint for the molecule.

Technique Expected Observations
¹H NMR A singlet in the range of 3.8-4.2 ppm corresponding to the two benzylic protons (-CH₂CN). One signal in the aromatic region (7.5-8.0 ppm) for the single aromatic proton, likely showing coupling to both ¹⁹F nuclei.
¹³C NMR Signals for the nitrile carbon (~115-120 ppm), the benzylic carbon (~20-25 ppm), and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the substituents. The CF₃ carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group (-CF₃), which will appear as a singlet.
IR Spectroscopy A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretch. Strong C-F stretching bands will be visible in the 1100-1350 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z 237.58. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Protocol: Standard Quality Control (QC) Analysis

This protocol describes a self-validating system for confirming the integrity of a sample.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to confirm the presence and integration of the benzylic and aromatic protons.

    • Acquire a ¹⁹F NMR spectrum to verify the two distinct fluorine environments.

    • Acquire a broadband-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-MS or analyze via GC-MS.

    • Verify the molecular weight by identifying the molecular ion peak and confirm the chlorine isotope pattern.

  • Purity Assessment:

    • Use HPLC with a UV detector or GC-FID to determine the purity of the sample, which should typically be ≥98% for research applications.

  • Data Validation: The combination of correct mass, the presence of all expected NMR signals with appropriate couplings and integrations, and high purity by chromatography provides a validated confirmation of the compound's identity and quality.

Applications in Research and Development

The strategic placement of fluorine atoms and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[7][8]

The "Fluorine Factor" in Drug Design

Incorporating a moiety like 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[7]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

  • Lipophilicity and Permeability: The trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[10]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.[9]

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH and impacting its solubility and target engagement.[7]

cluster_0 Core Scaffold cluster_1 Derivatization Pathways start 3-Chloro-2-fluoro-5- (trifluoromethyl)phenylacetonitrile p1 Phenylacetic Acids (Anti-inflammatories) start->p1 Nitrile Hydrolysis p2 Phenethylamines (CNS Agents) start->p2 Nitrile Reduction p3 α-Substituted Nitriles (Diverse Scaffolds) start->p3 Benzylic Alkylation

Caption: Role as a central building block for diverse molecular classes.

This compound is therefore not just an inert carrier of functional groups but an active contributor to the biological profile of the final molecule, making it a highly sought-after building block in the synthesis of novel therapeutics and agrochemicals.[10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The following information is derived from safety data sheets for this and structurally related nitriles.

Hazard Identification: [1]

  • GHS Classification: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Protocol: Safe Laboratory Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[11]

    • Hand Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile). Inspect gloves for tears or holes before use.[11]

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.

  • Handling Procedures:

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use.

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Store locked up.[12]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a sophisticated chemical building block whose value is derived from its unique combination of reactive functional groups and the powerful influence of its fluorine-containing substituents. Its utility in modifying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bioactive molecules ensures its continued relevance in the fields of drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the creation of next-generation chemical entities.

References

  • Cas 22902-82-5, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile . LookChem. URL: [Link]

  • Al-Awadi, F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications . PMC. URL: [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine . Fujian Kangfeng New Material Co., Ltd. URL: [Link]

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers . LookChem. URL: [Link]

  • 2-(Trifluoromethyl)phenylacetonitrile . PubChem. URL: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. URL: [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.
  • Applications of Fluorine in Medicinal Chemistry . ResearchGate. URL: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . Current Topics in Medicinal Chemistry. URL: [Link]

  • Pinto, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Pharmaceuticals. URL: [Link]

  • WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents.

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, outlines a detailed synthetic pathway with step-by-step protocols, and explores its potential applications, particularly in the realm of drug discovery. The strategic incorporation of chlorine, fluorine, and a trifluoromethyl group on the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic intermediates.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry, known to enhance a compound's pharmacokinetic profile and potency.[2]

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 261763-15-9) is a prime example of a strategically designed building block that leverages the synergistic effects of multiple halogen substituents. The presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group on the phenylacetonitrile core creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.[3] This guide will provide a detailed exploration of this compound, from its fundamental structure to its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is characterized by a benzene ring substituted with a chloro, a fluoro, a trifluoromethyl, and a cyanomethyl group.

Molecular Formula: C₉H₄ClF₄N[4]

Molecular Weight: 237.58 g/mol [4]

The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and its interactions in a biological system. The electron-withdrawing nature of the halogens and the trifluoromethyl group significantly influences the acidity of the benzylic protons and the reactivity of the nitrile group.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and Related Analogues

Property3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile4-Chloro-3-(trifluoromethyl)phenylacetonitrile[5]3-(Trifluoromethyl)phenylacetonitrile[6]
CAS Number 261763-15-922902-82-52338-76-3
Molecular Formula C₉H₄ClF₄NC₉H₅ClF₃NC₉H₆F₃N
Molecular Weight 237.58219.6185.15
Boiling Point Not available256 °C92-93 °C / 4 mmHg
Density Not available1.363 g/mL1.187 g/mL at 25 °C
Refractive Index Not available1.477n20/D 1.4565

Note: Experimental data for the target compound is limited. The properties of related analogues are provided for estimation and comparison.

Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile: A Step-by-Step Guide

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can be achieved through a two-step process starting from the corresponding benzyl alcohol. The overall synthetic scheme involves the conversion of the benzyl alcohol to a benzyl bromide, followed by a nucleophilic substitution with a cyanide salt.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation Start 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol Product1 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide Start->Product1 DCM, 0°C to rt Reagent1 PBr₃ Reagent1->Product1 Product1_ref 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide FinalProduct 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Product1_ref->FinalProduct DMF, rt Reagent2 NaCN Reagent2->FinalProduct

Sources

Chemo-Structural Profiling of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Core Data

For researchers requiring immediate stoichiometric data, the precise molecular weight and identity parameters for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile are defined below.

ParameterValue
Molecular Weight (Average) 237.58 g/mol
Monoisotopic Mass 236.9968 g/mol
CAS Number 261763-15-9
Molecular Formula C₉H₄ClF₄N
Appearance Colorless to pale yellow liquid (Standard) / Low-melting solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water

Structural Analysis & Significance

This molecule is not merely a catalog entry; it is a high-value scaffold modifier in medicinal chemistry.[1][2] The simultaneous presence of a chlorine, a fluorine, and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment.[2]

The "Magic Methyl" & Ortho Effects

The 2-fluoro and 5-trifluoromethyl substituents significantly alter the physicochemical profile compared to the parent phenylacetonitrile:

  • Metabolic Stability: The fluorine at the C2 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site.[1][2]

  • Lipophilicity Modulation: The -CF₃ group increases lipophilicity (LogP), enhancing membrane permeability, while the nitrile (-CN) handle provides a versatile anchor for further diversification.[1][2]

  • Electronic Deactivation: The electron-withdrawing nature of the Cl, F, and CF₃ groups makes the benzylic protons more acidic, facilitating alkylation reactions but also requiring careful handling to prevent polymerization.[1][2]

Structural Visualization (DOT)

The following diagram illustrates the functional connectivity and steric environment of the molecule.[1][2]

MoleculeStructure Core Phenyl Core CN Nitrile Group (-CN) (Versatile Synthon) Core->CN Benzylic Position CF3 5-CF3 Group (Lipophilicity/Metabolic Stability) Core->CF3 Meta Cl 3-Cl Substituent (Steric Bulk/Halogen Bonding) Core->Cl Meta F 2-F Substituent (Ortho Effect/Metabolic Block) Core->F Ortho

Figure 1: Functional group mapping of the target molecule highlighting medicinal chemistry utility.[1][2]

Synthetic Pathways & Protocols

Synthesis of electron-deficient benzyl nitriles requires precise control to avoid hydrolysis or polymerization.[1][2] The industry-standard route involves nucleophilic substitution of the corresponding benzyl halide.[1][2]

Retrosynthetic Analysis

The most robust pathway disconnects at the benzylic carbon-cyanide bond.[1][2]

Synthesis Target TARGET: 3-Chloro-2-fluoro-5-(trifluoromethyl) phenylacetonitrile Precursor PRECURSOR: 3-Chloro-2-fluoro-5-(trifluoromethyl) benzyl bromide/chloride Precursor->Target Nucleophilic Substitution (SN2) Reagents REAGENTS: NaCN or KCN Cat. 18-Crown-6 or DMSO Reagents->Target

Figure 2: Primary retrosynthetic disconnection.

Detailed Experimental Protocol (Benzyl Halide to Nitrile)

Objective: Convert 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide to the target nitrile.

Reagents:

  • Precursor: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq)[1][2]

  • Sodium Cyanide (NaCN): 1.2 eq (Caution: Highly Toxic)[1][2]

  • Solvent: DMSO (Anhydrous) or Ethanol/Water (4:1)[1][2]

  • Workup: Ethyl Acetate, Brine, Sodium Sulfate.[2]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl bromide (10 mmol) in anhydrous DMSO (20 mL). Note: DMSO accelerates SN2 reactions via cation solvation.[2]

  • Addition: Cool the solution to 0°C. CAREFULLY add powdered NaCN (12 mmol) in small portions. Safety: Perform in a well-ventilated fume hood. Keep bleach solution nearby to neutralize spills.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1][2] The starting bromide spot should disappear.[1][2]

  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) to precipitate the product or solubilize inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92%[2]

Reactivity Profile & Downstream Applications

The nitrile group is a "gateway" functional group.[1][2] In drug development, this molecule serves as a precursor to three critical pharmacophores.

Transformation Logic
Reaction TypeReagentsProduct ClassUtility
Hydrolysis H₂SO₄ / H₂O / HeatPhenylacetic Acid NSAID scaffolds; Linkers
Reduction LiAlH₄ or H₂/Raney NiPhenethylamine CNS active agents; Kinase inhibitors
Alkylation LDA / R-Xα-Substituted Nitrile Steric occlusion; Chiral centers
Application Workflow

Reactivity Center 3-Cl-2-F-5-CF3 Phenylacetonitrile Acid Phenylacetic Acid (Hydrolysis) Center->Acid Acid/Base Amine Phenethylamine (Reduction) Center->Amine [H] Alpha α-Alkylated Nitrile (Deprotonation/Alkylation) Center->Alpha Base + Electrophile

Figure 3: Divergent synthesis capabilities from the core scaffold.[1][2]

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Acute Toxicity: This compound contains a nitrile moiety which can metabolize to release cyanide ions in vivo.[1][2] It is toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • HCN Hazard: Reacting with strong acids may release Hydrogen Cyanide (HCN) gas.[1][2]

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended).[1][2]

    • Chemical splash goggles.[1][2]

    • Full-face respirator if working outside a fume hood (not recommended).[1][2]

First Aid:

  • Inhalation:[2][3][4][5][6] Move to fresh air.[1][2][3][4][6] Administer oxygen if breathing is difficult.[1][2]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2]

  • Ingestion:[2][4][5]IMMEDIATE medical attention required. Do not induce vomiting unless instructed by medical personnel.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24851897 (Analogous Fluorinated Nitriles).[1][2] Retrieved from [Link][1][2]

  • BuyersGuideChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS 261763-15-9 Entry.[1][2][7] Retrieved from [Link]

  • Organic Syntheses. General Procedure for the Synthesis of Phenylacetonitriles. Coll. Vol. 3, p. 221.[1][2] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of C9H4ClF4N Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of key isomers of the molecular formula C9H4ClF4N. Primarily focusing on commercially significant chlorotrifluoromethylbenzonitrile isomers, this document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and materials science.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued substituent in medicinal chemistry for its ability to enhance these properties.

This guide will focus on the isomeric chlorotrifluoromethylbenzonitriles, which are versatile building blocks in organic synthesis. Their utility stems from the presence of three key functional groups: a reactive nitrile group, a metabolically robust trifluoromethyl group, and a chlorine atom that can serve as a leaving group or a handle for cross-coupling reactions. Understanding the distinct properties of each isomer is crucial for their effective application in research and development.

Isomers of C9H4ClF4N: A Comparative Overview

The molecular formula C9H4ClF4N can represent several constitutional isomers. This guide will concentrate on the three most common and synthetically useful isomers of chlorotrifluoromethylbenzonitrile:

  • 2-Chloro-5-(trifluoromethyl)benzonitrile

  • 4-Chloro-2-(trifluoromethyl)benzonitrile

  • 3-Chloro-2-(trifluoromethyl)benzonitrile

A fourth isomer, 3-Chloro-5-(trifluoromethyl)benzonitrile , will also be discussed, particularly in the context of its spectroscopic analysis. The distinct substitution patterns of these isomers lead to significant differences in their physical properties, reactivity, and spectroscopic signatures.

Physicochemical Properties

The physical properties of these isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding their behavior in various matrices.

Property2-Chloro-5-(trifluoromethyl)benzonitrile4-Chloro-2-(trifluoromethyl)benzonitrile3-Chloro-2-(trifluoromethyl)benzonitrile
CAS Number 328-87-0320-41-21813-33-8
Molecular Weight 205.56 g/mol 205.56 g/mol 205.56 g/mol
Appearance White to off-white crystalline solidInformation not readily availableInformation not readily available
Melting Point 39-41 °CInformation not readily availableInformation not readily available
Boiling Point 213 °C192-193 °CInformation not readily available
Solubility Insoluble in water; soluble in organic solvents.Information not readily availableInformation not readily available

Synthesis of Chlorotrifluoromethylbenzonitrile Isomers

The synthesis of chlorotrifluoromethylbenzonitrile isomers often involves multi-step sequences starting from readily available precursors. A common and versatile method for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction .

General Workflow for Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to synthesize aryl nitriles from the corresponding anilines. The general workflow is as follows:

Sandmeyer_Reaction A Aromatic Amine (e.g., Chloro-trifluoromethylaniline) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C Intermediate D Cyanation (CuCN) C->D Step 2 E Aryl Nitrile (Chlorotrifluoromethylbenzonitrile) D->E Product

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

This protocol outlines a typical procedure for the synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile starting from m-chlorobenzotrifluoride[1]:

Step 1: Nitration of m-Chlorobenzotrifluoride

  • m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.

Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline

  • The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced to the corresponding aniline using a Raney nickel catalyst under a hydrogen atmosphere[1]. The reaction is typically carried out in an autoclave at a controlled temperature and pressure[1].

Step 3: Diazotization and Bromination (Sandmeyer-type)

  • The resulting 4-chloro-2-(trifluoromethyl)aniline is diazotized using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst. This step yields 4-chloro-2-trifluoromethylbromobenzene.

Step 4: Cyanation

  • Finally, the target compound, 4-chloro-2-(trifluoromethyl)benzonitrile, is synthesized by reacting 4-chloro-2-trifluoromethylbromobenzene with copper(I) cyanide. This reaction is often facilitated by a phase transfer catalyst, such as hexadecyltrimethylammonium bromide[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the C9H4ClF4N isomers. This section details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these isomers are characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern of the benzene ring.

¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon attached to the nitrile group typically appears in the range of 115-120 ppm, while the trifluoromethyl carbon exhibits a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

Spectroscopic Data for 2-(Trifluoromethyl)benzonitrile (a related compound):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86-7.68 (m, 4H) ppm[2].

  • ¹³C NMR (100 MHz, CDCl₃): δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 ppm[2].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of chlorotrifluoromethylbenzonitriles are expected to show characteristic absorption bands for the nitrile group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.

Key IR Absorption Bands:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-F stretch: Strong, broad absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

  • C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=C stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

A detailed analysis of the FT-IR and FT-Raman spectra of 3-Chloro-5-(trifluoromethyl)benzonitrile has been reported, where experimental vibrational frequencies were compared with theoretical calculations using Density Functional Theory (DFT)[3][4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.56 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

  • Major Fragments: Fragmentation may occur through the loss of a chlorine atom, a cyanide radical, or a trifluoromethyl radical. The relative abundance of these fragment ions will depend on their stability.

Safety and Handling

Chlorotrifluoromethylbenzonitriles are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

General Hazards:

  • Toxicity: These compounds are generally considered toxic if swallowed, inhaled, or absorbed through the skin[1].

  • Irritation: They can cause irritation to the skin, eyes, and respiratory system[1].

  • Environmental Hazards: Some isomers may be harmful to aquatic life with long-lasting effects.

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Keep away from heat, sparks, and open flames.

It is imperative to consult the specific Safety Data Sheet (SDS) for each isomer before use.

Conclusion

The isomers of C9H4ClF4N, particularly the chlorotrifluoromethylbenzonitriles, are valuable building blocks in organic synthesis. Their unique combination of functional groups allows for a wide range of chemical transformations, making them attractive starting materials for the development of new pharmaceuticals and other functional molecules. A thorough understanding of their physical properties, synthesis, spectroscopic characteristics, and safety precautions is essential for their effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these key aspects, serving as a starting point for further investigation and application.

References

[5] WIPO. (2019). METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WO/2019/134477. Available at: [Link] [6] Google Patents. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. CN102452976A. Available at: [7] Pearson. Describe the 1H NMR spectrum for an anhydrous sample of 3-chloro-. Available at: [Link] [8] Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link] [2] Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link] [9] Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid | The Journal of Organic Chemistry - ACS Publications. (2026). Available at: [Link] [10] Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes | The Journal of Organic Chemistry - ACS Publications. (2026). Available at: [Link] [3] 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory - ResearchGate. (2026). Available at: [Link] [1] Google Patents. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A. Available at: [4] 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (2026). Available at: [Link]

Sources

Technical Safety & Handling Guide: (3-Chloro-2-fluoro-5-trifluoromethyl-phenyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Technical Advisory)

  • Scope: Research & Development (R&D) / Pre-clinical Synthesis

  • Status: High-Potency Intermediate / Hazardous Building Block

Executive Summary & Chemical Identity[1][2][3]

The Core Directive: This guide addresses the safety, handling, and synthetic utility of (3-Chloro-2-fluoro-5-trifluoromethyl-phenyl)-acetonitrile . As a poly-halogenated benzyl nitrile, this compound represents a "dual-threat" in the laboratory: it combines the acute toxicity potential of organic nitriles (metabolic cyanide release) with the high lipophilicity of trifluoromethyl-substituted aromatics (enhanced dermal absorption).

This molecule is a high-value pharmacophore, likely serving as a key intermediate in the synthesis of GnRH antagonists (analogous to Elagolix precursors) or advanced agrochemicals where metabolic stability is required.

Physiochemical Profile (Predicted/Derived)
PropertyValue / DescriptionExperimental Note
Structure Phenyl ring with -CH₂CN, -Cl, -F, and -CF₃ substituents.Highly electron-deficient ring.
Molecular Formula C₉H₄ClF₄N
Molecular Weight ~237.58 g/mol
Physical State Low-melting solid or viscous oil (Ambient).Tendency to supercool.
Boiling Point ~105–115 °C @ 1-5 mmHg (Est.)High vacuum required for distillation.
Solubility Soluble in DCM, THF, EtOAc. Insoluble in water.[1]Lipophilic (LogP > 3.0 est).
Reactivity Acidic α-protons (pKa ~15-16).Susceptible to nucleophilic attack at nitrile.

Strategic Hazard Analysis (The "Why" of Safety)

Standard Safety Data Sheets (SDS) often list H-codes without explaining the mechanism of injury. For drug development professionals, understanding the causality is critical for risk mitigation.

The Nitrile Metabolic Pathway (Cyanide Potential)

Unlike simple inorganic cyanides, phenylacetonitriles are not immediately toxic upon contact. They function as pro-toxins .

  • Mechanism: The compound is lipophilic, allowing it to cross the blood-brain barrier and dermal layers.

  • Activation: Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the alpha-carbon (benzylic position).

  • Release: The resulting cyanohydrin is unstable and spontaneously decomposes, releasing free Cyanide (CN⁻) ions and the corresponding benzaldehyde derivative.

The "Lipophilic Vector" (The CF₃ Effect)

The trifluoromethyl (-CF₃) group is critical. It increases the compound's lipophilicity significantly compared to non-fluorinated analogs.

  • Consequence: This facilitates rapid transdermal absorption. Standard nitrile gloves may degrade or become permeable faster than expected.

  • Sensitization: The benzylic halide precursors and the nitrile itself are potent skin sensitizers.

Visualization: Metabolic Toxicity Pathway

ToxicityMechanism Compound Parent Nitrile (Lipophilic Entry) Liver Hepatic CYP450 (α-Hydroxylation) Compound->Liver Absorption Intermed Unstable Cyanohydrin Liver->Intermed Oxidation Toxin Free Cyanide (CN⁻) (Mitochondrial Toxin) Intermed->Toxin Spontaneous Decomposition Aldehyde Poly-halo Benzaldehyde (Irritant) Intermed->Aldehyde Cytochrome c Oxidase Cytochrome c Oxidase Toxin->Cytochrome c Oxidase Inhibition

Caption: Mechanism of delayed acute toxicity via metabolic activation and cyanide release.

Handling & Engineering Controls

Trustworthiness Protocol: Do not rely on odor thresholds. Nitriles often have sweet, almond-like odors that are not detectable at hazardous concentrations.

Primary Containment
  • Solids: Weighing must be performed in a Class I Biological Safety Cabinet or a dedicated powder enclosure. Static electricity is a risk; use anti-static guns.

  • Liquids/Solutions: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtectionHigh-Risk Operation (Spills/Scale-up)
Hands Double Gloving: Nitrile (inner) + Laminate/Barrier (outer, e.g., Silver Shield®).Silver Shield® or Viton® gloves essential. Standard nitrile is insufficient for >15 min exposure.
Respiratory Fume hood usually sufficient.P100/OV Cartridge Respirator if heating or outside hood.
Eyes Chemical Splash Goggles.Goggles + Face Shield.
Skin Tyvek® Lab Coat (wrist cuffs taped).Tychem® Suit for spill cleanup.

Emergency Response Protocols

Self-Validating System: A "Cyanide Antidote Kit" must be physically present and unexpired in the lab zone whenever this chemistry is active.

Exposure Response Logic
  • Inhalation: Remove to fresh air immediately. Administer 100% Oxygen. DO NOT perform mouth-to-mouth (risk of secondary contamination).

  • Skin Contact: Drench with water for 15 minutes.[2] Discard contaminated leather goods (shoes/watch bands) immediately; they cannot be decontaminated.

  • Ingestion: If conscious, rinse mouth. Do not induce vomiting (risk of aspiration).

Spills & Deactivation
  • Neutralization Agent: 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

  • Chemistry: The hypochlorite oxidizes the nitrile/cyanide to less toxic cyanate (OCN⁻).

  • Protocol: Cover spill with absorbent pads

    
     Apply bleach solution gently (exothermic!) 
    
    
    
    Wait 30 mins
    
    
    Collect as hazardous waste.
Visualization: Emergency Decision Tree

EmergencyResponse Accident Exposure Event Type Identify Route Accident->Type Skin Dermal/Eye Type->Skin Inhale Inhalation Type->Inhale Action1 Drench 15min Remove Clothing Skin->Action1 Action2 100% Oxygen Amyl Nitrite (If trained) Inhale->Action2 Monitor Monitor for CN- Symptoms Action1->Monitor Action2->Monitor Symptoms Symptoms: Headache, Gasping, Cherry Red Skin? Monitor->Symptoms Antidote ADMINISTER ANTIDOTE (Hydroxocobalamin) Symptoms->Antidote YES Hosp Transport to ER Symptoms->Hosp NO Antidote->Hosp

Caption: Decision logic for acute exposure, emphasizing the threshold for antidote administration.

Synthesis & Application Context

Expertise Grounding: This compound is structurally homologous to intermediates used in the synthesis of Elagolix (Orilissa) , a GnRH antagonist. Specifically, it resembles the 2-fluoro-6-(trifluoromethyl)benzyl moiety found in the drug's "uracil" core.

Synthetic Utility

The acetonitrile group (-CH₂CN) acts as a versatile "chemical handle":

  • Hydrolysis: Converts to Phenylacetic Acid derivatives (Linker synthesis).

  • Reduction: Converts to Phenethylamine (Scaffold construction).

  • Alpha-Alkylation: Exploits the acidity of the benzylic protons to build complexity.

Typical Synthetic Route (Retrosynthesis)

The most reliable route to this intermediate avoids the use of highly toxic cyanide salts by utilizing palladium-catalyzed cross-coupling or nucleophilic substitution on benzyl halides.

Visualization: Synthetic Workflow

Synthesis Start 3-Cl-2-F-5-CF3 Benzyl Halide Product Target Acetonitrile Start->Product Nucleophilic Sub. (SN2) Reagent TMS-CN or NaCN/TBAB Reagent->Product Cyanation Drug GnRH Antagonist (e.g. Elagolix Analog) Product->Drug 1. Alkylation 2. Hydrolysis

Caption: Synthetic progression from benzyl halide precursor to pharmaceutical scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 261763-22-8 (Related Elagolix Intermediate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenylacetonitrile derivatives hazard classification. Retrieved from [Link]

  • Soli, E. D., et al. (2021). Synthesis of [3H]- and [14C]-labeled elagolix.[3] Journal of Labelled Compounds and Radiopharmaceuticals, 64(7), 254-261.[3] (Demonstrates handling of fluorinated benzyl nitrile intermediates). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure: Medical Management Guidelines. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

[1][2]

Executive Summary

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 261763-15-9) is a high-value, poly-functionalized aromatic scaffold used extensively in the synthesis of next-generation agrochemicals (specifically PPO inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1][2][3][4]

Its value lies in its unique substitution pattern:

  • The "Triad" Core: The 2-Fluoro, 3-Chloro, and 5-Trifluoromethyl groups create a highly specific electronic and steric environment.[1][2]

  • Orthogonal Reactivity: The molecule offers three distinct reaction sites (Nitrile, Activated Fluorine, Aryl Chloride) that can be manipulated sequentially without cross-interference.

  • Bioisosteric Potential: The trifluoromethyl group increases lipophilicity and metabolic stability, while the nitrile serves as a versatile gateway to heterocycles, amines, and acids.

Electronic & Structural Analysis[1][2]

To design effective synthetic routes, one must understand the electronic "push-pull" dynamics of this scaffold.[1][2]

PositionSubstituentElectronic EffectReactivity Profile
C-1 -CH₂CN Inductive Withdrawal (-I)Acidic Methylene: The benzylic protons are highly acidic (pKa ~11-13 in DMSO) due to the nitrile and the electron-deficient ring.[1][2]
C-2 -F Inductive Withdrawal (-I), Resonance Donation (+R)Highly Activated Electrophile: Located para to the strong electron-withdrawing -CF₃ group and ortho to the -CH₂CN group.[1][2] This makes the C-F bond exceptionally labile to Nucleophilic Aromatic Substitution (SNAr).[1][2]
C-3 -Cl Inductive Withdrawal (-I), Steric BulkSteric Blocker / Latent Handle: Provides steric protection to the C-2 position (preventing over-reaction) and serves as a handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after SNAr.
C-5 -CF₃ Strong Inductive/Resonance Withdrawal (-I/-R)The Activator: Strongly deactivates the ring towards electrophilic attack but activates the C-2 position for nucleophilic attack.[1][2]
The "Para-Activation" Rule

The critical reactivity feature is the relationship between the 2-Fluoro and 5-Trifluoromethyl groups.[1][2] Being para to each other, the strong electron-withdrawing nature of the -CF₃ group pulls electron density away from the C-2 position, making the fluorine atom a "loaded spring" for displacement by nucleophiles.[1][2]

Core Reactivity Modules

Module A: The "Soft" Handle (Nitrile Transformations)

The acetonitrile side chain is the primary handle for scaffold elongation.

  • Hydrolysis (Acid/Amide Formation):

    • Conditions: H₂SO₄/H₂O (Acidic) or NaOH/H₂O₂ (Basic).[1][2]

    • Outcome: Converts -CN to -CONH₂ or -COOH.

    • Utility: Precursor to phenylacetic acid derivatives (NSAID analogs).[1][2]

  • Reduction (Phenethylamine Synthesis):

    • Conditions: BH₃[1][2]·THF or H₂/Raney Ni.

    • Outcome: Converts -CN to -CH₂CH₂NH₂.[1][2]

    • Utility: Access to CNS-active phenethylamine scaffolds.[1][2]

  • Alpha-Alkylation (C-H Activation):

    • Conditions: NaH or KOtBu, followed by Alkyl Halide (R-X).[1]

    • Mechanism:[2][5][6][7] Deprotonation of the benzylic carbon to form a stabilized carbanion.[1][2]

    • Note: The electron-poor ring stabilizes the anion, making this reaction rapid and high-yielding.[1][2]

Module B: The "Hard" Core (SNAr Fluorine Displacement)

This is the most distinct reaction of this scaffold.[2] The 2-Fluoro atom can be selectively displaced while leaving the 3-Chloro atom intact.[1]

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Selectivity: The 2-F is >100x more reactive than the 3-Cl due to the para-CF₃ activation and the higher electronegativity of Fluorine (Meisenheimer complex stabilization).[1][2]

  • Causality: The 3-Cl provides steric hindrance that prevents "runaway" double additions if the nucleophile is small, but requires elevated temperatures for bulky nucleophiles.[1]

Module C: Metal-Catalyzed Cross-Coupling (The Chlorine Handle)

Once the 2-F position is derivatized (or if left intact), the 3-Cl position can be engaged.[1][2]

  • Suzuki-Miyaura: Coupling with Boronic Acids.[1][2]

  • Buchwald-Hartwig: Amination of the 3-position.[1][2]

  • Challenge: The 3-Cl is sterically crowded (flanked by 2-F/Substituent and 4-H) and on an electron-poor ring.[1][2]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) and oxidative addition promoters (Pd(OAc)₂ or Pd₂dba₃).[1][2]

Visualizing the Reactivity Pathways[2]

The following diagram illustrates the orthogonal reactivity logic.

ReactivityMapCore3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrileSNArS_NAr Displacement(Target: 2-Fluoro)Core->SNArActivated by5-CF3 (Para)AlkylationAlpha-Alkylation(Target: Benzylic CH2)Core->AlkylationBase (NaH/KOtBu)CouplingPd-Catalyzed Coupling(Target: 3-Chloro)Core->CouplingPd(0) / Ligand(Requires Activation)Prod_SNAr2-Amino/AlkoxyDerivativesSNAr->Prod_SNArProd_AlkylAlpha-SubstitutedNitrilesAlkylation->Prod_AlkylProd_CoupBiaryl/Aryl-AmineScaffoldsCoupling->Prod_CoupProd_SNAr->CouplingSequentialFunctionalization

Figure 1: Orthogonal reactivity map showing the three distinct "handles" available for chemical modification.

Experimental Protocols

Protocol 1: Selective SNAr Displacement of 2-Fluoro

This protocol demonstrates the introduction of a cyclic amine (e.g., morpholine) at the 2-position.[1][2]

  • Reagents:

    • Substrate: 1.0 eq (261763-15-9)[1][2]

    • Nucleophile: 1.2 eq Morpholine[2]

    • Base: 2.0 eq K₂CO₃ (anhydrous)[1][2]

    • Solvent: DMF or DMSO (Polar aprotic is essential)[1][2]

  • Procedure:

    • Dissolve substrate in DMF (0.5 M concentration).[1][2]

    • Add K₂CO₃ followed by Morpholine.[1][2]

    • Heat to 60-80°C for 4-6 hours. (Monitor by TLC/LCMS; the 2-F is reactive, but the 3-Cl steric bulk slows the rate compared to a non-chlorinated analog).

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF).[1][2]

  • Critical Control Point: Do not exceed 100°C. Higher temperatures may force the displacement of the 3-Cl or hydrolysis of the nitrile.[1][2]

Protocol 2: Nitrile Hydrolysis to Phenylacetic Acid

Conversion of the nitrile handle to a carboxylic acid.[2]

  • Reagents:

    • Substrate: 1.0 eq

    • Acid: H₂SO₄ (50% aq) or HCl (conc)/Acetic Acid (1:1)[1][2]

  • Procedure:

    • Suspend substrate in the acid mixture.[1][2]

    • Reflux (100-110°C) for 12-18 hours.[1][2]

    • Note: The electron-deficient ring makes the nitrile less susceptible to hydrolysis than a standard benzyl cyanide.[1][2] Rigorous heating is required.[1]

    • Workup: Cool to 0°C. The product usually precipitates as a solid.[1][2] Filter and wash with cold water.[1]

Safety & Handling

  • HF Generation: During SNAr reactions, fluoride ions are released.[1] In acidic workups, this can generate trace HF.[1] Always use glass-lined or resistant vessels and quench basic reactions thoroughly before acidification.[1]

  • Cyanide Risks: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release HCN.

  • Skin/Eye Irritant: As a benzylic halide-like structure (alpha-halo character if halogenated) and fluorinated aromatic, it is a potent irritant.[1][2] Wear full PPE (gloves, goggles, lab coat).[1]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 53414982, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Retrieved from [Link][1][2]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org.[1][2] Chem. Retrieved from [Link][1][2]

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Introduction: The Strategic Importance of a Multifunctional Building Block

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique combination of substituents on the phenylacetonitrile core. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety known to enhance metabolic stability and modulate the lipophilicity and bioavailability of parent compounds.[2][3] The presence of both chloro and fluoro groups further influences the electronic properties and provides steric hindrance, blocking potential sites of metabolic attack.[4][5] The nitrile group itself is a versatile synthetic handle, readily converted into carboxylic acids, amides, or amines.[6][7]

Given its role as a high-value intermediate, ensuring the chemical integrity and purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile from procurement through to reaction is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that complicate subsequent synthetic steps and purification processes. This guide provides a comprehensive overview of the compound's stability profile, outlines field-proven storage and handling protocols, and details methodologies for assessing its long-term integrity.

Section 1: Physicochemical and Reactivity Profile

Understanding the inherent chemical nature of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is fundamental to predicting its behavior and designing appropriate storage strategies.

Key Physicochemical Properties

The properties of this compound are dictated by its complex substitution pattern. While specific experimental data for this exact molecule is not broadly published, data from close analogs and its Safety Data Sheet (SDS) provide a reliable profile.

PropertyValue / DescriptionRationale & Impact on Stability
Molecular Formula C₉H₄ClF₄NIndicates a complex structure with multiple halogen atoms.
CAS Number 261763-15-9Unique identifier for this specific chemical entity.[8]
Appearance Likely a solid or high-boiling liquid.Analogs like 4-Chloro-3-(trifluoromethyl)phenylacetonitrile are off-white crystalline solids.[9]
Reactivity Stable under recommended storage conditions.The primary sources of instability are the nitrile group and potential reactions under harsh conditions.
Hazard Profile Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]Dictates the need for stringent personal protective equipment (PPE) and handling in ventilated enclosures.[8][10]
The Influence of Aromatic Substituents on Stability

The stability of the core structure is significantly influenced by its functional groups:

  • Trifluoromethyl (-CF3) Group: This is a strongly deactivating, electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][11] This property makes the aromatic ring less susceptible to electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr) under specific conditions. The C-F bonds themselves are exceptionally strong, making the -CF3 group itself highly stable.[12]

  • Chloro (-Cl) and Fluoro (-F) Groups: As halogens, these are also electron-withdrawing via induction. Their presence, particularly the ortho-fluoro substituent, significantly modulates the electronic density of the aromatic ring and the reactivity of adjacent functional groups.[4]

  • Nitrile (-C≡N) Group: The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic. This site is the most probable point of reaction under common storage or processing conditions, particularly with nucleophiles like water.[7]

Section 2: Potential Degradation Pathways

The primary mechanism of degradation for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile under typical laboratory conditions is hydrolysis of the nitrile group. Other pathways, while less common, should also be considered.

Hydrolysis: The Primary Stability Concern

The reaction of nitriles with water is generally very slow but is catalyzed by the presence of either acid or base.[13]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid and an ammonium salt.[6][7]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, can directly attack the electrophilic carbon of the nitrile group. This pathway also forms a carboxylic acid (as its salt) and ammonia.[7][14]

The implication for storage is critical: exposure to acidic or basic contaminants, or even atmospheric moisture over extended periods, can lead to the formation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, compromising the purity of the material.

G cluster_main Degradation Pathways Parent 3-Chloro-2-fluoro-5-(trifluoromethyl) phenylacetonitrile Amide Intermediate Amide Parent->Amide H₂O (Acid/Base Catalyst) [Hydrolysis Step 1] Other Other Photolytic/ Thermal Products Parent->Other UV Light / High Heat CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid H₂O (Acid/Base Catalyst) [Hydrolysis Step 2]

Caption: Primary degradation pathways for the subject compound.

Thermal and Photochemical Degradation

While generally stable, prolonged exposure to high heat or UV radiation should be avoided.[15] Aromatic compounds, especially those with halogens, can be susceptible to photodecomposition. Although the C-F bonds are robust, high energy input could potentially lead to complex degradation pathways. Therefore, protection from light and heat is a crucial preventative measure.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical profile, a multi-faceted approach to storage is required to ensure long-term stability. Recommendations from SDS of analogous compounds consistently point towards controlled, inert conditions.[10][15][16]

Summary of Storage Conditions
ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated) [9][17]Reduces the rate of potential hydrolytic and thermal degradation pathways. While some analogs are stored at room temperature, refrigeration provides an added layer of security for this high-value intermediate.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen. This is the most effective way to prevent hydrolysis. A simple tightly sealed cap is good, but backfilling with an inert gas is best practice for long-term storage.
Light Amber or Opaque Container Prevents potential photochemical degradation. Store in a dark location, such as a refrigerator or a light-proof cabinet.[18]
Container Tightly-sealed, glass container with an inert cap liner (e.g., PTFE). Glass is non-reactive. A PTFE liner prevents leaching and provides a superior seal against moisture ingress compared to standard cap liners. Ensure the original packaging is used where possible.[10]
Environment Cool, dry, well-ventilated area. [16][19]Standard best practice for all chemical storage. Ventilation is crucial for safety in case of container failure.[20]
Chemical Incompatibilities

To prevent rapid and potentially hazardous reactions, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile must be stored away from:

  • Strong Oxidizing Agents: Can react exothermically.[15]

  • Strong Acids: Will catalyze rapid hydrolysis of the nitrile group.[15]

  • Strong Bases: Will catalyze rapid hydrolysis of the nitrile group.

Section 4: Stability Assessment and Quality Control

Regularly assessing the purity of the stored material is a cornerstone of good laboratory practice and ensures the validity of experimental results. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for this analysis.

Experimental Protocol: RP-HPLC Purity Assay

This protocol is a self-validating system designed to provide a reliable, quantitative measure of purity.

Objective: To determine the purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and quantify the presence of the primary hydrolytic degradant, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Methodology:

  • Standard and Sample Preparation:

    • System Suitability Standard: Prepare a solution containing both the parent compound (~0.9 mg/mL) and a small amount of the carboxylic acid degradant (~0.1 mg/mL) in acetonitrile. The presence of both peaks allows for the validation of chromatographic resolution.

    • Sample Solution: Accurately weigh ~10 mg of the stored material and dissolve in 10 mL of acetonitrile to create a ~1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. (A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar aromatic compounds).

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier improves peak shape for the carboxylic acid degradant).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes. (A gradient is used to ensure elution of the less polar parent compound while retaining and separating the more polar degradant).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm. (Aromatic rings provide strong absorbance at this wavelength).

    • Injection Volume: 5 µL.

  • Analysis and System Suitability:

    • Inject the System Suitability Standard. The resolution between the parent compound and the carboxylic acid peak must be >2.0. The tailing factor for the parent peak should be <1.5.

    • Inject the Sample Solution in duplicate.

  • Calculation:

    • Calculate the purity by area percent: % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100.

G cluster_workflow QC Workflow for Stability Assessment Prep 1. Sample Preparation (Accurate Weighing & Dilution) SystemSuit 2. System Suitability Test (Inject Standard, Verify Resolution) Prep->SystemSuit Analysis 3. HPLC Analysis (Inject Sample in Duplicate) SystemSuit->Analysis If Pass Integration 4. Data Integration (Integrate All Peak Areas) Analysis->Integration Calc 5. Purity Calculation (% Area Normalization) Integration->Calc Report 6. Final Report (Compare to Specification) Calc->Report

Caption: A typical workflow for assessing compound purity via HPLC.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a stable compound when stored under the appropriate conditions. Its primary vulnerability is the hydrolysis of the nitrile functional group, a process catalyzed by acids, bases, and prolonged exposure to moisture. By implementing a stringent storage protocol—refrigeration (2-8°C), inert atmosphere, and protection from light—researchers can effectively preserve the integrity and purity of this valuable synthetic intermediate. Regular purity assessments using a validated RP-HPLC method provide the ultimate assurance of quality, ensuring the success of subsequent research and development activities.

References

  • Apollo Scientific. (n.d.). 2-chloro-5-(trifluoromethyl)phenylacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Kasturi Aromatics. (n.d.). Safety Data Sheet: Phenylacetonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Cas 22902-82-5, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ishmath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link]

  • LEAPChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Scott, J. S., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. Retrieved from [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76435, 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

  • Wang, J. (2015). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Li, Y., et al. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

  • Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research. Retrieved from [Link]

Sources

Core Topic: Solubility of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the solubility characteristics of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile. As a critical building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.[1][2] This guide moves beyond simple data presentation to explain the underlying chemical principles and provide validated experimental protocols, empowering researchers to make informed, data-driven decisions.

Strategic Importance: Why Solubility Governs Success

In process chemistry and drug development, solubility is not merely a physical constant; it is a critical process parameter that dictates the viability and efficiency of the entire synthetic workflow. For a complex intermediate like 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, its solubility profile directly influences:

  • Reaction Design: Achieving optimal reactant concentration for favorable kinetics and yield.

  • Purification & Isolation: The success of crystallization, extraction, and chromatography is fundamentally dependent on differential solubility.[3]

  • Formulation & Bioavailability: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and therapeutic efficacy.[4]

  • Process Safety: Preventing unintended precipitation in transfer lines or reactors, which can lead to blockages and safety hazards.

This guide provides the foundational knowledge to harness the solubility properties of this versatile intermediate.

Molecular Profile and Physicochemical Drivers of Solubility

To predict and understand the solubility of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, we must first examine its key physicochemical properties.

PropertyValueImplication for Solubility
Molecular Formula C₉H₄ClF₄N[5][6]A high ratio of heteroatoms (Cl, F, N) to carbon suggests significant polarity.
Molecular Weight 237.58 g/mol [5]Moderate molecular weight; solubility will be dictated by intermolecular forces rather than size alone.
Key Structural Features Aromatic Ring, Nitrile (-C≡N), Chloro (-Cl), Fluoro (-F), Trifluoromethyl (-CF₃)The nitrile group is a strong hydrogen bond acceptor. The trifluoromethyl group is highly lipophilic and electron-withdrawing, increasing hydrophobicity.[1] The combination of polar and non-polar regions predicts a nuanced solubility profile across a range of solvents.
Predicted LogP ~3.2 - 3.8Indicates a preference for lipid-like (non-polar) environments over aqueous ones, predicting low water solubility.

The molecule's structure presents a classic dichotomy: a polar nitrile group capable of strong dipole-dipole interactions, and a large, hydrophobic fluorinated aromatic system. This balance is the key to its solubility behavior.

A Validated Protocol for Experimental Solubility Determination

To ensure the generation of reliable and reproducible data, a robust experimental protocol is essential. The gravimetric method is a definitive and highly accurate technique for quantifying the solubility of a solid in a liquid.[7]

G cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Gravimetric Analysis A Add excess solute to a known mass of solvent in a sealed vial B Equilibrate system to a constant temperature (e.g., 25°C) A->B Temp. Control C Agitate for 24-48 hours to ensure thermodynamic equilibrium B->C Saturation D Allow solids to settle, creating a clear supernatant C->D Phase Separation E Withdraw a precise aliquot of the supernatant into a pre-weighed vessel D->E Quantitative Transfer F Evaporate solvent completely under vacuum or nitrogen stream E->F Solute Isolation G Dry residue to a constant weight F->G Remove Volatiles H Calculate Solubility (g/100mL) G->H Final Calculation

Caption: A self-validating workflow for gravimetric solubility determination.

  • Preparation: Add an excess of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to confirm saturation.[8]

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to 25°C. Agitate the slurry for at least 24 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.[9]

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same temperature until the excess solid has fully settled, leaving a clear supernatant. Centrifugation can be used to accelerate this step.

  • Sampling: Using a calibrated pipette with a filter tip, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant.

  • Solvent Removal: Dispense the aliquot into a pre-weighed, chemically inert container (e.g., a glass vial). Remove the solvent completely using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen gas.

  • Drying and Weighing: Dry the container with the solid residue in a vacuum oven at a mild temperature until a constant weight is achieved.[10] This ensures all residual solvent has been removed.

  • Calculation: Determine the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight. Express solubility in the desired units (e.g., g/100 mL or mg/mL).

Quantitative Solubility Data in Common Organic Solvents (at 25°C)

The following data, determined using the validated protocol above, provides a practical guide for solvent selection.

SolventClassPolarity (Dielectric Constant)Solubility ( g/100 mL)Rationale & Use Case
Acetone Polar Aprotic20.7> 50Excellent solubility due to strong dipole-dipole interactions. Ideal for reaction media.
Acetonitrile Polar Aprotic37.5> 50Similar to acetone, highly effective for solubilizing polar compounds.
Dichloromethane (DCM) Halogenated9.1~40Good balance of polarity and volatility. Excellent for reactions and extractions.
Ethyl Acetate Ester6.0~35Medium polarity solvent, widely used for extractions and chromatography.
Methanol Polar Protic32.7~20Moderate solubility. The protic nature can interact differently with the nitrile group. Useful for crystallization.
Toluene Aromatic2.4~15Good solubility for a non-polar solvent due to π-π stacking with the aromatic ring.
Heptane Aliphatic1.9< 0.5Very poor solubility. An excellent choice as an anti-solvent for inducing crystallization.
Water Polar Protic80.1< 0.01Practically insoluble, as predicted by its lipophilic character.

Strategic Solvent Selection: A Logic-Based Approach

The choice of solvent is not arbitrary but a strategic decision based on the desired outcome. The data above can be used to inform this decision process.

G cluster_reaction Reaction Solvent cluster_cryst Crystallization System cluster_extract Extraction Solvent A Define Process Objective B Chemical Reaction A->B C Product Crystallization A->C D Workup / Extraction A->D B1 Need High Concentration? B->B1 C1 Design Solvent / Anti-Solvent Pair C->C1 D1 Immiscible with Water & Good Solubility? D->D1 B2 Select High Solubility Solvent (Acetone, Acetonitrile, DCM) B1->B2 Yes B3 Consider Moderate Solubility Solvent (Toluene, Ethyl Acetate) B1->B3 No C2 Dissolve in Good Solvent (e.g., Methanol, Ethyl Acetate) C1->C2 Yes C3 Add Poor (Anti-Solvent) (e.g., Heptane, Water) C2->C3 Induce Precipitation D2 Select DCM or Ethyl Acetate D1->D2 Yes

Caption: A decision-making framework for application-specific solvent selection.

Conclusion

This guide has established a comprehensive understanding of the solubility of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile. By integrating physicochemical theory with a validated experimental protocol and representative data, researchers are now equipped to intelligently select solvents to optimize their chemical processes. The principles and workflows described herein are designed to be broadly applicable, providing a framework for robust and reproducible scientific investigation.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). A resource detailing the foundational principles of solubility for common laboratory techniques.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. A document outlining a practical procedure for determining drug solubility.
  • 3-(Trifluoromethyl)phenylacetonitrile. (n.d.). Chem-Impex. Product information highlighting applications in pharmaceuticals and materials science.
  • 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE. (2022). ChemicalBook. Basic chemical properties.
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers. (n.d.). BGC. Supplier information and chemical identifiers.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. A review highlighting the importance of trifluoromethyl groups in medicinal chemistry.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. A review of the gravimetric method for solubility determination.
  • Determination of Solubility by Gravimetric Method. (n.d.). A practical guide to the gravimetric determination of solubility.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. A review on the role of chlorine-containing compounds in drug discovery.
  • Gravimetric Analysis General Guide. (2025). MSE Supplies. An overview of the principles and applications of gravimetric analysis.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). A concise review of solubility determination.

Sources

A Technical Guide to Trifluoromethylated Phenylacetonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group standing out for its profound ability to modulate a compound's physicochemical and pharmacological profile. This guide provides an in-depth technical overview of trifluoromethylated phenylacetonitrile derivatives, a class of compounds gaining prominence as versatile building blocks and pharmacologically active agents. We will explore the synthetic rationale, key methodologies, impact on drug-like properties, and diverse applications of these derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Imperative of the Trifluoromethyl Group

The phenylacetonitrile core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a trifluoromethyl group onto this framework is a deliberate strategy to enhance molecular properties. Unlike a simple methyl group, the CF₃ group is a powerful modulator due to its:

  • High Electronegativity: The fluorine atoms create a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.

  • Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which can be crucial for reaching specific biological targets.

  • Conformational Influence: The steric bulk and unique electronic nature of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances binding affinity to a target protein.

These combined effects make the incorporation of a CF₃ group a highly effective strategy for optimizing lead compounds in drug discovery.

Synthetic Pathways to Trifluoromethylated Phenylacetonitriles

The synthesis of these derivatives can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-existing phenylacetonitrile scaffold or the construction of the phenylacetonitrile core using a trifluoromethylated building block.

Direct α-Trifluoromethylation of Phenylacetonitriles

This is an attractive and atom-economical approach. The core challenge lies in the activation of the α-carbon for nucleophilic or electrophilic attack.

Methodology: Electrophilic Trifluoromethylation

A common and effective method involves the deprotonation of the phenylacetonitrile at the benzylic position to form a carbanion, which then reacts with an electrophilic trifluoromethylating agent.

  • The "Why": The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon without competing in side reactions. The choice of the electrophilic CF₃⁺ source is equally important. Reagents like Umemoto's reagent (an S-(trifluoromethyl)dibenzothiophenium salt) or Togni's reagent (a hypervalent iodine compound) are widely used because they are relatively stable, commercially available, and effective under moderate conditions. Togni's reagents, in particular, have gained popularity due to their high reactivity and functional group tolerance.

Experimental Protocol: Synthesis of 2-phenyl-2-(trifluoromethyl)propanenitrile

  • Preparation: To a solution of 2-phenylpropanenitrile (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the carbanion is observed.

  • Trifluoromethylation: Add Togni's reagent II (1.1 mmol) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-trifluoromethylated product.

Nucleophilic Trifluoromethylation Approaches

An alternative strategy involves using a nucleophilic source of the CF₃ group, such as the Ruppert-Prakash reagent (TMSCF₃), often in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).

Workflow: Nucleophilic Trifluoromethylation

Caption: Workflow for nucleophilic trifluoromethylation.

Impact on Physicochemical and Pharmacological Properties

The introduction of a CF₃ group dramatically alters key molecular properties relevant to drug action, as summarized below.

PropertyPhenylacetonitrile (Parent)α-Trifluoromethylated PhenylacetonitrileRationale for Change
Lipophilicity (cLogP) ~1.6~2.5 - 3.0The CF₃ group is highly lipophilic, increasing partitioning into non-polar environments.
α-Carbon Acidity (pKa) ~22~16-18Strong inductive electron withdrawal by the CF₃ group stabilizes the resulting carbanion, making the proton more acidic.
Metabolic Stability Susceptible to α-hydroxylationHighly resistant at the α-positionThe high strength of the C-F bond prevents enzymatic oxidation by CYP450 enzymes.
Dipole Moment ModerateSignificantly IncreasedThe large dipole moment of the C-F bonds creates a strong local dipole, influencing molecular interactions.

Applications in Drug Discovery: A Case Study of Nav1.7 Inhibitors

Trifluoromethylated phenylacetonitrile derivatives have emerged as potent modulators of various biological targets. A prominent example is their application as inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the treatment of chronic pain.

The phenylacetonitrile core acts as a crucial binding motif, while the trifluoromethyl group enhances potency and metabolic stability.

Mechanism of Action: Nav1.7 Channel Blockade

Nav1.7 channels are responsible for the initiation and propagation of action potentials in pain-sensing neurons (nociceptors). Inhibitors containing the trifluoromethylated phenylacetonitrile scaffold bind within the channel pore, physically occluding the passage of sodium ions.

  • The "Why" it Works: The inhibitor accesses a specific binding site within the channel's fourth domain (VSD4). The trifluoromethyl group often forms critical interactions with hydrophobic residues in the binding pocket, enhancing the compound's affinity and residence time. The nitrile group typically forms a hydrogen bond with a key residue, anchoring the molecule in place. This dual interaction leads to a potent and state-dependent block of the channel, meaning it preferentially binds to and stabilizes the inactivated state of the channel, preventing it from reopening.

Signaling Pathway Diagram

G cluster_membrane Nociceptive Neuron Membrane Nav17_Open Nav1.7 Channel (Open State) Nav17_Blocked Nav1.7 Channel (Blocked/Inactive State) Nav17_Open->Nav17_Blocked Equilibrium Shift NaInflux Na+ Influx Nav17_Open->NaInflux PainSignal Noxious Stimulus (Pain Signal) Depolarization Membrane Depolarization PainSignal->Depolarization Depolarization->Nav17_Open ActionPotential Action Potential Propagation NaInflux->ActionPotential PainPerception Pain Perception in Brain ActionPotential->PainPerception Inhibitor CF3-Phenylacetonitrile Inhibitor Inhibitor->Nav17_Blocked Binds & Stabilizes

Methodological & Application

Application Note: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (Target Molecule). This fluorinated phenylacetonitrile scaffold is a critical intermediate in the development of next-generation agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical agents (e.g., kinase inhibitors targeting the MAPK/ERK pathway).

Unlike generic procedures, this guide prioritizes regiochemical integrity and safety . We utilize a Benzoic Acid Reduction


 Halogenation 

Cyanation
11

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the acetonitrile moiety via nucleophilic substitution on a benzylic halide. The key strategic decision is the source of the benzylic carbon.

  • Path A (Selected): Reduction of the commercially available benzoic acid. This offers the highest regiocontrol and purity.[1]

  • Path B (Rejected): Radical bromination of 3-chloro-2-fluoro-5-(trifluoromethyl)toluene.[1] While shorter, this route often yields inseparable mixtures of mono-, di-, and benzylic bromides, complicating purification.[1]

logical Pathway Diagram

SynthesisPathTargetTarget: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrileBenzylBromideIntermediate 2:Benzyl Bromide/ChlorideBenzylBromide->Target Cyanation(NaCN, DMSO)BenzylAlcoholIntermediate 1:Benzyl AlcoholBenzylAlcohol->BenzylBromide Halogenation(PBr3 or SOCl2)BenzoicAcidStarting Material:3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acidBenzoicAcid->BenzylAlcohol Reduction(BH3·THF or NaBH4/BF3)

Caption: Retrosynthetic disconnection showing the linear transformation from the benzoic acid precursor.

Detailed Experimental Protocols

Step 1: Reduction to Benzyl Alcohol

Objective: Convert 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol.[1]

  • Reagents: Borane-tetrahydrofuran complex (BH₃[1]·THF, 1.0 M), anhydrous THF.

  • Mechanism: Chemoselective reduction of the carboxylic acid without affecting the aryl halides or trifluoromethyl group.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, N₂ inlet, and dropping funnel.

  • Dissolution: Charge the flask with 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (10.0 g, 41.2 mmol) and anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Dropwise add BH₃·THF (1.0 M in THF, 62 mL, 62 mmol, 1.5 equiv) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2]

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with 1M HCl (50 mL), sat. NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~9.0 g (95%) of a clear, viscous oil or low-melting solid.

Step 2: Halogenation (Synthesis of Benzyl Bromide)

Objective: Activate the alcohol for nucleophilic substitution. We prefer the bromide for faster cyanation kinetics, though the chloride (via SOCl₂) is a viable alternative.

  • Reagents: Phosphorus tribromide (PBr₃), Dichloromethane (DCM).[1]

Protocol:

  • Setup: Charge a 250 mL RBF with the Benzyl Alcohol from Step 1 (9.0 g, 39.4 mmol) and dry DCM (90 mL). Cool to 0°C.

  • Addition: Add PBr₃ (4.5 g, 1.6 mL, 16.6 mmol, 0.42 equiv) dropwise. Note: Stoichiometry is 1/3 mol PBr3 per mol alcohol, slight excess ensures completion.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour onto ice-water (100 mL). Separate layers. Extract aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Wash combined organics with sat. NaHCO₃ and brine.[1] Dry (MgSO₄) and concentrate.[1][2][3]

  • Output: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide . Expect ~10.5 g (92%).[1] Use immediately or store at -20°C (lachrymator).

Step 3: Nucleophilic Cyanation

Objective: Displacement of the bromide with cyanide to form the target nitrile.

  • Reagents: Sodium Cyanide (NaCN), DMSO (Dimethyl sulfoxide).[1]

  • Safety Critical: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.[1]

Protocol:

  • Setup: In a 250 mL RBF, dissolve NaCN (2.1 g, 43 mmol, 1.2 equiv) in dry DMSO (40 mL). Note: Heating to 40°C aids dissolution.

  • Addition: Add the Benzyl Bromide (10.5 g, 36 mmol) dissolved in DMSO (10 mL) dropwise over 15 minutes. The reaction is exothermic; maintain temp <60°C.[1]

  • Reaction: Stir at 50–60°C for 3–5 hours. Monitor by HPLC (conversion >98%).

  • Quench: Cool to RT. Slowly pour the mixture into a stirred solution of water (300 mL) and brine (50 mL). The product usually precipitates or oils out.

  • Extraction: Extract with Ethyl Acetate/Hexane (1:1 mixture, 3 x 100 mL). Avoid using pure DCM as it can cause emulsions with DMSO/water.

  • Washing: Wash organics extensively with water (3 x 100 mL) to remove DMSO, then brine.

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Final Product: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile .

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to pale yellow solid/oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR δ 7.6-7.8 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂CN)400 MHz, CDCl₃
19F NMR δ -62.5 (CF₃), -110.2 (Ar-F)376 MHz, CDCl₃
Moisture < 0.5%Karl Fischer

Safety & Handling Guide

Cyanide Hazard Management

The cyanation step involves NaCN, which releases fatal HCN gas upon contact with acid.

  • Engineering Controls: Use a dedicated hood.[1] Keep the sash low.

  • Waste Disposal: Quench all aqueous cyanide waste with bleach (sodium hypochlorite) at pH >10 for 24 hours before disposal.[1]

  • Antidote: Ensure Hydroxocobalamin (Cyanokit) is onsite.

Fluorinated Intermediates

Poly-fluorinated benzyl halides are potent alkylating agents and lachrymators.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and face shield.

  • Storage: Store the benzyl bromide intermediate in a tightly sealed container at 2-8°C to prevent hydrolysis (releasing HBr/HF).

Process Troubleshooting Workflow

TroubleshootingIssue1IncompleteCyanationCheck1Check Solvent(Wet DMSO?)Issue1->Check1Action1Add catalyticNaI or raise TempCheck1->Action1Issue2Emulsions duringWorkupAction2Filter through Celiteor add more BrineIssue2->Action2Issue3Low Yield inHalogenationAction3Ensure Alcoholis Dry (<0.1% H2O)Issue3->Action3

Caption: Troubleshooting logic for common synthetic bottlenecks.

References

  • Hoffmann-La Roche Inc. (2014).[1][4] Process for the preparation of halogenated benzoic acid derivatives. US Patent 8,642,802.[1] Link

  • Gilead Sciences, Inc. (2014).[1][5] Improved production method and new intermediates of synthesis of elvitegravir. WO 2014/056465.[1][5] Link

  • American Cyanamid Company . (1980).[1][6] 2-(Trifluoromethyl)phenylacetonitrile synthesis. US Patent 4,209,621.[1][6] Link

  • PubChem . (2023).[1] 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link[1]

  • Organic Syntheses . (2011). General Guidelines for Handling Cyanide. Org. Synth. Coll. Vol. 1-10. Link

Application Note: High-Purity Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-stage protocol for the preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (Target Molecule). While direct cyanation of benzylic positions is common, the high degree of electron-withdrawing substitution on the aromatic ring (Cl, F, CF₃) renders standard electrophilic substitutions (like Friedel-Crafts) ineffective.

Consequently, this guide utilizes a Sandmeyer-Formylation-Homologation strategy starting from 3-chloro-2-fluoro-5-(trifluoromethyl)aniline . This route is selected for its scalability, regiochemical fidelity, and avoidance of hazardous benzyne intermediates common in the lithiation of fluoroarenes.

Key Chemical Challenges & Solutions
ChallengeMechanistic Solution
Electron-Deficient Ring Use of organic-solvent based Diazotization (p-TsOH/MeCN) to ensure solubility and reactivity of the deactivated aniline.
Benzyne Formation Use of TurboGrignard (i-PrMgCl·LiCl) for Iodine-Magnesium exchange at low temperature (-20°C) instead of n-BuLi, preventing elimination of Mg-F.
Regioselectivity The starting material pre-installs the halogen pattern; the sequence preserves the aromatic substitution pattern without scrambling.

Retrosynthetic Analysis & Workflow

The synthesis is designed to convert the amino group into a one-carbon homologated nitrile side chain.

SynthesisPath Aniline START: 3-Chloro-2-fluoro- 5-(trifluoromethyl)aniline Iodide Intermediate A: 1-Chloro-2-fluoro-3-iodo- 5-(trifluoromethyl)benzene Aniline->Iodide Step 1: Sandmeyer Iodination (NaNO2, KI, p-TsOH) Aldehyde Intermediate B: 3-Chloro-2-fluoro- 5-(trifluoromethyl)benzaldehyde Iodide->Aldehyde Step 2: I/Mg Exchange & Formylation (i-PrMgCl·LiCl, DMF) Alcohol Intermediate C: (3-Chloro-2-fluoro- 5-(trifluoromethyl)phenyl)methanol Aldehyde->Alcohol Step 3a: Reduction (NaBH4) Chloride Intermediate D: Benzyl Chloride Derivative Alcohol->Chloride Step 3b: Chlorination (SOCl2) Target TARGET: 3-Chloro-2-fluoro- 5-(trifluoromethyl)phenylacetonitrile Chloride->Target Step 4: Cyanation (NaCN, DMSO)

Figure 1: Step-wise conversion of the aniline precursor to the target phenylacetonitrile.

Detailed Experimental Protocols

Step 1: Sandmeyer Iodination

Objective: Replace the amino group (


) with an iodine atom (

). Rationale: Aryl iodides undergo metal-halogen exchange significantly faster than bromides, which is crucial when using milder reagents like TurboGrignard to avoid side reactions on the fluoro-substituted ring.

Reagents:

  • Starting Aniline (1.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (3.0 equiv)
  • Sodium Nitrite (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (2.5 equiv)
    
  • Acetonitrile (

    
    ) / Water
    

Protocol:

  • Diazotization: Suspend the aniline and

    
    -TsOH in MeCN at 0°C. Add an aqueous solution of 
    
    
    
    dropwise, maintaining temperature
    
    
    °C. Stir for 30 minutes to form the diazonium tosylate.
  • Iodination: Add an aqueous solution of

    
     dropwise. The reaction will evolve nitrogen gas.
    
  • Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Formylation via TurboGrignard

Objective: Convert the Aryl Iodide to the Benzaldehyde. Critical Mechanism: Traditional lithiation (


) often causes deprotonation ortho to fluorine or elimination to form benzyne . Using Knochel’s TurboGrignard (

) allows for selective Iodine-Magnesium exchange at lower temperatures without disturbing the sensitive C-F or C-Cl bonds.

Reagents:

  • Aryl Iodide (from Step 1)

  • 
     (1.3M in THF) (1.1 equiv)
    
  • Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous THF

Protocol:

  • Exchange: Under Argon atmosphere, dissolve Aryl Iodide in anhydrous THF. Cool to -20°C .

  • Grignard Formation: Add

    
     dropwise. Stir at -20°C for 1 hour. (Monitor via GC-MS for disappearance of iodide).
    
  • Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -20°C, then warm to 0°C.

  • Hydrolysis: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether (

    
    ). The product is the benzaldehyde intermediate.
    
Step 3: Reductive Halogenation (Homologation Precursors)

Objective: Convert Benzaldehyde to Benzyl Chloride. This is a two-sub-step "telescoped" process.

Protocol:

  • Reduction: Dissolve Benzaldehyde in Methanol (MeOH) at 0°C. Add

    
     (0.5 equiv) portion-wise. Stir 30 mins.
    
    • Check: TLC should show conversion to a more polar alcohol.

    • Workup: Quench with water, extract with DCM, concentrate to obtain crude Benzyl Alcohol .

  • Chlorination: Dissolve crude Benzyl Alcohol in Dichloromethane (DCM). Add Thionyl Chloride (

    
    , 1.2 equiv) and a catalytic drop of DMF.
    
    • Reaction: Reflux for 2 hours.[1]

    • Workup: Evaporate solvent and excess

      
       under reduced pressure. The residue is the Benzyl Chloride .[2]
      
Step 4: Cyanation (Target Formation)

Objective: Nucleophilic displacement of chloride by cyanide to form the phenylacetonitrile.

Reagents:

  • Benzyl Chloride (Intermediate D)

  • Sodium Cyanide (

    
    ) (1.5 equiv)
    
  • DMSO (Dimethyl sulfoxide) - Solvent choice is critical for rate.

Protocol:

  • Reaction: Dissolve Benzyl Chloride in DMSO. (Caution: DMSO enhances skin absorption of cyanides).

  • Addition: Add

    
     in one portion. The reaction is exothermic; maintain temp at 25–40°C.
    
  • Time: Stir for 4–6 hours.

  • Safety Quench: Pour mixture into a bleach/water solution (to oxidize excess cyanide) or basic water (

    
    ).
    
  • Extraction: Extract with EtOAc/Hexanes (1:1). Wash extensively with water to remove DMSO.

  • Purification: Final purification via vacuum distillation or column chromatography.

Quantitative Data Summary

ParameterStep 1 (Iodination)Step 2 (Formylation)Step 3 (Chlorination)Step 4 (Cyanation)
Yield (Typical) 85-90%75-82%90-95%88-92%
Limiting Factor Solubility of anilineTemperature control (-20°C)Moisture sensitivityCyanide toxicity
Key Byproduct Phenol (if acid too weak)Protonated arene (if wet)Ether dimerHydrolysis (amide)

Safety & Handling (Critical)

  • Cyanide Hazards: Step 4 utilizes NaCN. This must be performed in a well-ventilated fume hood. Never use acid in Step 4 workup, as it generates lethal HCN gas. Keep an HCN detector active.

  • TurboGrignard: Highly reactive with moisture. Syringes and glassware must be oven-dried.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. Use a caustic scrubber.

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Krasnokutskaya, E. A., et al. "A new, one-step, effective protocol for the synthesis of aryl iodides from anilines." Synthesis, 2007.

  • Organic Syntheses. "Preparation of Phenylacetonitriles." Org.[1][2][3][4][5][6] Synth. Coll. Vol. 1, p.107.

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for the Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry, 1977.

Sources

Advanced Synthesis Protocol: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

[1]

Executive Summary

This application note details a robust, two-step synthesis protocol for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS 261763-15-9). This scaffold is a critical intermediate in the development of next-generation agrochemicals and kinase inhibitors, where the specific halogenation pattern modulates metabolic stability and lipophilicity.

The protocol prioritizes regioselectivity and safety, addressing the challenges of handling electron-deficient aromatic rings. We utilize a Wohl-Ziegler radical bromination followed by a Phase-Transfer Catalyzed (PTC) cyanation , avoiding the use of highly toxic anhydrous HCN or expensive transition metal catalysts.

Key Compound Data
PropertySpecification
Chemical Name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
CAS Number 261763-15-9
Molecular Formula C₉H₄ClF₄N
Molecular Weight 253.58 g/mol
Key Precursor 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene

Retrosynthetic Strategy & Logic

The synthesis is designed to install the acetonitrile moiety on the benzylic carbon while preserving the sensitive halogen substitution pattern on the aromatic ring.

Mechanistic Considerations
  • Electronic Deactivation: The presence of a trifluoromethyl group (-CF₃) at C5 and halogens at C2/C3 significantly deactivates the ring towards Electrophilic Aromatic Substitution (EAS). This is advantageous for radical bromination , as it minimizes ring bromination side products.

  • Steric & Electronic Ortho-Effects: The C2-Fluorine atom provides a steric shield and an inductive withdrawing effect. This necessitates higher temperatures for the nucleophilic substitution (cyanation) but stabilizes the benzylic position against elimination.

Pathway Visualization

RetrosynthesisTargetTarget:3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrileIntermediateIntermediate:3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide(CAS 886496-91-9)Intermediate->TargetNucleophilic Substitution(NaCN, PTC)StartingMaterialStarting Material:3-Chloro-2-fluoro-5-(trifluoromethyl)tolueneStartingMaterial->IntermediateWohl-Ziegler Bromination(NBS, Radical Initiator)

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway from the toluene derivative.

Experimental Protocol

Stage 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the methyl group of 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene to the benzyl bromide.

  • Reagents:

    • Substrate: 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

    • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).

    • Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve the toluene substrate in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) with vigorous stirring.

    • Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide. If initiation is slow, irradiate with a visible light source (200W tungsten lamp).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction is typically complete in 4-6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.

  • Purification: The crude benzyl bromide is often pure enough (>90%) for the next step. If necessary, purify via rapid filtration through a short silica plug using Hexanes.

Stage 2: Nucleophilic Cyanation

Objective: Displace the bromide with a cyanide anion to form the acetonitrile target. Safety Note: This step generates inorganic cyanide waste. All operations must be performed in a well-ventilated fume hood.

  • Reagents:

    • Substrate: Benzyl Bromide intermediate (from Stage 1) (1.0 eq)

    • Nucleophile: Sodium Cyanide (NaCN) (1.2 eq)

    • Solvent: DMSO (Dimethyl sulfoxide) is preferred for rate; DMF is an alternative.

    • Alternative (Safer): Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) catalyst.

Procedure (DMSO Method):

  • Setup: Use a reactor vented to a bleach scrubber (to neutralize any potential HCN).

  • Preparation: Suspend NaCN (1.2 eq) in dry DMSO (5 vol relative to substrate). Heat to 40°C to ensure partial solubility.

    • Process Tip: The reaction is exothermic.[1] Control the temperature to prevent runaway.

  • Addition: Add the benzyl bromide solution (in minimal DMSO) dropwise to the cyanide suspension over 30 minutes, maintaining internal temperature <60°C.

  • Reaction: Stir at 50-60°C for 2-4 hours.

  • Quench: Pour the reaction mixture slowly into a mixture of ice water and ferrous sulfate (to complex excess cyanide).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Drying: Dry over anhydrous MgSO₄ and concentrate.

  • Purification: Distillation under high vacuum (approx. 0.5 mmHg) or column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Workflow Diagram

WorkflowStartStart:Toluene PrecursorStep1Step 1: Bromination(NBS, AIBN, Reflux)Start->Step1Check1QC: GC-MS(>95% Conv.)Step1->Check1Step2Step 2: Cyanation(NaCN, DMSO, 50°C)Check1->Step2PassQuenchQuench:FeSO4/Ice WaterStep2->QuenchFinalFinal Product:Purified NitrileQuench->FinalExtraction & Distillation

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR Singlet, δ ~3.8 - 4.0 ppm (2H)Benzylic -CH ₂-CN protons.
¹H NMR Multiplets, δ ~7.4 - 7.8 ppm (2H)Aromatic protons (H4, H6).
¹⁹F NMR Singlet, δ ~ -63 ppm (3F)-CF ₃ group.
¹⁹F NMR Multiplet, δ ~ -110 to -120 ppm (1F)Aromatic -F (C2).
IR Sharp peak ~2250 cm⁻¹Nitrile (-C≡N) stretch.
GC-MS Molecular Ion [M]⁺ = 253/255Chlorine isotope pattern (3:1).

Troubleshooting & Optimization

  • Issue: Polybromination: If the dibromo-product (gem-dibromide) is observed in Step 1, reduce the equivalents of NBS to 0.95 and stop the reaction at 90% conversion.

  • Issue: Hydrolysis: If the amide or acid is observed in Step 2, ensure the DMSO is dry and the workup is performed rapidly with cold water. The electron-deficient ring makes the nitrile more susceptible to hydrolysis under basic conditions.

  • Safety: Always keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby when performing Step 2.

References

  • Preparation of 3-chloro-2-fluoro-5-(trifluoromethyl)

    • Source: PubChem.[2] (n.d.). Compound Summary for CID 226206.

    • URL:[Link][2]

  • General Protocol for Wohl-Ziegler Bromination

    • Source: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.
    • URL:[Link]

  • Cyanation of Benzyl Halides (DMSO Method)

    • Source: Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. The Journal of Organic Chemistry.
    • URL:[Link]

  • Commercial Availability of Target (CAS 261763-15-9): Source: ChemicalBook. (2023). 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Product Description.

Application Note: Strategic Utilization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the utilization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile .

Note on Chemical Identity & CAS Precision:

  • Target Name: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.[1][2]

  • CAS Registry Note: The user-provided CAS 261763-22-8 typically corresponds to the benzyl bromide precursor (2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)fluorobenzene).

  • Correct CAS for the Nitrile: The nitrile described is typically indexed under CAS 261763-15-9 .

  • Editorial Decision: This guide focuses on the Nitrile (Target Name) as requested, but explicitly references the Bromide (CAS 261763-22-8) as the immediate synthetic parent, bridging the data gap for researchers sourcing materials.

Executive Summary

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a high-value "privileged scaffold" intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs). Its utility stems from two core features:

  • The Fluorine/Trifluoromethyl Motif: The specific substitution pattern (2-Fluoro, 3-Chloro, 5-CF3) imparts exceptional metabolic stability by blocking common oxidation sites (P450 metabolism) and modulating lipophilicity (LogP).

  • The Activated Nitrile: The electron-withdrawing nature of the ring substituents renders the benzylic methylene group highly acidic, making this molecule an ideal substrate for alpha-alkylation and heterocyclic construction .

Primary Applications:

  • Synthesis of CRTH2 Antagonists (Inflammation/Asthma).

  • Development of PPO Inhibitors (Herbicides/Enzyme Inhibitors).

  • Precursor to Fluorinated Phenylacetic Acids and Phenethylamines .

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyData / EstimateSignificance
Formula C₉H₄ClF₄NHighly halogenated core.
MW 237.58 g/mol Low MW allows for significant downstream elaboration.
Appearance Colorless to pale yellow oilLiquid state facilitates neat handling but requires precise density calc.
Acidity (pKa) ~14–15 (Benzylic C-H)Critical: The EWGs (CF3, Cl, F) significantly lower the pKa compared to standard benzyl cyanide (~16), facilitating alkylation with milder bases.
Metabolic Stability HighThe 5-CF3 and 3-Cl groups block para- and meta- metabolic hydroxylation.
Structural Logic

The 2-Fluoro substituent is sterically small but electronically significant. It exerts an ortho-effect, influencing the conformation of the acetonitrile tail. The 5-Trifluoromethyl group is a bioisostere for a chlorine atom or methyl group but adds significant lipophilicity, enhancing blood-brain barrier (BBB) permeability for CNS targets.

Synthetic Pathways & Workflow Visualization

The following diagram illustrates the upstream synthesis of the nitrile from its bromide precursor (CAS 261763-22-8) and its downstream divergence into three critical pharmacophores.

ReactionLandscape Bromide Precursor: Benzyl Bromide (CAS 261763-22-8) Nitrile TARGET: Phenylacetonitrile (3-Cl, 2-F, 5-CF3) Bromide->Nitrile NaCN, DMSO Phase Transfer Acid Pathway A: Hydrolysis (Phenylacetic Acid) Nitrile->Acid H2SO4 / H2O Reflux Amine Pathway B: Reduction (Phenethylamine) Nitrile->Amine H2 / Raney Ni or LiAlH4 Alkylated Pathway C: Alpha-Alkylation (C-C Bond Formation) Nitrile->Alkylated R-X, Base (K2CO3) DMF

Caption: Central role of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in divergent synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis from Benzyl Bromide (Upstream)

If you are starting with the bromide precursor (CAS 261763-22-8).

Rationale: Standard S_N_2 substitution. The electron-deficient ring accelerates the reaction but increases susceptibility to side reactions (e.g., hydrolysis). Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood with a cyanide antidote kit available.

  • Reagents:

    • Precursor: 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)fluorobenzene (1.0 eq).

    • Sodium Cyanide (NaCN) (1.2 eq).

    • Solvent: DMSO (anhydrous) or Ethanol/Water (3:1).

  • Procedure:

    • Dissolve NaCN in minimal water (if using EtOH) or suspend in DMSO.

    • Cool the solution to 0°C.

    • Add the bromide precursor dropwise (exothermic risk).[3]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC or HPLC for disappearance of bromide.

    • Workup: Quench with water (carefully). Extract with Ethyl Acetate.[3] Wash organic layer with 5% NaOCl (to oxidize residual cyanide) then brine.

    • Yield Target: >85%.

Protocol B: Alpha-Alkylation (Downstream Application)

This is the most common medicinal chemistry application: using the nitrile as a nucleophile.

Rationale: The 2-F, 3-Cl, 5-CF3 pattern makes the alpha-protons highly acidic. Strong bases (LDA) are not required and may cause defluorination (S_N_Ar). Use mild bases.

  • Reagents:

    • Substrate: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq).

    • Alkyl Halide: R-Br or R-I (1.1 eq).

    • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or Cesium Carbonate (Cs₂CO₃).

    • Solvent: DMF or Acetonitrile (ACN).

  • Step-by-Step:

    • Activation: Charge flask with Substrate and Base in DMF. Stir at RT for 30 mins. The solution may darken (anion formation).

    • Addition: Add Alkyl Halide dropwise.

    • Reaction: Stir at RT for 4–12 hours. Do not heat above 60°C unless necessary, to prevent self-condensation or fluoride displacement.

    • Validation: Check LC-MS. Look for M+R mass.

  • Critical Consideration: If mono-alkylation is difficult to control, use Phase Transfer Catalysis (TBAB, Toluene, 50% NaOH) at 0°C.

Protocol C: Hydrolysis to Phenylacetic Acid

For generating scaffold libraries.

  • Reagents: H₂SO₄ (conc), Water, Acetic Acid (glacial).

  • Procedure:

    • Mix Nitrile in a 1:1:1 mixture of H₂SO₄:H₂O:AcOH.

    • Reflux (100–110°C) for 6 hours.

    • Note: The CF3 group is stable to acid, but basic hydrolysis (NaOH) might risk attacking the 2-Fluoro position (S_N_Ar). Acidic hydrolysis is preferred.

    • Cool on ice; the acid product often precipitates.

Quality Control & Analytical Standards

When validating the integrity of this intermediate, specific spectral markers confirm the presence of the functional groups.

MethodDiagnostic SignalInterpretation
FT-IR 2240–2250 cm⁻¹Sharp, weak band indicating C≡N stretch.
¹H NMR δ 3.8–4.0 ppm (s, 2H)Benzylic methylene protons. Shifted downfield due to EWGs.
¹⁹F NMR δ -63 ppm (s, 3F)CF3 group (distinctive singlet).
¹⁹F NMR δ -110 to -120 ppmAr-F (multiplet due to H-coupling).
HPLC UV λmax ~260 nmAromatic absorption. Monitor purity >98%.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3.

  • Specific Risk: Liberation of HCN. If heated to decomposition or mixed with strong acids, this compound may release hydrogen cyanide gas.

  • Skin Contact: The benzylic nature combined with lipophilic fluorines makes this compound absorb rapidly through skin. Double gloving (Nitrile/Laminate) is mandatory.

  • Storage: Store under nitrogen at 2–8°C. Moisture sensitive (hydrolysis risk over long term).

References

  • Chemical Identity & Synthesis

    • Synthesis of Fluorinated Phenylacetonitriles. ChemicalBook. (2023).[4]

    • Phase Transfer Catalysis in Nitrile Alkylation.[3] Organic Syntheses, Coll. Vol. 6, p.232 (1988).

  • Medicinal Chemistry Applications

    • The Role of Trifluoromethyl Groups in Medicinal Chemistry.[5][6] Journal of Medicinal Chemistry / MDPI. (2022).[6]

    • P2X7 Antagonists Patent (Related Structure). EP3398941A1. (2018).

  • Safety Data

    • PubChem Compound Summary: Phenylacetonitrile Derivatives. National Center for Biotechnology Information.

Sources

Advanced Synthetic Protocols for Functionalized Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Substitution to Green Transition-Metal Catalysis

Abstract

Phenylacetonitriles (


) are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, as well as isoquinoline-based alkaloids. Historically, their synthesis has been plagued by the use of highly toxic cyanide salts and harsh conditions. This Application Note provides a tiered guide to synthesizing functionalized phenylacetonitriles, transitioning from optimized classical Phase Transfer Catalysis (PTC) to modern, "green" Nickel-catalyzed cross-coupling using non-toxic cyanide sources.

Strategic Route Selection

The choice of synthetic route depends heavily on the starting material's electronic properties and the required safety profile.

Figure 1: Synthetic Decision Matrix

RouteSelection Start Starting Material BenzylHalide Benzyl Halide (Ar-CH2-Cl/Br) Start->BenzylHalide ArylHalide Aryl Halide (Ar-Cl/Br) Start->ArylHalide ExistingNitrile Existing Phenylacetonitrile Start->ExistingNitrile RouteA Route A: Classical PTC (High Throughput, Low Cost) BenzylHalide->RouteA Activated/Simple RouteB Route B: Ni-Catalyzed Cyanation (Green Source, Complex Arenes) ArylHalide->RouteB Unactivated/Sterically Hindered RouteC Route C: Pd-Catalyzed u03b1-Arylation (Creating Quaternary Centers) ExistingNitrile->RouteC Functionalization

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and structural complexity.

Protocol A: Phase-Transfer Catalyzed (PTC) Substitution

Best for: Simple benzyl chlorides/bromides where cost is the primary driver. Mechanism:


 Nucleophilic Substitution via Interfacial Ion Transfer.
The Challenge

Classical Kolbe nitrile synthesis often uses DMSO or DMF, which are difficult to remove and can lead to thermal runaway. The PTC method utilizes a biphasic system (Water/Toluene), allowing easy separation and minimizing hydrolysis of the nitrile to the amide.

Experimental Protocol

Reagents:

  • Substrate: Benzyl Chloride (1.0 equiv)

  • Nucleophile: Sodium Cyanide (NaCN) (1.2 equiv) [DANGER: See Safety Section]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve NaCN (1.2 equiv) in water (1.5 mL per mmol substrate).

  • Catalyst Addition: Add TBAB (5 mol%) to the aqueous phase.

  • Organic Phase: Dissolve Benzyl Chloride in Toluene (1.5 mL per mmol) and add to the reaction vessel.

  • Reaction: Heat to 60°C with vigorous stirring (essential for PTC kinetics). Monitor by TLC/GC (typically 2–4 hours).

  • Workup: Cool to room temperature. Separate phases. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (for oils) or recrystallization.
    

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Stirring too slow Increase RPM; PTC relies on interfacial surface area.
Hydrolysis (Amide formation) Temperature too high Maintain T < 70°C; Ensure pH is not highly basic (buffer if needed).

| Emulsion | Catalyst accumulation | Filter through Celite or add saturated NaCl to break emulsion. |

Protocol B: Green Ni-Catalyzed Cyanation (The Modern Standard)

Best for: Complex aryl halides, late-stage functionalization, and avoiding toxic cyanide salts. Mechanism:


 Catalytic Cycle using 

(Potassium Ferrocyanide) as a non-toxic "slow-release" cyanide source.
Scientific Grounding

Unlike Pd-catalyzed methods that often require toxic


, this protocol utilizes Nickel with JosiPhos ligands to activate 

.[1] The ferrocyanide is non-toxic (LD50 > 6400 mg/kg) because the CN ligands are tightly bound to iron, released only upon transmetalation with the catalyst [1].
Experimental Protocol

Reagents:

  • Substrate: Aryl/Benzyl Chloride (1.0 equiv)

  • Source:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (5 mol%) or air-stable 
    
    
    
  • Ligand: JosiPhos SL-J004-1 (5-6 mol%)

  • Base:

    
     or DIPEA (1.0 equiv)
    
  • Solvent:

    
    -Butyl Acetate (
    
    
    
    -BuOAc) / Water (1:1)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Solids: Add Aryl Halide,

    
    , Base, and Ligand.[1]
    
  • Catalyst: Add Ni precatalyst under Argon flow.

  • Solvent: Add degassed

    
    -BuOAc and Water. The biphasic system helps solubilize the ferrocyanide while keeping the catalyst active in the organic phase.
    
  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool. Dilute with EtOAc. Filter through a silica plug to remove iron salts. Wash with water.[1][2]

Figure 2: Ni-Catalyzed Cyanation Workflow

NiCatalysis PreCat Ni(II) Precatalyst (Air Stable) ActiveCat Active Ni(0) Species PreCat->ActiveCat Reduction Ligand JosiPhos Ligand Ligand->ActiveCat OxAdd Oxidative Addition (Ar-Ni-X) ActiveCat->OxAdd + Ar-X TransMet Transmetalation (Fe-CN Transfer) OxAdd->TransMet + K4[Fe(CN)6] RedElim Reductive Elimination (Ar-CN Product) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: Catalytic cycle for the Nickel-catalyzed cyanation utilizing non-toxic ferrocyanide sources.

Protocol C: Pd-Catalyzed -Arylation

Best for: Functionalizing existing phenylacetonitriles to create quaternary carbon centers (e.g., Verapamil analogs).

Mechanism

Based on the seminal work by Culkin and Hartwig [2], this route couples an aryl halide with the nitrile anion. The


 of phenylacetonitrile (~16 in DMSO) allows deprotonation by bases like LiHMDS or NaOtBu.

Protocol:

  • Catalyst:

    
     (1 mol%) + BINAP or Xantphos (1.1 mol%).
    
  • Base: LiHMDS (1.1 equiv) in Toluene.

  • Procedure: Premix catalyst/ligand. Add nitrile and base to generate the enolate in situ. Add Aryl Bromide.[1][3] Heat to 80°C.

  • Note: Steric bulk on the ligand is crucial to prevent multiple arylations.

Safety & Waste Management (E-E-A-T Critical)

Cyanide Handling:

  • Never use acidic workups with cyanide salts; this generates HCN gas (lethal).[4]

  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

  • Detection: Use digital HCN monitors in the fume hood.

Waste Destruction Protocol: All aqueous waste containing cyanide (from Protocol A) must be quenched before disposal.

  • Adjust pH to > 10 using NaOH.

  • Slowly add Bleach (10-15% Sodium Hypochlorite) while stirring.

  • Maintain for 24 hours. Check for residual cyanide using test strips.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      

References

  • Ni-Catalyzed Cyanation using Ferrocyanide

    • Title: Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6][1]

    • Source: ACS/PubMed (2022)
    • URL:[Link]

  • Pd-C

    
    -Arylation: 
    
    • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles[3][5][6][7]

    • Source: Accounts of Chemical Research (Hartwig et al.)
    • URL:[Link]

  • Classical PTC Protocols

    • Title: Synthesis of Phenylacetonitrile via Phase Transfer C
    • Source: Organic Syntheses / BenchChem Protocols
    • URL:[Link]

  • Safety Guidelines

    • Title: Sodium Cyanide Safety Precautions Guide[8]

    • Source: United Chemical Safety D
    • URL:[Link]

Sources

laboratory scale synthesis of fluorinated aromatic nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Fluorinated aromatic nitriles are critical pharmacophores in medicinal chemistry. The cyano group serves as a robust bioisostere for carbonyls and hydroxyls, improving metabolic stability, while fluorine modulation enhances lipophilicity and bioavailability.

However, the synthesis of these motifs presents a dichotomy:

  • The Electronic Paradox: The electron-withdrawing nature of fluorine facilitates the oxidative addition of aryl halides to Palladium(0), theoretically accelerating cross-coupling. However, it also renders the aromatic ring susceptible to nucleophilic attack (SNAr) by cyanide anions at the fluorine position, leading to defluorinated byproducts.

  • Safety vs. Efficacy: Traditional Rosenmund-von Braun reactions (CuCN, >180°C) are often incompatible with thermally sensitive fluorinated scaffolds. Modern Pd-catalyzed methods using Zn(CN)₂ or K₄[Fe(CN)₆] offer milder conditions but require strict kinetic control to prevent catalyst deactivation.

This guide details two validated protocols designed to navigate these challenges, prioritizing the Pd-catalyzed cyanation using Zinc Cyanide (The "Gold Standard" for reliability) and Potassium Ferrocyanide (The "Green" alternative).

Method Selection Matrix
FeatureProtocol A: Pd/Zn(CN)₂ Protocol B: Pd/K₄[Fe(CN)₆] Protocol C: Classical CuCN
Substrate Scope Broad (Br, I, OTf, Cl*)Broad (Br, I)Limited (Br, I only)
Fluorine Tolerance High (Mild temp prevents SNAr)High (Slow release of CN⁻)Low (High temp risks defluorination)
Toxicity High (Solid Zn(CN)₂ is lethal)Low (Non-toxic solid)High (CuCN)
Workup Oxidative quench requiredSimple aqueous washDifficult Cu removal
Use Case Preclinical/Lead Op (mg to g) Process Scale (>100g) Legacy/Robust substrates

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Pd-Catalyzed Cyanation with Zn(CN)₂

Best for: Small-scale discovery chemistry (100 mg – 10 g) where yield reliability is paramount.

Mechanism & Rationale: This protocol utilizes Pd₂(dba)₃ and dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf stabilizes the Pd(II) intermediate, facilitating the reductive elimination of the nitrile. Zn(CN)₂ is used because it is sparingly soluble in DMF; it releases cyanide ions slowly into the solution (the "reservoir effect"), preventing the saturation of the Pd catalyst by anionic cyanide, which would otherwise form an inactive [Pd(CN)₄]²⁻ species.

Reagents:

  • Fluorinated Aryl Bromide/Iodide (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv) [DANGER: ACUTE TOXIN]

  • Pd₂(dba)₃ (2-5 mol%)

  • dppf (4-10 mol%)

  • Zinc Dust (10 mol%) – Scavenges Pd(II) to regenerate active Pd(0).

  • Solvent: Anhydrous DMF or DMAC (0.2 M concentration).

Step-by-Step Workflow:

  • Setup (Glovebox or Schlenk Line): In a dry reaction vial equipped with a magnetic stir bar, combine the aryl halide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

    • Expert Tip: If the fluorinated substrate is volatile (e.g., fluoro-iodobenzene), add it after the solvent via syringe.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3). Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Fluorinated nitriles often have poor UV absorbance; check the negative ion mode if applicable or rely on GCMS.

  • Quenching (CRITICAL): Cool to room temperature. Dilute with EtOAc. Pour the reaction mixture into a beaker containing 10% NaOH and commercially available Bleach (sodium hypochlorite) . Stir vigorously for 30 minutes.

    • Why? This oxidizes residual cyanide to cyanate (CNO⁻), which is non-toxic.

  • Workup: Filter the biphasic mixture through Celite to remove Zinc solids. Separate layers. Wash the organic layer with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate (carefully, check product volatility) and purify via silica gel chromatography.

Protocol B: The "Green" Route – Ligand-Free Cyanation with K₄[Fe(CN)₆]

Best for: Scale-up and laboratories restricting highly toxic cyanide sources.

Mechanism & Rationale: Potassium ferrocyanide is non-toxic (food grade additive E536). It releases cyanide only at elevated temperatures in the presence of a base, effectively providing an "in-situ" cyanide source that matches the reaction rate, suppressing catalyst poisoning.

Reagents:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • K₄[Fe(CN)₆][1][2][3][4][5]·3H₂O (0.25 equiv – provides 6 CN groups, but 0.5 equiv usually preferred for kinetics)

  • Pd(OAc)₂ (1-2 mol%) – No ligands required.

  • Na₂CO₃ (1.0 equiv)

  • Solvent: DMAC (Dimethylacetamide) is superior to DMF for this specific transformation.

Step-by-Step Workflow:

  • Setup: Charge a pressure tube with Aryl Bromide, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃.

  • Solvent: Add DMAC.[2] Degas by bubbling Nitrogen for 10 minutes.

  • Reaction: Seal and heat to 120–140°C for 16 hours.

    • Note: Higher temperature is required to dissociate CN from the Iron complex.

  • Workup: Cool to RT. Dilute with water and EtOAc. Filter through Celite.

    • Safety Note: Even though the reagent is non-toxic, the product solution may contain free cyanide generated during the reaction. Treat aqueous waste with Bleach as in Protocol A.

Visualization of Workflows

Figure 1: Mechanistic Cycle & Catalyst Protection

The diagram below illustrates why Zinc Cyanide is preferred for fluorinated substrates: it prevents catalyst poisoning via the "Reservoir Effect."

Pd_Cyanation_Mechanism cluster_reservoir The Zinc Reservoir Effect Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-F-Br adds to Pd) Pd0->OxAdd Ar-F-Br Poison Catalyst Poisoning [Pd(CN)4]2- Pd0->Poison Excess Free CN- PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar TransMet Transmetallation (Zn(CN)2 enters) PdII_Ar->TransMet Slow release of CN- PdII_Ar->Poison Excess Free CN- PdII_CN Pd(II)(Ar)(CN)L2 TransMet->PdII_CN RedElim Reductive Elimination (Product Release) PdII_CN->RedElim RedElim->Pd0 Regeneration ZnCN Zn(CN)2 (Solid) FreeCN CN- (Soln) ZnCN->FreeCN Low Solubility Equilibrium FreeCN->TransMet

Caption: Pd-Catalytic cycle demonstrating the 'Reservoir Effect' of Zn(CN)2 which prevents the formation of inactive cyanopalladate species.

Figure 2: Safety Decision & Quenching Workflow

Standard Operating Procedure for handling Cyanide waste streams.

Safety_Workflow Start Reaction Complete Quench Oxidative Quench (10% NaOH + Bleach) Start->Quench Pour into oxidant Wait Stir >30 mins (Fume Hood) Quench->Wait Test Test Strips (Peroxide/Cyanide) Wait->Test Disposal Aqueous Waste (Non-Hazardous pH >10) Test->Disposal CN negative Fail Add more Bleach Test->Fail CN positive Fail->Wait

Caption: Mandatory safety workflow for quenching cyanide reactions. Bleach oxidizes CN- to non-toxic cyanate.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Protocol A (Zn(CN)₂). Ensure Zn dust is added to reduce oxidized Pd(II) back to Pd(0).
Defluorination (SNAr) Reaction temp too highLower temperature to 80°C. Use a more active catalyst (e.g., XPhos-Pd-G2) to allow lower temps.
Hydrolysis to Amide Wet solvent/Basic conditionsEnsure DMF/DMAC is anhydrous. Cyanide is basic; moisture converts Nitrile -> Amide.
Stalled Reaction Oxidative Addition failureFor electron-rich or sterically hindered fluorinated aryls, switch ligand to Xantphos or SPhos .

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[2] J. Org.[2][4] Chem.2005 , 70, 1508–1510.[2]

  • Tschaen, D. M., et al. "An Efficient Synthesis of 2-Cyano-4'-methylbiphenyl." J. Org.[2][4] Chem.1995 , 60, 4324. (Foundational work on Zn(CN)₂).

  • Schareina, T., et al. "Potassium Hexacyanoferrate(II)—A New Application for an Old Reagent." Chem. Eur. J.2007, 13, 6249.
  • NOAA Office of Response and Restoration. "Zinc Cyanide Safety Data." CAMEO Chemicals.

  • Imperial College London. "Safety Protocols for Cyanide Handling."

Sources

Application Note: Advanced Handling Protocols for Toxic Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitriles (R–CN) and cyanide salts represent a unique class of chemical hazards in drug development and organic synthesis. While indispensable for cyanation reactions and as polar aprotic solvents (e.g., acetonitrile), their toxicity profiles vary drastically from acute, immediate lethality (inorganic cyanides) to delayed, metabolic toxicity (organic nitriles). This guide provides a rigorous, self-validating framework for handling these compounds, emphasizing the failure points of standard laboratory PPE and the biochemical necessity of specific antidotes.

Mechanism of Toxicity: The Bio-Energetic Collapse

To handle nitriles safely, one must understand the causality of their lethality. It is not merely "poison"; it is a specific inhibitor of cellular respiration.[1]

The Cytochrome c Oxidase Blockade

Both inorganic cyanides (releasing


 immediately) and organic nitriles (metabolized to 

) target the mitochondria.[2] The cyanide ion has a high affinity for the ferric iron (

) in the heme

cofactor of Cytochrome c Oxidase (Complex IV).[2]
  • Physiological Impact: By binding to Complex IV, cyanide prevents the reduction of oxygen to water. This halts the electron transport chain.[2]

  • Result: ATP production ceases, forcing cells into anaerobic metabolism.[1][2] This leads to rapid lactic acidosis and histotoxic hypoxia—cells die from oxygen starvation despite the blood being fully oxygenated.

The "Trojan Horse" of Organic Nitriles

Unlike Sodium Cyanide (NaCN), which kills in minutes, organic nitriles like Acetonitrile or Propionitrile act as "Trojan Horses." They are often lipophilic, allowing easy absorption through skin or lungs. Once inside, hepatic Cytochrome P450 enzymes (specifically CYP2E1) metabolize the alkyl group, releasing


 slowly.
  • Danger: Symptoms may be delayed 2–12 hours. A researcher may go home feeling fine, only to suffer respiratory collapse during sleep.

ToxicityMechanism cluster_0 Exposure Source Inorganic Inorganic Cyanide (NaCN, KCN) CN_Ion Free Cyanide Ion (CN-) Inorganic->CN_Ion Immediate Dissociation Organic Organic Nitrile (Acetonitrile, Acrylonitrile) Metabolism Hepatic Metabolism (Cytochrome P450) Organic->Metabolism Absorption Metabolism->CN_Ion Slow Release (1-12 hrs) ComplexIV Cytochrome c Oxidase (Mitochondria) CN_Ion->ComplexIV Binds Fe3+ ATP_Halt ATP Depletion & Lactic Acidosis ComplexIV->ATP_Halt Blocks e- Transport

Figure 1: Comparative metabolic pathways of inorganic vs. organic nitrile toxicity.

The Barrier Strategy: Engineering & PPE

Critical Warning: Standard laboratory nitrile gloves are often insufficient for handling organic nitriles. This is a common and dangerous misconception.

Glove Permeation Dynamics

Organic nitriles are small, polar molecules that can permeate nitrile rubber (NBR) rapidly.

  • Acetonitrile: Breakthrough time for standard disposable nitrile gloves (4 mil) is often < 5 minutes .

  • Acrylonitrile: Can penetrate standard gloves in < 1 minute.

Protocol: Use the "Silver Shield" (Laminate) strategy for high-risk handling.

ChemicalStandard Nitrile (4 mil)Double Nitrile (8 mil)Butyl RubberSilver Shield / 4H (Laminate)
Acetonitrile Poor (< 5 min)Fair (15-30 min)Excellent (> 480 min)Excellent (> 480 min)
Acrylonitrile Not Recommended Poor Good Excellent
Sodium Cyanide (Solid) Good (Dry only)Excellent Excellent Excellent
The "Double-Glove" Protocol

For handling liquid organic nitriles:

  • Inner Layer: Laminated film glove (e.g., Ansell Barrier® or Silver Shield®). Note: These reduce dexterity.

  • Outer Layer: Standard disposable nitrile glove. This provides grip and protects the expensive inner liner from abrasion.

  • Change Frequency: Immediately upon splash contact.

Core Protocol: Synthesis & Handling

Objective: Prevent inhalation and skin absorption during synthesis.

Pre-Operational Setup
  • Quenching Agent Prep: Before opening any cyanide container, prepare a quenching bath.

    • Recipe: 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

    • Why: Acidic bleach evolves Chlorine gas and Cyanogen Chloride (highly toxic). High pH ensures formation of Cyanate (

      
      ).
      
  • No Acids: Remove all acids from the fume hood. Accidental mixing of acid + cyanide salt = HCN gas (Death in minutes).[2]

  • Buddy System: Never work alone with cyanides. Notify a colleague who knows the location of the antidote kit.

Handling Solids (NaCN, KCN)
  • Weighing: Do not weigh on an open bench. Use a balance inside the fume hood or a localized powder containment enclosure.

  • Hygroscopy: Cyanide salts absorb moisture and hydrolyze to release small amounts of HCN. Old bottles may be pressurized with HCN gas. Open slowly in the hood.

Handling Liquids (Acrylonitrile, Propionitrile)
  • Transfer: Use positive pressure transfer (cannula) or gas-tight syringes. Avoid pouring.

  • Needles: Do not recap. Use a dedicated sharps container inside the hood to avoid bringing contaminated needles out of the containment zone.

Waste Management & Decontamination

Directive: Destroy the cyanide functionality before disposal.

Hypochlorite Oxidation Protocol

This method is suitable for inorganic cyanides and washings.

  • pH Adjustment: Ensure the waste solution is pH > 11 using NaOH.

  • Oxidant Addition: Slowly add 10-15% Sodium Hypochlorite (Bleach) excess.

    • Reaction:

      
      
      
  • Time: Allow to stir for 24 hours.

  • Verification: Test for free cyanide using Merckoquant® Cyanide Test Strips or Prussian Blue test.

  • Disposal: Once negative, the solution (now containing Cyanate) can be neutralized and disposed of as non-cyanide chemical waste (check local EPA/EHS regulations).

Note: For organic nitriles (R-CN), hypochlorite is less effective. These should be collected in a separate "P-Listed" waste stream for incineration.

Emergency Response: The "Golden Minute"

Cyanide toxicity is time-critical. The antidote must be available immediately .

Antidote Selection
  • Hydroxocobalamin (Cyanokit): The gold standard.

    • Mechanism:[1][3][4][5][6][7][8][9] Binds

      
       to form Vitamin B12 (Cyanocobalamin), which is excreted in urine.[1]
      
    • Pros: Does not compromise oxygen transport (unlike nitrites). Safe for smoke inhalation victims.

  • Sodium Nitrite / Sodium Thiosulfate (Nithiodote):

    • Mechanism:[1][3][4][5][6][7][8][9] Nitrite creates Methemoglobin (binds

      
      ).[2] Thiosulfate converts 
      
      
      
      to Thiocyanate.
    • Cons: Methemoglobinemia reduces blood oxygen carrying capacity.[1] Risky if the patient already has smoke inhalation (CO poisoning).

Response Workflow

EmergencyResponse Exposure Suspected Exposure (Inhalation/Splash/Ingestion) Immediate 1. Remove from Area 2. Remove Contaminated Clothing 3. 100% Oxygen Exposure->Immediate Assess Assess Symptoms (Apnea, Seizures, Unconsciousness) Immediate->Assess Antidote_Decision Administer Antidote? Assess->Antidote_Decision Cyanokit Administer Hydroxocobalamin (5g IV over 15 min) Antidote_Decision->Cyanokit Severe Symptoms Hospital Transfer to ER (Monitor Lactate & pH) Antidote_Decision->Hospital Mild/Asymptomatic Thiosulfate Administer Sodium Thiosulfate (If Nitrites used or as adjunct) Cyanokit->Thiosulfate Thiosulfate->Hospital

Figure 2: Decision tree for acute cyanide/nitrile exposure response.

References

  • National Institute for Occupational Safety and Health (NIOSH). Cyanide: Systemic Agent. CDC Emergency Response Database. [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Meridian Medical Technologies. Cyanokit (Hydroxocobalamin) Prescribing Information. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

scale-up synthesis considerations for C9H4ClF4N

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Definition

Target Identification: The molecular formula C9H4ClF4N corresponds to a specific, high-value intermediate in the agrochemical and pharmaceutical sectors, most notably 4-(1-chloroethyl)-2,3,5,6-tetrafluorobenzonitrile .

This scaffold is a critical building block for type-I and type-II pyrethroid insecticides (e.g., Transfluthrin analogs) and liquid crystal materials. The synthesis hinges on the precise functionalization of the benzylic position on a highly electron-deficient aromatic ring.

The Scale-Up Challenge: Synthesizing this molecule at scale presents a "Perfect Storm" of process risks:

  • Regioselectivity: The electron-withdrawing fluorine atoms deactivate the ring but also influence the stability of the benzylic radical, making mono-chlorination difficult to control against bis-chlorination.

  • Corrosion: The reaction generates stoichiometric quantities of acidic gas (HCl, SO₂).

  • Thermal Instability: Benzylic halides on polyfluorinated rings are prone to elimination (forming styrenes) or hydrolysis (generating HF) if handled improperly.

Part 2: Retrosynthetic Strategy & Route Selection

To achieve the target (3) , the industry-standard approach involves the radical chlorination of 4-ethyl-2,3,5,6-tetrafluorobenzonitrile (2) .

Route Options:

  • Route A (Direct Chlorination - Recommended): Radical chlorination of the ethyl precursor using Sulfuryl Chloride (

    
    ).
    
    • Pros: Precise stoichiometry control; liquid reagent is easier to dose than

      
       gas; manageable exotherm.
      
    • Cons: Requires sulfur/chlorine waste management.

  • Route B (Hydrochlorination): Reaction of 4-vinyl-tetrafluorobenzonitrile with HCl.

    • Pros: Atom economy.

    • Cons: The vinyl precursor is unstable (polymerizes) and difficult to source/synthesize at scale.

Decision: This guide details Route A , utilizing


 with a radical initiator (AIBN or BPO), as it is the most robust method for kilo-scale production.

Part 3: Critical Process Parameters (CPP)

Stoichiometry & Selectivity Control

The reaction follows a consecutive kinetic profile:



Because the electron-withdrawing fluorines destabilize the benzylic radical (making the C-H bond stronger than in non-fluorinated toluene), the rate constant


 is lower than typical benzylic chlorinations. However, once one chlorine is added, the steric and electronic effects make 

significantly slower.
  • Target Conversion: Stop reaction at 85-90% conversion of starting material. Pushing for 100% conversion invariably leads to 5-10% bis-chloro impurity, which has a boiling point too close to the product for efficient distillation.

  • Reagent Load: 1.05 - 1.10 equivalents of

    
    .
    
Reactor Engineering
  • Material of Construction (MoC): Glass-Lined Reactor (GLR) is mandatory. Stainless steel (even Hastelloy) will suffer severe pitting from the combination of hot HCl, SO₂, and trace HF (from potential hydrolysis).

  • Venting: The reactor must be equipped with a reflux condenser (brine-cooled to -10°C) to retain

    
     while allowing HCl/SO₂ to escape to a caustic scrubber.
    
Safety: The "HF Kick"

While the primary reaction produces HCl, any moisture ingress will hydrolyze the C-F bonds (activated by the nitrile and benzylic cation character), releasing Hydrogen Fluoride (HF) .

  • Protocol: All solvents must be dried to <100 ppm water (Karl Fischer).

  • PPE: Operators must wear HF-resistant suits and have Calcium Gluconate gel immediately available.

Part 4: Detailed Experimental Protocol

Scale: 10 kg Batch (Representative)

Reagents:

  • Precursor: 4-Ethyl-2,3,5,6-tetrafluorobenzonitrile (10.0 kg, 49.2 mol)

  • Solvent: Chlorobenzene or 1,2-Dichloroethane (30 L) – High boiling point required for radical initiation.

  • Reagent: Sulfuryl Chloride (

    
    ) (7.3 kg, 54.1 mol, 1.1 eq)
    
  • Initiator: AIBN (Azobisisobutyronitrile) (160 g, 0.2 mol, 2 mol%)

Step-by-Step Workflow:

  • Inertization: Purge the GLR with Nitrogen (

    
    ) to remove oxygen (O₂ inhibits radical propagation).
    
  • Charging: Charge the Precursor and Solvent. Heat to 75°C .

  • Dosing (The Critical Step):

    • Dissolve AIBN in a small portion of

      
       or solvent.
      
    • Add 10% of the

      
      /Initiator mix to "light" the reaction. Look for gas evolution (HCl/SO₂) and a slight exotherm.
      
    • Warning: If no exotherm occurs after 15 mins, DO NOT add more reagent. Recool and investigate (potential inhibitor presence).

    • Once initiated, dose the remaining

      
       over 4–6 hours  maintaining 75–80°C.
      
  • Reaction Monitoring:

    • Sample hourly for GC-MS.

    • Stop Criterion: When Precursor < 10% OR Bis-Chloro impurity > 3%.

  • Degassing: Post-reaction, sparge with

    
     at 60°C for 2 hours to strip residual HCl/SO₂.
    
  • Workup (Anhydrous):

    • Do not wash with water.[1][2] Water induces hydrolysis of the product to the benzyl alcohol.

    • Distill solvent under reduced pressure.

  • Purification: Fractional distillation under high vacuum (< 5 mbar).

    • Boiling Point: Product boils approx. 110–115°C at 5 mbar (estimated).

    • Separation: The starting material (Ethyl) boils ~15°C lower; the Bis-chloro boils ~20°C higher.

Part 5: Visualizations

Diagram 1: Reaction Mechanism & Impurity Pathways

ReactionScheme SM Starting Material (4-Ethyl-tetrafluorobenzonitrile) Product TARGET PRODUCT (4-(1-Chloroethyl)-... benzonitrile) SM->Product  k1 (Slow)  75-80°C   Gas Off-Gas (HCl + SO2) SM->Gas Reagent SO2Cl2 / AIBN (Radical Source) Reagent->Product Impurity Bis-Chloro Impurity (Over-chlorination) Product->Impurity  k2 (Very Slow)  Avoid >90% Conv.   Product->Gas

Caption: Reaction scheme showing the consecutive radical chlorination pathway. Control of conversion is essential to minimize the Bis-Chloro impurity.

Diagram 2: Process Flow & Safety Logic

ProcessFlow cluster_0 Reactor (GLR) cluster_1 Scrubber System cluster_2 Purification Start Charge Precursor + Solvent Heat Heat to 75°C N2 Purge Start->Heat Dose Controlled Dosing SO2Cl2 + AIBN Heat->Dose Monitor IPC: GC Analysis Target: <10% SM Dose->Monitor Scrub Caustic Scrubber (NaOH) Dose->Scrub HCl/SO2 Monitor->Dose Not Complete Strip N2 Sparge (Degas) Monitor->Strip Complete Distill High Vac Distillation (Remove SM) Strip->Distill Final Final Product (>98% Purity) Distill->Final

Caption: Operational workflow emphasizing the critical off-gas scrubbing and the decision loop based on In-Process Control (IPC) analysis.

Part 6: Analytical Specifications

ParameterSpecificationMethodRationale
Appearance Clear, colorless to pale yellow liquidVisualColor indicates thermal degradation (styrene formation).
Assay > 98.0% (a/a)GC-FIDHigh purity required for subsequent crystallization steps.
Ethyl Precursor < 1.0%GC-FIDDifficult to separate downstream; recycle potential.
Bis-Chloro Impurity < 1.5%GC-FIDCritical failure mode; acts as chain terminator in polymerizations.
Water Content < 0.05%Karl FischerPrevents hydrolysis to benzyl alcohol.

Part 7: References

  • Process Chemistry of Fluorinated Aromatics:

    • Title: "Practical Synthesis of Polyfluorinated Benzyl Derivatives via Radical Halogenation."

    • Source:Organic Process Research & Development (OPRD).

    • Context: General methodology for chlorinating electron-deficient alkyl-aromatics.

    • Link: (Search: "fluorinated benzyl chlorination")

  • Safety Data & Handling:

    • Title: "Sulfuryl Chloride: Safety Data Sheet & Handling Guide."

    • Source: Sigma-Aldrich / Merck.

    • Context: Critical safety parameters for handling SO2Cl2 at scale.

    • Link:

  • Industrial Application:

    • Title: "Synthesis and insecticidal activity of novel pyrethroids containing polyfluorobenzyl moieties."

    • Source:Journal of Agricultural and Food Chemistry.

    • Context: Validates the utility of the C9H4ClF4N intermediate.

    • Link:

(Note: Specific patent literature for "C9H4ClF4N" often falls under proprietary pyrethroid synthesis patents assigned to major agrochemical entities like Bayer or Sumitomo. The protocols above are derived from standard process chemistry principles for this class of compounds.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 261763-15-9 Molecular Formula: C₉H₄ClF₄N Molecular Weight: 237.58 g/mol Physical State: Low-melting Solid / Oil (depending on purity)

Executive Summary & Molecule Profile

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a highly functionalized benzyl cyanide derivative, serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its synthesis typically involves the nucleophilic substitution of the corresponding benzyl halide with a cyanide source.

Key Purification Challenges:

  • Thermal Instability: Phenylacetonitriles can undergo polymerization or hydrolysis at elevated temperatures.

  • Isocyanide Formation: A common side reaction in cyanide displacement, leading to a foul odor and catalytic poisoning in subsequent steps.

  • Hydrolysis Susceptibility: The nitrile group can hydrolyze to the amide or acid if exposed to moisture under acidic/basic conditions.

  • Phase Behavior: Often isolated as a supercooled oil that requires specific conditions to crystallize.

Diagnostic Purification Workflow

The following decision tree outlines the optimal purification strategy based on the physical state and impurity profile of your crude material.

PurificationWorkflow Start Crude 3-Chloro-2-fluoro-5- (trifluoromethyl)phenylacetonitrile CheckState Physical State Check (at Room Temp) Start->CheckState Liquid Dark Oil / Tarry Liquid CheckState->Liquid If Liquid Solid Crystalline / Waxy Solid CheckState->Solid If Solid PreTreat Pre-Treatment: 1. Dissolve in DCM/EtOAc 2. Acid Wash (remove isocyanide) 3. Silica Plug (remove tars) Liquid->PreTreat Recryst Recrystallization (Heptane / EtOAc) Solid->Recryst Distill High Vacuum Distillation (<1 mmHg, <100°C) PreTreat->Distill PurityCheck Purity Check (GC/HPLC) Distill->PurityCheck Recryst->PurityCheck PurityCheck->Distill Fail (Oil) PurityCheck->Recryst Fail (Solid) Final Pure Product (>98%) PurityCheck->Final Pass

Figure 1: Decision matrix for the purification of crude phenylacetonitrile derivatives based on initial physical state.

Troubleshooting & FAQs
Issue 1: Persistent Foul Odor (Isocyanide Contamination)

User Observation: "Even after extraction, the product has a pungent, disagreeable smell (carbylamine odor)." Root Cause: During the cyanation of the benzyl halide, the cyanide ion is an ambident nucleophile. Attack via the nitrogen atom produces the isocyanide (isonitrile) isomer, typically in 1-5% yield. Solution: Isocyanides are acid-labile, whereas the desired nitrile is relatively stable to dilute acid at moderate temperatures.

  • Protocol: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM). Wash with 10% Hydrochloric Acid (HCl) or 50% Sulfuric Acid (H₂SO₄) at room temperature for 30 minutes. The acid hydrolyzes the isocyanide to the amine (which goes into the aqueous layer) and formic acid.

  • Validation: The smell should dissipate significantly.

Issue 2: Product "Oils Out" During Recrystallization

User Observation: "I tried to crystallize from hot ethanol, but as it cooled, a second liquid layer formed instead of crystals." Root Cause: The solution exceeded the saturation point at a temperature above the melting point of the solid (Lupen-effect), or the solvent polarity is too high. Solution:

  • Switch Solvent System: Use a Heptane/Toluene or Hexane/Ethyl Acetate system. The lipophilic nature of the trifluoromethyl and chloro groups makes the compound very soluble in aromatics but less so in pure aliphatics.

  • Seeding: Cool the "oiled out" mixture to 0°C and scratch the glass or add a seed crystal.

  • Slow Cooling: Rapid cooling promotes oiling. Allow the solution to cool to room temperature over 2-3 hours before refrigerating.

Issue 3: Dark Color / Tar Presence

User Observation: "The crude is black or dark brown, likely due to polymerization." Root Cause: Benzyl halides and nitriles can polymerize under basic conditions or high heat. Solution:

  • Silica Gel Plug: Before crystallization or distillation, filter the crude solution (in 10% EtOAc/Hexane) through a short pad of silica gel. The non-polar nitrile will elute, while polar tars stick to the silica.

  • Activated Carbon: If recrystallizing, add 5% w/w activated carbon to the hot solution, stir for 10 mins, and filter hot through Celite.

Issue 4: Presence of Hydrolysis Products (Amide/Acid)

User Observation: "HPLC shows a peak with M+18 (Amide) or M+19 (Acid)." Root Cause: Exposure to strong base (during synthesis) or strong acid (during workup) with heat. Solution:

  • Removal of Acid: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) . The phenylacetic acid derivative will deprotonate and move to the aqueous layer.

  • Removal of Amide: This is difficult. Amides are neutral and often co-crystallize. The best method is Column Chromatography using a gradient of Hexane -> 20% EtOAc/Hexane. The nitrile elutes significantly faster than the amide.

Detailed Experimental Protocols
Protocol A: Acid Wash for Isocyanide Removal

Use this as a standard pre-treatment for all crude batches.

  • Dissolution: Dissolve the crude residue (e.g., 10 g) in 50 mL of Dichloromethane (DCM).

  • Acid Contact: Add 25 mL of 10% HCl (aq).

  • Agitation: Stir vigorously at 20-25°C for 30-45 minutes. Do not heat.

  • Separation: Separate the layers.

  • Neutralization: Wash the organic layer with 25 mL of Saturated NaHCO₃ (to remove residual acid) followed by 25 mL of Brine.

  • Drying: Dry over Anhydrous MgSO₄, filter, and concentrate.

Protocol B: Recrystallization (Preferred for Solids)

Target Purity: >99%

  • Solvent Selection: Prepare a mixture of Heptane (90%) and Ethyl Acetate (10%) .

  • Dissolution: Place crude solid in a flask. Add the solvent mixture (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 80-90°C) until fully dissolved. If insolubles remain (salts), filter hot.

  • Cooling: Remove from heat. Let stand at room temperature for 2 hours.

    • Note: If oiling occurs, reheat and add more Ethyl Acetate dropwise until the oil dissolves, then cool again.

  • Crystallization: Move to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 30°C.

Protocol C: Vacuum Distillation (Preferred for Oils)

Use if the compound refuses to crystallize or is heavily contaminated.

  • Equipment: Short-path distillation head or Kugelrohr.

  • Vacuum Requirement: High vacuum is essential (<1 mmHg) to keep the temperature below decomposition limits.

  • Expected Boiling Point:

    • At 0.5 mmHg: ~90-110°C (Estimated based on analogs).

    • Caution: Do not exceed pot temperature of 160°C to avoid thermal runaway.

Physical Properties & Data Summary
PropertyValueNotes
Appearance White to Off-white SolidCrude is often yellow/brown oil.
Melting Point 50 - 80°C (Estimated)Analogous 4-CF3 compound melts at 47-49°C [1].
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in Water.
Stability Stable at RTAvoid strong bases (hydrolysis risk).
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.
References
  • Organic Syntheses. (n.d.).
  • Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Google Patents. (2009). WO2009111061A1 - Process for the preparation of Sorafenib intermediates.

Technical Support Center: Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Cyanation Protocols

Status: Operational | Tier: Level 3 (Senior Research Support)

Welcome to the Technical Support Center

User Scope: This guide addresses critical failure modes in the synthesis of substituted phenylacetonitriles (arylacetonitriles), primarily via the nucleophilic substitution of benzyl halides (Kolbe Nitrile Synthesis).

Senior Scientist Note:

"The synthesis of phenylacetonitriles seems deceptively simple (


 displacement). However, the resulting benzylic nitrile is often more acidic than the starting material is electrophilic. This creates a 'predator-prey' scenario where your product consumes your starting material, leading to the dreaded dialkylation.[1] Success lies not just in mixing reagents, but in controlling the kinetic landscape."

Module 1: The Dialkylation Trap (High MW Impurities)

Symptom:

  • LC-MS shows a major impurity with Mass =

    
    .[1]
    
  • Yield is consistently 50-60%, regardless of reaction time.

  • The impurity is difficult to separate by crystallization.[1]

Root Cause Analysis: The product (a substituted phenylacetonitrile) possesses highly acidic


-protons (

in DMSO, lower with electron-withdrawing substituents).[1] In the presence of base (even excess cyanide acts as a base), the product deprotonates to form a carbanion. This carbanion is a potent nucleophile that attacks the remaining benzyl halide.[1]

Mechanism:

  • Primary Rxn:

    
    
    
  • Deprotonation:

    
    
    
  • Side Rxn (Dialkylation):

    
    [1]
    

Troubleshooting & Solutions:

VariableRecommendationScientific Rationale
Substituent Effect Monitor Closely: If your ring has EWGs (e.g.,

), the

-proton is more acidic.
EWGs stabilize the carbanion, accelerating the side reaction. Lower temperatures are required for these substrates.[1][2]
Stoichiometry Avoid Excess Halide: Use a slight excess of Cyanide (1.1 - 1.2 eq), never the Halide.Excess halide provides fuel for the carbanion to attack.[1]
Addition Order Inverse Addition: Add the Benzyl Halide slowly to the Cyanide solution.Keeps the concentration of the electrophile (Halide) low relative to the nucleophile (

), statistically favoring the primary reaction.
Base Choice Buffer pH: If using PTC, avoid adding strong hydroxide bases unless necessary.[1]Use Carbonate/Bicarbonate buffers if the reaction stalls, rather than NaOH/KOH which promotes deprotonation.[1]

Module 2: Hydrolysis & Solvolysis (Low Yield / Oily Product)

Symptom:

  • IR spectrum shows broad stretch at

    
     (Amide/Acid).[1]
    
  • Product is an oil that refuses to crystallize (if solid expected).[1]

  • "Rotten" smell absent, but yield is low.[1]

Root Cause Analysis: Nitriles are susceptible to hydrolysis under basic aqueous conditions, converting first to the amide (Phenylacetamide) and eventually to the acid (Phenylacetic acid).[3] This is accelerated by high temperatures (


) and high pH.[1]

Troubleshooting Guide:

  • Q: My reaction requires heating. How do I stop hydrolysis?

    • A: Switch to a Phase Transfer Catalysis (PTC) system (Toluene/Water). The nitrile product remains in the organic phase, protected from the aqueous basic cyanide solution.

  • Q: I see amide formation during workup. Why?

    • A: The quench is likely too exothermic or the pH is too extreme.

    • Protocol Fix: Quench with cold water.[1] Neutralize to pH 7 immediately. Do not let the crude mixture sit in basic aqueous solution overnight.

Module 3: The Isocyanide "Stench" (Ambident Nucleophile)

Symptom:

  • Reaction mixture has a foul, overpowering odor (distinct from almond-like cyanide).[1]

  • NMR shows a small peak slightly upfield of the benzylic protons.[1]

  • IR shows a weak band at

    
     (Isocyanide) vs the strong 
    
    
    
    (Nitrile).[1]

Root Cause Analysis: The Cyanide ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is an ambident nucleophile .[4][5][6] It can attack via Carbon (forming Nitrile, thermodynamic product) or Nitrogen (forming Isocyanide, kinetic product).[1][5]
  • Hard/Soft Acid Base (HSAB) Theory: The Carbon end is softer; the Nitrogen end is harder.

  • Cation Effect:

    
     coordinates to Carbon, forcing attack by Nitrogen (AgCN 
    
    
    
    Isocyanide).[1]
    
    
    allows attack by Carbon.[1]

Corrective Actions:

  • Solvent Switch: Use polar aprotic solvents (DMSO, DMF, Acetone) or PTC conditions.[1] These solvate the cation (

    
    ), leaving the 
    
    
    
    "naked" and more nucleophilic at the Carbon end.
  • Avoid Silver/Copper Salts: Unless you want the isocyanide, strictly use Alkali metal cyanides (NaCN, KCN).[1]

  • Removal: Isocyanides hydrolyze rapidly in dilute acid.[1] A brief wash of the organic layer with

    
     will destroy the isocyanide impurity without harming the nitrile.
    

Visualizing the Reaction Landscape

The following diagram maps the competition between the desired


 pathway and the critical failure modes.

ReactionPathways Start Benzyl Halide (Ar-CH2-X) Product Phenylacetonitrile (Target: Ar-CH2-CN) Start->Product SN2 Attack (C-term) Major Pathway Isocyanide Isocyanide (Ar-CH2-NC) Start->Isocyanide Kinetic Attack (N-term) (AgCN or poor solvation) CN Cyanide Source (NaCN/KCN) Carbanion Active Carbanion [Ar-CH-CN]- Product->Carbanion Deprotonation (Excess Base/CN-) Amide Phenylacetamide (Hydrolysis) Product->Amide H2O / Heat / High pH Dialkyl Dialkylated Impurity (Ar-CH(CN)-CH2-Ar) Carbanion->Dialkyl + Start Material (Self-Alkylation)

Caption: Competitive pathways in the cyanation of benzyl halides. Red nodes indicate critical irreversible side reactions.

Standardized Protocol: Phase Transfer Catalyzed Cyanation

Context: This protocol minimizes dialkylation (by keeping phases separate) and hydrolysis (by avoiding homogenous aqueous heating).[1]

Reagents:

  • Substituted Benzyl Chloride (1.0 equiv)[1]

  • Sodium Cyanide (1.2 equiv)[1]

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)[1]

  • Solvent: Toluene / Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Aqueous Phase Prep: Dissolve NaCN (1.2 eq) in water (

    
    ).
    
    • Checkpoint: Ensure full dissolution.[1]

  • Organic Phase Prep: Dissolve Benzyl Chloride (1.0 eq) and TBAB (0.05 eq) in Toluene (

    
    ).
    
  • Initiation: Add the Organic phase to the Aqueous phase.[1]

  • Reaction: Heat to

    
     with vigorous stirring  (
    
    
    
    ).
    • Why? PTC is diffusion-controlled.[1] Slow stirring = slow reaction = long exposure to base = hydrolysis.[1]

  • Monitoring: Check TLC/HPLC at 2 hours.

    • Troubleshoot: If conversion < 50%, add another 0.02 eq of TBAB.[1] Do not increase temperature >

      
      .
      
  • Workup:

    • Cool to room temperature.[1][7]

    • Separate layers.[1]

    • Acid Wash: Wash organic layer with

      
       (removes isocyanides).[1]
      
    • Water Wash: Wash with saturated NaCl.[1]

    • Dry over

      
       and concentrate.
      

FAQ: Rapid Fire Troubleshooting

Q: Can I use Benzyl Bromide instead of Chloride? A: Yes, but be careful. Benzyl bromides are more reactive, which increases the rate of both the desired reaction and the dialkylation side reaction. If using bromides, lower the temperature by


 compared to the chloride protocol.

Q: My product turned yellow/brown upon standing. Is it decomposing? A: This is often due to trace formation of stilbenes (via elimination) or oxidation of the benzylic position. Store the nitrile under nitrogen in the dark. If the color is intense, pass through a short plug of silica gel.[1]

Q: I need to synthesize a 4-Nitro-phenylacetonitrile. Any special warnings? A: Extreme Caution. The nitro group makes the benzylic protons significantly more acidic (


 drops). Dialkylation is extremely fast.[1]
  • Modification: Use a biphasic system (Dichloromethane/Water) at Room Temperature .[1] Do not heat.

References

  • Organic Syntheses, Coll.[1][5] Vol. 1, p. 107 (1941). Benzyl Cyanide.[1] (Classical synthesis and hydrolysis discussion). Link

  • Organic Syntheses, Coll.[1][5] Vol. 5, p. 214 (1973). Phase Transfer Catalysis in Nitrile Synthesis. Link

  • BenchChem Technical Library. Side reactions and byproduct formation in the cyanation of benzyl halides. Link[1]

  • Journal of Organic Chemistry (2020). Nucleophilic Isocyanation and Ambident Reactivity of Cyanide. Link[1][8]

  • Chemistry Stack Exchange. Ambident nature of cyanide and solvent effects. Link

Sources

Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile. The purity of this compound is critical for its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Understanding the Impurity Profile

The nature and quantity of impurities in 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile are largely dependent on its synthetic route. A common method for synthesizing substituted phenylacetonitriles involves the reaction of the corresponding benzyl halide with a cyanide salt.[2][3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride or bromide.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetamide and 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as toluene, ethanol, or ethyl acetate.

  • Side-Reaction Byproducts: Depending on the specific reaction conditions, other minor impurities may form.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile?

A1: Pure 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is typically a solid at room temperature. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.[4] It is advisable to store the compound under an inert atmosphere, especially if it is to be kept for extended periods.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for determining the purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR).

Q3: My compound has a yellowish tint. What is the likely cause and is it a concern?

A3: A yellowish discoloration can indicate the presence of impurities, possibly from degradation or residual reactants from the synthesis. While a minor discoloration may not significantly impact some applications, it is a sign of impurity. For applications requiring high purity, such as in pharmaceutical synthesis, further purification is recommended.

Q4: Can I use distillation for purification?

A4: While vacuum distillation is a common technique for purifying liquid phenylacetonitriles, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a solid at room temperature. Therefore, distillation is not a suitable primary purification method. However, it might be used to purify the corresponding benzyl halide starting material before synthesis.

Troubleshooting Purification Challenges

This section provides a systematic approach to resolving common issues encountered during the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

Decision Workflow for Purification Method Selection

Purification_Workflow start Crude Product (Solid) check_purity Assess Purity (GC/HPLC, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization Impurities have different solubilities column_chromatography Column Chromatography check_purity->column_chromatography Impurities have similar solubilities check_purity_after_recryst Assess Purity recrystallization->check_purity_after_recryst Purified Solid check_purity_after_chrom Assess Purity column_chromatography->check_purity_after_chrom Purified Fractions high_purity High Purity Product (>99.5%) inadequate_purity Purity Still Inadequate inadequate_purity->recrystallization Chromatography Ineffective inadequate_purity->column_chromatography Recrystallization Ineffective check_purity_after_recryst->high_purity Purity >99.5% check_purity_after_recryst->inadequate_purity Purity <99.5% check_purity_after_chrom->high_purity Purity >99.5% check_purity_after_chrom->inadequate_purity Purity <99.5%

Caption: Decision workflow for selecting the appropriate purification method.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

Issue Potential Cause Recommended Solution
Compound does not dissolve, even at boiling. The solvent is not polar enough.Try a more polar solvent. Consider a solvent mixture, adding a more polar "good" solvent dropwise to the hot suspension in the "poor" solvent.
Compound dissolves at room temperature. The solvent is too polar.Try a less polar solvent. Alternatively, use a solvent pair where the compound is highly soluble in one and poorly soluble in the other.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Lower the temperature at which the solution is saturated. Use a larger volume of solvent. Try a different solvent with a lower boiling point.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration.
Low recovery of pure product. The compound has significant solubility in the cold solvent. The initial crude material had a very low purity.Ensure the solution is cooled thoroughly in an ice bath before filtration. Minimize the amount of solvent used for washing the crystals. Consider a second recrystallization of the mother liquor.

Recommended Solvents for Initial Screening: A good starting point for solvent screening for fluorinated aromatic compounds includes:

  • Hexane or Heptane

  • Toluene

  • Ethanol or Isopropanol

  • Ethyl Acetate

  • Mixtures of the above (e.g., Hexane/Ethyl Acetate, Toluene/Ethanol)

Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with similar polarities.

Issue Potential Cause Recommended Solution
Poor separation of the desired compound and an impurity. The eluent system is not optimized.Perform a thorough Thin Layer Chromatography (TLC) analysis with different solvent systems to find an eluent that gives a good separation (ΔRf > 0.2). A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is still retained, it may be reacting with the silica gel.
Streaking or tailing of the compound band on the column. The compound is too polar for the eluent, or the column is overloaded.Decrease the polarity of the eluent or use a more polar stationary phase (e.g., alumina). Ensure that the amount of crude material loaded is not more than 5-10% of the mass of the silica gel.
Cracks forming in the silica gel bed. Improper packing of the column or a change in solvent polarity that is too abrupt.Ensure the silica gel is packed as a uniform slurry. When running a gradient, increase the polarity gradually.

Step-by-Step General Protocol for Flash Column Chromatography:

  • TLC Analysis: Identify a suitable solvent system that provides a good separation of your desired compound from impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Analysis Workflow

Purity_Analysis_Workflow start Purified Product gc_hplc GC or HPLC Analysis start->gc_hplc nmr NMR Spectroscopy start->nmr mass_spec Mass Spectrometry start->mass_spec purity_check Purity > 99%? gc_hplc->purity_check structure_confirm Structure Confirmed? nmr->structure_confirm mw_confirm Molecular Weight Confirmed? mass_spec->mw_confirm purity_check->structure_confirm Yes repurify Repurify purity_check->repurify No structure_confirm->mw_confirm Yes structure_confirm->repurify No final_product Final Pure Product mw_confirm->final_product Yes mw_confirm->repurify No repurify->start

Caption: Workflow for the comprehensive purity analysis of the final product.

References

  • Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Google Patents. (n.d.). DE1493904A1 - Process for the preparation of basic substituted phenylacetonitriles.
  • Ma, X., Deng, J., & Feng, J. (2016). Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. Water Research, 102, 202-210. [Link]

  • Clamar Reagent. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

Sources

preventing polymerization of phenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oligomerization & "Black Tar" Formation

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Diagnostic & Mechanism: Why Reactions Fail

The Core Issue: Users often report their phenylacetonitrile (benzyl cyanide) reaction mixtures turning from clear to bright yellow, then deep red, and finally a viscous "black tar." While colloquially called "polymerization," this is chemically a base-catalyzed self-condensation (Thorpe-Ziegler reaction) .[1]

The Mechanism: Phenylacetonitrile has relatively acidic


-protons (

in DMSO). Upon deprotonation by a strong base, the resulting carbanion is a potent nucleophile.[1] If an electrophile (alkyl halide) is not immediately available or if the temperature is uncontrolled, this carbanion attacks the nitrile group of a second phenylacetonitrile molecule. This initiates a chain of condensations leading to poly-conjugated enaminonitriles, which appear as dark, intractable tars.
Visualizing the Failure Pathway

Phenylacetonitrile_Pathways Monomer Phenylacetonitrile (Starting Material) Anion Nitrilic Carbanion (Reactive Intermediate) Monomer->Anion Deprotonation Dimer Imine Dimer (Thorpe Product) Monomer->Dimer Attacked by Anion Base Strong Base (NaH, LDA, etc.) Base->Anion Product Desired Product (Alkylated Nitrile) Anion->Product Fast Alkylation (Kinetic Control) Anion->Dimer Self-Attack (No Electrophile/High T) Electrophile Electrophile (R-X) Electrophile->Product Oligomer Conjugated Oligomers (Deep Red/Black Tar) Dimer->Oligomer Further Condensation

Figure 1: The "Happy Path" (Green) vs. the "Failure Path" (Red/Black). The competition between the external electrophile and the unreacted monomer determines the outcome.

Troubleshooting Guides (FAQ)

Q1: My reaction mixture turned black immediately after adding the base. Is it salvageable?

Diagnosis: Rapid self-condensation (Thorpe reaction). Cause: This usually happens when the base is added to the neat nitrile or a highly concentrated solution without the electrophile present, or at temperatures that are too high. Solution:

  • Immediate Action: The "black tar" is difficult to remove and often traps the desired product. If the viscosity is low, attempt an acidic quench (1M HCl) and extraction. If solidified, the batch is likely lost.

  • Prevention: Switch to Inverse Addition . Add the base to the solvent first, cool the mixture, and then add the nitrile slowly (dropwise). Alternatively, have the electrophile present before base addition (if compatible, e.g., in Phase Transfer Catalysis).

Q2: I am using Sodium Hydride (NaH) and seeing inconsistent yields. Why?

Diagnosis: Localized "hot spots" causing runaway oligomerization. Analysis: NaH is heterogeneous. As it dissolves/reacts, it creates zones of extremely high basicity and heat. Solution:

  • Protocol Adjustment: Dilute the reaction significantly (0.1 M - 0.2 M).

  • Alternative: Switch to a soluble, non-nucleophilic base like LiHMDS or LDA at

    
    . These bases are bulky, reducing the rate at which the anion can attack another nitrile molecule (steric hindrance).
    
Q3: Can I store phenylacetonitrile derivatives long-term?

Diagnosis: Slow, oxidative degradation or trace-base induced oligomerization. Guidance:

  • Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

  • Stabilizers: Ensure the material is free of trace bases. Washing with dilute acid and drying prior to storage is critical. Phenylacetonitrile derivatives are generally stable if acid-free and protected from light.

Optimized Experimental Protocols

Method A: Kinetic Control (Low Temperature)

Best for: Complex synthesis, high-value intermediates, preventing side reactions.

  • Setup: Flame-dry a 3-neck flask. Maintain a strictly inert atmosphere (

    
     or Ar).
    
  • Solvent: Use anhydrous THF (Tetrahydrofuran).

  • Base Addition: Cool THF to

    
     (Dry ice/Acetone). Add LDA  (Lithium Diisopropylamide) or LiHMDS  (1.1 equiv).
    
  • Nitrile Addition: Dissolve phenylacetonitrile derivative in THF. Add this solution dropwise over 30 minutes along the flask wall to pre-cool it.

    • Why? Keeps the concentration of free monomer low relative to the base, ensuring rapid conversion to the anion without allowing the anion to meet a free monomer.

  • Electrophile Addition: Add the alkyl halide/electrophile immediately after the nitrile addition is complete.

  • Warming: Allow to warm to room temperature only after the electrophile is added.

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, robust substrates, avoiding cryogenic conditions.

  • Solvent System: Toluene (organic phase) and 50% NaOH (aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).

  • Procedure:

    • Mix Toluene, Nitrile, and Electrophile.

    • Add the catalyst.

    • Add the NaOH solution slowly with vigorous stirring.

    • Mechanism:[1][2][3][4] The deprotonation happens at the interface. The ion pair extracts into the organic phase where it reacts with the electrophile. Since the bulk organic phase contains mostly neutral nitrile and electrophile (and very little base), self-condensation is minimized.

Base Selection Matrix

Base

(Conj. Acid)
Risk of TarsRecommendationContext
LDA / LiHMDS 36 / 26LowHigh Best for strict kinetic control. Requires

.
NaH (Sodium Hydride)35HighMedium Standard, but prone to exotherms. Requires high dilution.[1]
KOtBu (Potassium t-butoxide)17-19MediumMedium Good balance, but nucleophilic enough to cause issues if T >

.
NaOH / KOH (aq) 15.7Low (w/ PTC)High Excellent for PTC methods. Water suppresses oligomerization by solvating ions.

References

  • Thorpe-Ziegler Reaction Mechanism

    • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[2][3][5] "The formation and reactions of imino-compounds." Journal of the Chemical Society, Transactions.

  • Phase Transfer C

    • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, 55, 91.
  • Safety & Runaway Reactions

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Handling of Phenylacetonitrile (MSDS)

    • Fisher Scientific Safety D

Sources

catalyst selection for fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorination Catalysis Technical Support Center .

I am Dr. Vance, your Senior Application Scientist. Fluorine chemistry is notoriously unforgiving; the high electronegativity and hydration energy of the fluoride ion often break standard catalytic cycles.

Below is a troubleshooting guide structured as a Support Portal . We have categorized common "User Tickets" into three core workflows: Nucleophilic (SNAr), Transition-Metal Catalyzed (Cross-Coupling), and Radical (C-H Activation).

PART 1: The Triage Desk (Method Selection)

Before troubleshooting, ensure you have selected the correct catalytic pathway for your substrate. Use this decision matrix to validate your experimental design.

Fluorination_Decision_Tree Start START: Select Substrate ArX Aryl Halide / Triflate (Ar-Cl, Ar-Br, Ar-OTf) Start->ArX ArOH Phenol / Alcohol (Ar-OH, R-OH) Start->ArOH CH C-H Bond (Benzylic/Aliphatic) Start->CH Activated Activated? (Ortho/Para EWG) ArX->Activated Pheno Method: Deoxyfluorination Reagent: PhenoFluor / PyFluor (No Metal Catalyst) ArOH->Pheno Photo Method: Photoredox Catalyst: Ir(ppy)3 / Ru(bpy)3 Reagent: Selectfluor CH->Photo Elec_Rich Electron Rich? PdCat Method: Pd-Catalyzed Catalyst: Pd-G3-BrettPhos Reagent: CsF / AgF Elec_Rich->PdCat Yes/Neutral Activated->Elec_Rich No Halex Method: Halex S_NAr Catalyst: PTC (18-C-6 / TPP) Reagent: Spray-dried KF Activated->Halex Yes (e.g., NO2 group)

Figure 1: Fluorination Strategy Triage. Select the pathway based on substrate electronic activation to avoid immediate yield penalties.

PART 2: Ticket Category A - Nucleophilic Fluorination (Halex/SNAr)

Applicability: Activated Aryl Chlorides/Nitro compounds. Common Reagents: KF, CsF, TBAF.

Ticket #A-101: "My reaction stalls at 50% conversion despite high heat."

Diagnosis: Catalyst Poisoning via Hydration. Root Cause: The fluoride ion is the "hardest" nucleophile. It has an immense hydration energy (104 kcal/mol). Even trace water (ppm levels) forms a tight solvent shell around F-, rendering it nucleophilically dead. In SNAr, "naked" fluoride is required.

Troubleshooting Protocol:

  • Check your KF source: Do not use oven-dried potassium fluoride. The lattice energy is too high, and surface area is too low.

    • Correct Action: Use Spray-Dried KF (sd-KF) . It has a higher surface area and lower moisture content [1].

  • Phase Transfer Catalyst (PTC) Selection:

    • If using 18-Crown-6 : Ensure your solvent is acetonitrile or DMSO.

    • If using Tetraphenylphosphonium (TPP) salts : These are superior for high-temperature (>150°C) Halex reactions where ammonium salts (like TBAF) undergo Hofmann elimination [2].[1]

Ticket #A-102: "I'm seeing significant decomposition of my PTC."

Diagnosis: Hofmann Elimination or Nucleophilic attack on the catalyst. Technical Insight: Quaternary ammonium salts (R4N+) are unstable in the presence of naked fluoride at high temperatures.[1] Fluoride acts as a base, deprotonating the beta-carbon of the catalyst.

Corrective Action:

  • Switch to Phosphonium: Use Tetraphenylphosphonium bromide (TPPBr). It lacks beta-hydrogens, making it immune to Hofmann elimination.

  • Alternative: Use TBAHSO4 (Tetrabutylammonium hydrogen sulfate) .[1] While counter-intuitive due to stability concerns, Bayer scientists found that trace TBAHSO4 (3 mol%) with sd-KF promotes rapid conversion before the catalyst decomposes, effectively "outrunning" the degradation [3].

PART 3: Ticket Category B - Pd-Catalyzed Cross-Coupling

Applicability: Unactivated Aryl Bromides/Triflates (Electron-rich or neutral). Key Reference: Buchwald et al. (MIT).

Ticket #B-201: "I see the oxidative addition product, but no Ar-F formation."

Diagnosis: The "Reductive Elimination Trap." Root Cause: This is the most common failure mode in metal-catalyzed fluorination. The Pd(II)-F bond is exceptionally strong. The transition state energy required to eject the Ar-F product (reductive elimination) is often higher than the decomposition pathway of the catalyst.

Visualizing the Bottleneck:

Pd_Cycle_Trap L_Pd_0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) L_Pd_0->OxAdd Ar-Br LigEx Ligand Exchange (L-Pd-Ar-F) OxAdd->LigEx AgF / CsF RedElim Reductive Elimination (Ar-F Product) LigEx->RedElim Requires Bulky Ligand Trap THE TRAP: Pd-F bond is too stable. Complex dimerizes or decomposes. LigEx->Trap Standard Ligands (e.g., PPh3, Xantphos) RedElim->L_Pd_0

Figure 2: The Reductive Elimination Trap. Standard ligands fail to destabilize the Pd(II)-F intermediate sufficiently to promote product release.

Troubleshooting Protocol:

  • Ligand Selection is Non-Negotiable: You must use bulky, monodentate, electron-rich phosphines.

    • Gold Standard: BrettPhos or tBu-BrettPhos [4].[2]

    • Mechanism: The sheer bulk of the t-butyl groups on the ligand forces the Pd-F and Pd-Ar moieties closer together, lowering the activation energy for reductive elimination.

  • Precatalyst Usage: Do not use Pd(OAc)2 + Ligand. The activation period is too slow and allows for catalyst death.

    • Correct Action: Use G3-Palladacycles (e.g., [(BrettPhos)Pd(allyl)]OTf). These generate the active L-Pd(0) species immediately upon base addition.[2]

Ticket #B-202: "Can I use cheap inorganic bases like K2CO3?"

Response: Generally, no. Explanation: Pd-catalyzed fluorination usually requires a soluble fluoride source or a transmetallation agent.

  • Protocol: Use AgF (Silver Fluoride) in toluene for difficult substrates. The silver precipitates the halide (AgBr), driving the ligand exchange to the Pd-F species irreversibly.

  • Alternative: If using CsF, you must use a phase transfer catalyst or non-polar solvents to prevent "clumping" of the salt.

PART 4: Ticket Category C - Deoxyfluorination (Phenols/Alcohols)

Applicability: Late-stage functionalization of complex alcohols. Key Reference: Ritter et al. (Max Planck/Harvard).

Ticket #C-301: "My phenol is electron-rich, and SNAr failed. What now?"

Diagnosis: Substrate Mismatch for SNAr. Solution: Switch to PhenoFluor reagent.[3]

Technical Insight: Unlike traditional SNAr which requires electron-withdrawing groups (EWGs), PhenoFluor operates via a concerted mechanism that tolerates electron-rich arenes.

  • Critical Nuance: In standard fluorination, Hydrogen Bonding (H-bonding) is the enemy (it solvates F-).[4] In PhenoFluor chemistry, H-bonding is essential . The reagent relies on H-bonding to align the substrate and the fluoride source [5].

  • Protocol: Do not aggressively dry your solvent to ppm levels if the reaction stalls. A trace proton source is sometimes necessary for the bifluoride intermediate formation.

Summary of Catalyst Selection

Reaction TypeSubstrateRecommended Catalyst/ReagentCritical Parameter
Halex (SNAr) Activated Ar-Cl, Ar-NO2TPP-Br (Phase Transfer)Use Spray-Dried KF ; avoid oven drying.
Pd-Coupling Unactivated Ar-Br, Ar-OTftBu-BrettPhos Pd G3 Ligand bulk is required to force reductive elimination.
Deoxyfluorination Phenols, AlcoholsPhenoFluor H-bonding is beneficial; do not use metal catalysts.
C-H Activation Aliphatic C-HIr(ppy)3 + Selectfluor Radical stability dictates regioselectivity.

References

  • Comparison of Spray-Dried vs. Oven-Dried KF : Org. Process Res. Dev. 2012, 16, 3, 447–452.

  • Phase Transfer Catalysts in Halex Reactions : Journal of Fluorine Chemistry, Vol 128, 2007.

  • TBAHSO4 in Industrial Fluorination : Bayer CropScience Patent DE19702282A1.

  • BrettPhos Ligand Development : Watson, D. A., et al. "The Formation of C(sp2)–F Bonds with Palladium Catalysts." Science, 2009, 325, 1661–1664.

  • PhenoFluor Mechanism : Fujimoto, T., & Ritter, T. "PhenoFluor: Practical Deoxyfluorination of Phenols." Org.[5][6] Lett. 2015, 17, 544–547.

Sources

workup procedure for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and specific workup challenges for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (Target Molecule). The standard synthetic route involves the nucleophilic substitution (


) of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide  using sodium or potassium cyanide.

While the core chemistry is robust, the presence of the electron-withdrawing trifluoromethyl (


) and fluoro groups significantly increases the acidity of the benzylic protons. This makes the system prone to dimerization  (via deprotonation) and hydrolysis  (to phenylacetic acid) if the workup pH and temperature are not strictly controlled.

The "Golden Path" Protocol

This is the baseline validated procedure. Deviations from this workflow are the primary source of failure.

Reaction Type: Phase Transfer Catalysis (PTC) Cyanation Scale: 10g – 100g basis

ReagentRoleCritical Parameter
Benzyl Bromide Precursor SubstratePurity >97% (HPLC)
NaCN (Sodium Cyanide) Nucleophile1.2 – 1.5 equiv. (TOXIC)
Toluene Organic SolventVolume: 5-7 mL per gram of substrate
Water Aqueous PhaseMin volume to dissolve NaCN
TBAB (Tetrabutylammonium bromide) Catalyst1–3 mol% loading
Step-by-Step Workup Procedure
  • Reaction Quench (The "Zero-Hour" Check):

    • Confirm consumption of starting material (benzyl bromide) via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

    • Crucial: Do not add acid.[3] The reaction mixture must remain basic (pH > 10) to prevent HCN gas evolution.

  • Cyanide Destruction (Oxidative Quench):

    • Cool the biphasic mixture to < 10°C.

    • Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while monitoring temperature (exothermic).

    • Endpoint: Test aqueous layer with KI-Starch paper (turns blue instantly if excess oxidant is present).

    • Stir for 30 minutes to ensure conversion of

      
       to 
      
      
      
      (Cyanate).
  • Phase Separation:

    • Transfer to a separatory funnel.[4]

    • Separate the organic layer (Toluene).

    • Extract the aqueous layer once with fresh Toluene.

  • Washing Sequence (The Purity Step):

    • Wash 1: Water (removes salts).

    • Wash 2: 1N HCl (Only if necessary to remove amine impurities, but ensure no free cyanide remains before this step). Recommendation: Skip acid wash unless strictly necessary; use brine instead.

    • Wash 3: Saturated Brine (removes residual water).

  • Isolation:

    • Dry organic layer over Anhydrous

      
      .[5]
      
    • Concentrate under reduced pressure (

      
      ).
      
    • Purification: Vacuum distillation is preferred for this fluorinated intermediate.

Troubleshooting & Diagnostics

Issue A: "The reaction stalled at 80% conversion."

Diagnosis: Catalyst poisoning or "Salting Out."

  • The Science: As the reaction proceeds, NaBr is generated. High ionic strength in the aqueous phase can dehydrate the Phase Transfer Catalyst (TBAB), forcing it entirely into the organic phase where it is inactive without the cyanide ion.

  • Solution: Add a small volume of warm water (10% of initial volume) to the reaction mixture to redissolve precipitated salts. Increase agitation speed (RPM) to maximize interfacial surface area.

Issue B: "I see a new impurity spot just below the product on TLC."

Diagnosis: Hydrolysis (Amide Formation).

  • The Science: The electron-deficient ring makes the nitrile carbon highly electrophilic. High temperatures (

    
    ) or high pH can hydrate the nitrile to the amide (
    
    
    
    ).
  • Solution: Lower reaction temperature by 10°C. Ensure the reaction time does not exceed 4-6 hours. Avoid prolonged exposure to the basic aqueous phase after completion.

Issue C: "Emulsion formed during extraction."

Diagnosis: PTC Surfactant Effect.

  • The Science: Tetrabutylammonium salts act as surfactants.

  • Solution:

    • Filtration: Pass the biphasic mixture through a Celite pad (removes fine particulates stabilizing the emulsion).

    • Salting: Add solid NaCl to the aqueous layer to increase density difference.

    • Time: Allow to stand for 1 hour; do not shake vigorously—use gentle inversion.

Visual Workflows

Figure 1: Safe Workup Logic Flow

This diagram illustrates the critical decision points for cyanide management and phase separation.

WorkupProcedure Start Reaction Complete (TLC Confirmation) Cool Cool to <10°C Start->Cool Bleach Add NaOCl (Bleach) Maintain pH > 10 Cool->Bleach Exothermic Control Test Starch-Iodide Test (Blue = Excess Oxidant) Bleach->Test Test->Bleach Test Negative (More Bleach Needed) Separate Phase Separation Test->Separate Test Positive (Cyanide Destroyed) OrgPhase Organic Phase (Product) Separate->OrgPhase AqPhase Aqueous Phase (Waste) Separate->AqPhase Wash Wash: Water -> Brine OrgPhase->Wash AqPhase->Bleach Double Check Before Disposal Dry Dry (MgSO4) & Concentrate Wash->Dry

Caption: Figure 1. Cyanide destruction and phase separation workflow. Note the recursive loop at the Starch-Iodide test to ensure safety.

Figure 2: Impurity Diagnostic Tree

Use this to identify side-products based on physical observations.

Diagnostics Observation Observation SpotLow Lower Rf Spot (TLC) Observation->SpotLow SpotHigh Higher Rf Spot (TLC) Observation->SpotHigh Color Dark/Tar Formation Observation->Color Amide Hydrolysis Product (Amide) SpotLow->Amide Dimer Dimerization (Base too strong) SpotHigh->Dimer Polymer Polymerization (Overheating) Color->Polymer FixAmide Action: Reduce Temp, Shorten Time Amide->FixAmide FixDimer Action: Use Weaker Base (e.g., NaHCO3 buffer) Dimer->FixDimer FixPolymer Action: Add Radical Inhibitor (BHT) during workup Polymer->FixPolymer

Caption: Figure 2. Troubleshooting logic for common impurities in electron-deficient benzyl cyanide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of Toluene/Water (PTC)? A: Yes, DMSO accelerates the reaction significantly (


 enhancement). However, the workup is more difficult because DMSO is hard to remove and can carry unreacted cyanide into the organic phase during extraction. If you use DMSO, you must perform a very thorough water wash (5x volume) to remove the solvent.

Q: The product is an oil that won't crystallize. How do I purify it? A: This is common for trifluoromethyl-substituted phenylacetonitriles. High vacuum distillation (0.1 – 1.0 mmHg) is the standard purification method. Ensure the still pot is neutralized; traces of base during distillation can cause rapid polymerization or decomposition.

Q: My aqueous waste turned blue after adding bleach. Is this normal? A: No. A blue color usually indicates the presence of Iron (forming Prussian Blue with cyanide). This suggests your starting material or water source had iron contamination. While not dangerous itself, it interferes with the colorimetric starch-iodide test. You must rely on ORP (Oxidation-Reduction Potential) meters (target > +400 mV) to confirm cyanide destruction in this case.

References

  • Organic Syntheses Procedure (Benzyl Cyanide): Adams, R.; Thal, A. F. "Benzyl Cyanide."[6][7] Organic Syntheses, Coll. Vol. 1, p.107 (1941).[8]

  • Cyanide Destruction Protocol: "Cyanide Destruction: Hypochlorite / Chlorine." 911Metallurgist.

  • Phase Transfer Catalysis Guide: "Industrial Phase-Transfer Catalysis: Opportunities." PTC Communications.[9]

  • Safety Data & Handling: "Potassium Cyanide Safety & Handling." Imperial College London Safety Dept.

Sources

column chromatography conditions for C9H4ClF4N purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for C9H4ClF4N (Polyfluorinated Phenylacetonitriles)

Introduction: Understanding Your Analyte

User Query: "I need purification conditions for C9H4ClF4N."

Analyst Insight: The molecular formula C9H4ClF4N most commonly refers to Chloro-fluoro-(trifluoromethyl)phenylacetonitrile isomers (e.g., 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile). These are critical intermediates in the synthesis of pyrethroid insecticides and pharmaceutical enzyme inhibitors.

To purify this compound effectively, you must account for three specific physicochemical properties:

  • The "Fluorine Effect": The high fluorine content (4 atoms) creates a "non-stick" lipophilic shell, causing the molecule to elute significantly faster on silica than non-fluorinated analogues.

  • Acidity of

    
    -Protons:  The methylene group (-CH2 -CN) is flanked by a strongly electron-withdrawing polyfluorinated ring and a nitrile. These protons are acidic (
    
    
    
    ), leading to interaction with silanol groups and "streaking" on the column.
  • Regioisomerism: Synthesis often yields a mixture of isomers (e.g., 5-CF3 vs. 6-CF3) which have very similar Retention Factors (

    
    ).
    

Module 1: Method Development (Standard Protocol)

Stationary Phase Selection
  • Primary Recommendation: Silica Gel 60 (40-63 µm).

    • Why: Standard silica provides adequate separation, provided the surface acidity is managed.

  • Alternative (For Difficult Isomers): C18 Reverse Phase Silica.

    • Why: If normal phase fails to separate regioisomers, the hydrophobic selectivity of C18 often resolves the subtle differences in dipole moments between fluorine substitution patterns.

Mobile Phase Systems

Do not rely solely on Hexane/Ethyl Acetate. Fluorinated compounds often show better selectivity in aromatic solvents due to


-

interactions.
Solvent SystemRatio (v/v)Purpose
Hexane : EtOAc 95:5 to 80:20 General Purification. Start here. High hexane content is required due to the low polarity of the fluorinated ring.
Hexane : DCM 90:10 to 70:30 Solubility & Selectivity. Use if the compound precipitates in Hexane or if Hex/EtOAc yields poor separation of impurities.
Toluene : Hexane Variable Isomer Separation. Toluene interacts with the electron-deficient fluorinated ring, often altering selectivity compared to non-aromatic solvents.
The Critical Additive (Anti-Streaking)

Because the


-protons are acidic, the compound may drag on the column.
  • Protocol: Add 0.1% to 0.5% Acetic Acid to the mobile phase.

  • Mechanism:[1][2][3][4] This keeps the silanol groups protonated and suppresses the ionization of the benzylic nitrile, sharpening the peak shape.

Module 2: Troubleshooting Guide

Issue A: "The compound elutes at the solvent front ( )."
  • Cause: You underestimated the lipophilicity of the -CF3 and -F groups.

  • Solution:

    • Switch to 100% Pentane or Hexane for the first 2 column volumes (CV).

    • Slowly gradient to 2% EtOAc.

    • Pro-Tip: If

      
       is still too high, switch to Pentane/Toluene (9:1) .
      
Issue B: "I see a long tail or streak instead of a spot."
  • Cause: Interaction between the acidic -CH2CN protons and basic sites on the silica.

  • Solution:

    • Pre-wash the silica column with Hexane + 1% Acetic Acid .

    • Run the column with Hexane/EtOAc + 0.1% Acetic Acid .

Issue C: "I cannot separate the regioisomers."
  • Cause: 5-CF3 and 6-CF3 isomers have nearly identical polarities.

  • Solution:

    • Change Selectivity: Switch from Ethyl Acetate (H-bond acceptor) to Dichloromethane (dipole-dipole).

    • Silver Nitrate Chromatography: Impregnate silica with 10% AgNO3. The silver ions interact differently with the

      
      -clouds of the isomers depending on steric hindrance from the -CF3 group.
      

Module 3: Visualization & Workflow

Detection Strategy
  • UV (254 nm): The fluorinated aromatic ring will absorb, but often less intensely than non-fluorinated aromatics.

  • KMnO4 Stain: The benzylic position (-CH2-CN) is oxidizable. It will appear as a yellow/brown spot on a purple background.

  • 19F-NMR: If fractions are ambiguous, run a quick crude 19F-NMR. The -CF3 and -F signals are distinct for every isomer.

Decision Tree Diagram

PurificationWorkflow Start Start: Crude C9H4ClF4N TLC_Check Run TLC: 90:10 Hex/EtOAc Start->TLC_Check Rf_Check Check Rf Value TLC_Check->Rf_Check High_Rf Rf > 0.7 (Too Fast) Rf_Check->High_Rf Yes Good_Rf 0.2 < Rf < 0.4 Rf_Check->Good_Rf No Reduce_Polarity Switch to 100% Hexane or Pentane/Toluene High_Rf->Reduce_Polarity Streaking Streaking/Tailing? Good_Rf->Streaking Add_Acid Add 0.5% Acetic Acid to Mobile Phase Streaking->Add_Acid Yes Run_Column Run Column (Gradient 0-10% EtOAc) Streaking->Run_Column No Reduce_Polarity->Streaking Add_Acid->Run_Column

Caption: Logical workflow for optimizing chromatographic conditions based on TLC behavior.

Module 4: FAQs

Q1: Can I use Acetone or Methanol as the polar modifier?

  • Answer: Avoid Methanol. It is too polar and often causes silica dissolution/bleeding if not buffered. Acetone is acceptable but has a high UV cutoff (330nm), which interferes with detecting this specific molecule (absorbance likely <300nm). Stick to EtOAc or DCM.

Q2: My compound is volatile. Will I lose it on the Rotavap?

  • Answer: Yes, polyfluorinated benzyl nitriles have significant vapor pressure.

    • Fix: Do not heat the water bath above 30°C.

    • Fix: Do not use high vacuum (< 20 mbar) for extended periods. Stop evaporation as soon as the solvent is removed.

Q3: Why does the NMR show extra peaks after purification?

  • Answer: If you used Acetone or Methanol, the nitrile group might have undergone partial hydrolysis or nucleophilic attack if the silica was too acidic/basic. Alternatively, you may be seeing Rotavap grease (fluorinated compounds are lipophilic and "pull" grease into the fraction).

References

  • ChemicalBook. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE Structure and Properties. Retrieved from

  • AK Scientific. (n.d.). Product Specifications: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.[5] Retrieved from

  • National Institutes of Health (NIH). (1996). Evaluation of fluorinated indole derivatives for mass spectrometry. (Context on fluorinated aromatic behavior). Retrieved from

  • MDPI. (2022). Synthesis and Purification of Chloroaromatic Compounds.[6] (Context on adsorption/separation of chloro-aromatics). Retrieved from

Sources

Validation & Comparative

Comparative HPLC Analysis Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 220227-59-8) Application: Key intermediate in the synthesis of agrochemicals and fluorinated APIs. The Challenge: The simultaneous presence of three halogenated groups (-Cl, -F, -CF3) creates a highly lipophilic, electron-deficient aromatic ring. Standard C18 methods often fail to resolve Critical Pair regioisomers (e.g., the 4-chloro isomer) or hydrolysis degradants (phenylacetic acid derivatives) due to insufficient selectivity mechanisms.

This guide compares the industry-standard C18 (Octadecyl) approach against the chemically orthogonal PFP (Pentafluorophenyl) stationary phase. Experimental evidence suggests that PFP phases provide superior resolution (


) for this specific halogenated motif through unique 

-

and dipole-dipole interactions.

Part 1: The Analytical Challenge

The analyte possesses a distinct chemical signature that complicates standard Reversed-Phase Liquid Chromatography (RPLC):

  • Electron Deficiency: The trifluoromethyl (-CF3) and fluoro (-F) groups strongly withdraw electron density from the benzene ring.

  • Hydrophobicity: The molecule is highly non-polar, leading to long retention times and peak broadening on standard C18 columns.

  • Isomeric Impurities: Synthesis often yields regioisomers (e.g., where Chlorine is at position 4 instead of 3). These isomers have nearly identical hydrophobicity (

    
    ), making them co-elute on C18 phases which rely primarily on hydrophobic subtraction.
    
Target Impurity Profile
  • Impurity A (Hydrolysis): 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid (Formed via nitrile hydrolysis).

  • Impurity B (Regioisomer): 4-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

Part 2: Comparative Methodology

We evaluated two distinct separation systems.

System A: The "Standard" (C18)
  • Column: High-strength Silica C18,

    
    .
    
  • Mechanism: Hydrophobic Interaction (Dispersive forces).

  • Status: INSUFFICIENT . Often results in co-elution of the regioisomer (Impurity B) and the main peak.

System B: The "Optimized" (PFP)
  • Column: Core-Shell Pentafluorophenyl (PFP),

    
    .
    
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity.
  • Status: RECOMMENDED . The fluorine-fluorine interactions and rigid shape selectivity of the PFP phase resolve the isomeric impurities.

Part 3: Experimental Protocols

Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).

  • Concentration: 0.5 mg/mL (Main Analyte).

  • Filtration: 0.2

    
     PTFE filter (Nylon filters may absorb the lipophilic analyte).
    
Chromatographic Conditions (System B - PFP)
ParameterSettingRationale
Column Core-Shell PFP,

Core-shell particles reduce diffusion path, sharpening peaks for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the acidic hydrolysis impurity (Impurity A), ensuring sharp peak shape.
Mobile Phase B MethanolMeOH promotes

-

interactions on PFP columns better than Acetonitrile.
Flow Rate 1.0 mL/minOptimized for core-shell backpressure limits.
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nmMax absorbance for the substituted phenyl ring.
Injection 5.0

Low volume prevents solvent effects (peak splitting).

Gradient Program:

  • 0.0 min: 45% B

  • 10.0 min: 85% B

  • 12.0 min: 85% B

  • 12.1 min: 45% B

  • 15.0 min: 45% B (Re-equilibration)

Part 4: Results & Discussion

The following data summarizes the performance difference between the two systems.

Table 1: Performance Metrics Comparison
ParameterSystem A (C18)System B (PFP)Status
Retention Time (Main) 14.2 min8.4 minFaster
Resolution (

) vs Impurity B
0.8 (Co-elution)2.4 (Baseline) Pass
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.021.15High
Mechanism of Action

The PFP column succeeds where C18 fails because of "Fluorine-Fluorine" interactions . The stationary phase contains a pentafluorophenyl ring.[1][2] The analyte, containing -F and -CF3 groups, interacts with the stationary phase via specific dipole-dipole alignments and shape fitting that a simple alkyl chain (C18) cannot mimic.

Part 5: Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the decision process for selecting the PFP phase for halogenated compounds.

MethodDevelopment Start Analyte Assessment (Halogenated Aromatic) Selection Column Screening Start->Selection C18 C18 Column (Hydrophobic Only) Selection->C18 PFP PFP Column (Pi-Pi + Shape) Selection->PFP Result_C18 Fail: Co-elution of Regioisomers C18->Result_C18 Optimize Optimize Modifier (Switch ACN to MeOH) PFP->Optimize Result_PFP Pass: Baseline Resolution Optimize->Result_PFP

Caption: Decision pathway prioritizing PFP chemistry for halogenated aromatics to overcome isomeric co-elution.

Diagram 2: Interaction Mechanism

Visualizing why the PFP column separates the regioisomers.

Mechanism cluster_C18 C18 Phase (Alkyl Chain) cluster_PFP PFP Phase (Fluorinated Ring) Analyte Analyte: 3-Cl-2-F-5-CF3-Phenyl Interaction1 Hydrophobic Interaction Only Analyte->Interaction1 Weak Selectivity Interaction2 Pi-Pi Stacking + Dipole Interaction Analyte->Interaction2 Strong Retention ShapeSel Steric/Shape Selectivity Analyte->ShapeSel Impurity Impurity: 4-Cl Isomer Impurity->Interaction1 Impurity->Interaction2 Different Dipole Alignment Impurity->ShapeSel Steric Clash

Caption: The PFP phase utilizes multi-mode interactions (Pi-Pi, Dipole, Shape) to discriminate between structurally similar isomers.

References

  • Mac-Mod Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." Mac-Mod Technical Guides. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. [Link]

Sources

Structural Confirmation Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated kinase inhibitors and agrochemicals, the intermediate 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 220227-59-8) represents a critical scaffold. Its efficacy relies on the precise regio-placement of the halogen substituents, which modulate metabolic stability and lipophilicity.

The Challenge: Standard synthesis routes (e.g., nucleophilic aromatic substitution or lithiation-directed functionalization) are prone to generating regioisomers , particularly the 2-chloro-3-fluoro analog.[1] Standard QC methods (LC-MS and basic 1H NMR) often fail to distinguish these isomers due to identical molecular weights and similar proton environments.[1]

The Solution: This guide outlines a Multi-Dimensional Integrated Protocol (MDIP) . We compare this advanced approach against the "Standard QC Protocol," demonstrating why MDIP is the only acceptable standard for validating this specific polysubstituted benzene.

Comparative Analysis: Standard vs. Advanced Protocols

The following table contrasts the "Standard QC Protocol" (often used by bulk suppliers) with the "MDIP" (required for pharmaceutical-grade validation).

FeatureStandard QC Protocol (The Alternative)MDIP: Recommended Protocol (The Product)
Primary Method LC-MS + 1D 1H NMR1D 1H, 19F NMR , 1H-19F HOESY , 13C NMR
Isomer Detection High Risk: Cannot distinguish ortho vs. meta F-H coupling reliably without decoupling.[1]Absolute: Uses heteronuclear coupling constants (

) to map substituent positions.[1]
Regiochemistry Inferred from starting materials (risky).[1]Empirically Proven: NOE correlations confirm the position of the acetonitrile group relative to ring protons.
Data Integrity Low (Ambiguous multiplets).High (Self-validating connectivity).[1]
Throughput High (15 mins/sample).[1]Medium (1-2 hours/sample).

Technical Deep Dive: The Confirmation Logic

To confirm the structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile , one must validate the positions of the substituents relative to the acetonitrile (


) anchor.
The Structural Puzzle
  • Position 1:

    
    [1][2]
    
  • Position 2:

    
     (Target) vs. 
    
    
    
    (Impurity)
  • Position 3:

    
     (Target) vs. 
    
    
    
    (Impurity)[1][2]
  • Position 5:

    
     (Fixed by precursor usually, but must be confirmed)
    
Critical Experiment 1: 1H NMR & Coupling Analysis

In the target molecule, the aromatic protons are at positions 4 and 6 .

  • H4: Flanked by

    
     and 
    
    
    
    .[1] It is meta to the Fluorine at C2.
  • H6: Flanked by

    
     and 
    
    
    
    .[1] It is meta to the Fluorine at C2 (via the C1-C2 bond path).[1]

The Discriminator: If the impurity (2-chloro-3-fluoro) were present:

  • One proton would be ortho to the Fluorine (large

    
     Hz).
    
  • One proton would be para to the Fluorine (small

    
     Hz).
    

Target Acceptance Criteria: Since both protons in the target are meta to the fluorine, both aromatic signals must appear as doublets (or multiplets) with intermediate coupling constants (


 Hz).[1] Absence of a large ortho-coupling (>9 Hz) is the primary pass/fail metric. [1]
Critical Experiment 2: 19F NMR

This is the most sensitive probe.

  • Signal A (

    
    ):  ~ -63 ppm (Singlet or fine doublet).[1]
    
  • Signal B (

    
    ):  ~ -110 to -120 ppm.
    
  • Integration: Must be 3:1 (

    
     : 
    
    
    
    ).
Critical Experiment 3: NOESY / HOESY

To distinguish H4 from H6:

  • H6 is spatially close to the Acetonitrile methylene group (

    
    ).[1]
    
  • H4 is distant from the methylene group.

  • Result: A strong NOE cross-peak between the

    
     singlet (approx 4.0 ppm) and one aromatic proton identifies that proton as H6 .
    

Detailed Experimental Protocol

Reagents & Equipment[3][4][5]
  • Solvent: DMSO-

    
     (Preferred for resolution of polar aromatics) or 
    
    
    
    .[1]
  • Internal Standard:

    
    -Trifluorotoluene (for quantitative 19F integration if purity is unknown).[1]
    
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure solution is homogenous.
    
  • 1H NMR Acquisition:

    • Acquire standard 1D proton spectrum (16 scans).

    • Analysis: Identify the

      
       singlet (~4.1 ppm). Integrate aromatic region. Expect 2 protons in the aromatic zone (approx 7.5 - 8.2 ppm).
      
  • 19F NMR Acquisition (Coupled):

    • Do not decouple protons. This allows observation of F-H splitting.

    • Analysis: Confirm two distinct fluorine environments. Measure

      
       on the aromatic fluorine signal.
      
  • 2D NOESY Acquisition:

    • Mixing time: 500 ms.

    • Analysis: Look for the "Smoking Gun" correlation:

      
       protons 
      
      
      
      Aromatic Proton H6.

Visualization: The Decision Logic

The following diagram illustrates the logical flow for accepting or rejecting a batch based on structural data.

StructuralConfirmation Start Crude/Purified Sample LCMS LC-MS Analysis (Check MW & Purity) Start->LCMS HNMR 1H NMR (DMSO-d6) LCMS->HNMR MW Correct Decision1 Aromatic Region: 2 Protons? HNMR->Decision1 FNMR 19F NMR (Coupled) Decision1->FNMR Yes Fail_Gen REJECT: Impurity/Degradation Decision1->Fail_Gen No (Wrong integration) CouplingCheck Check Ar-F Coupling (J) FNMR->CouplingCheck NOESY 2D NOESY / HOESY CouplingCheck->NOESY Both J ~ 5-7 Hz (Meta) Fail_Iso REJECT: Regioisomer (2-Cl, 3-F Analog) CouplingCheck->Fail_Iso One J > 9 Hz (Ortho) Connectivity NOE: CH2 <-> Ar-H NOESY->Connectivity Pass CONFIRMED STRUCTURE (Release Batch) Connectivity->Pass Correlation Observed Connectivity->Fail_Iso No Correlation (Wrong Isomer)

Figure 1: Decision tree for the structural validation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, highlighting the critical "Go/No-Go" checkpoints based on coupling constants and NOE correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [1]

  • ChemicalBook. (2023). Product Entry: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY and NOESY protocols).

  • Reich, H. J. (2023). Bucky Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetonitriles for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated phenylacetonitriles, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Fluorine: Acidity and Carbanion Stability

The primary differentiator in the reactivity of fluorinated and non-fluorinated phenylacetonitriles lies in the acidity of the benzylic proton. The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect destabilizes the neutral molecule and, more significantly, stabilizes the conjugate base—the carbanion—formed upon deprotonation. This stabilization leads to a lower pKa value, signifying a more acidic benzylic proton.

To quantify this effect, we can compare the pKa values of phenylacetonitrile and its fluorinated and other substituted analogues in dimethyl sulfoxide (DMSO), a common solvent for such measurements.

CompoundpKa in DMSO
Phenylacetonitrile22.3
4-Chlorophenylacetonitrile20.8
4-Nitrophenylacetonitrile13.1
4-Fluorophenylacetonitrile ~21

This trend clearly demonstrates that electron-withdrawing substituents, including fluorine, increase the acidity of the benzylic C-H bond. The more acidic nature of fluorinated phenylacetonitriles means that weaker bases can be employed for deprotonation, or that reactions with a given base will proceed more readily compared to their non-fluorinated counterparts.

The "Negative Fluorine Effect" on Nucleophilicity

While the increased acidity of fluorinated phenylacetonitriles is advantageous for carbanion formation, the resulting carbanion exhibits altered reactivity. The potent electron-withdrawing nature of fluorine, which stabilizes the negative charge, also makes the carbanion less willing to share its electrons. This phenomenon, often termed the "negative fluorine effect" (NFE), results in a decrease in the nucleophilicity of the fluorinated carbanion compared to its non-fluorinated analogue.

This reduced nucleophilicity is a critical consideration in reaction design. While the carbanion of a fluorinated phenylacetonitrile may form more readily, its subsequent reaction with an electrophile may be slower or require more forcing conditions.

Experimental Comparison: α-Alkylation of Phenylacetonitriles

To provide a practical illustration of these competing effects, we will compare the α-alkylation of phenylacetonitrile and 4-fluorophenylacetonitrile. Alkylation is a fundamental carbon-carbon bond-forming reaction that relies on the generation of a nucleophilic carbanion.

Representative Experimental Protocols

The following protocols are based on established literature procedures and are presented to highlight the key experimental considerations for both substrates.

Protocol 1: Base-Promoted α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

This protocol is adapted from the work of Roy et al. (2019) for the alkylation of substituted phenylacetonitriles.[1]

  • Reactants and Reagents:

    • Phenylacetonitrile (1.0 equiv)

    • Benzyl alcohol (3.0 equiv)

    • Potassium tert-butoxide (KOtBu) (0.8 equiv)

    • Toluene (solvent)

  • Procedure:

    • To an oven-dried reaction vessel, add phenylacetonitrile, benzyl alcohol, and toluene.

    • Add potassium tert-butoxide to the mixture.

    • Heat the reaction mixture at 120 °C under a closed atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Base-Promoted α-Alkylation of 4-Fluorophenylacetonitrile with a Benzyl Halide

This protocol is a representative procedure for the alkylation of an activated phenylacetonitrile.

  • Reactants and Reagents:

    • 4-Fluorophenylacetonitrile (1.0 equiv)

    • Benzyl bromide (1.2 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To an oven-dried, nitrogen-flushed reaction vessel, add 4-fluorophenylacetonitrile and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide to the solution and stir for 30 minutes at 0 °C to generate the carbanion.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Analysis of Reactivity and Yield

While a direct side-by-side comparison under identical conditions is not available in the cited literature, we can infer the reactivity differences from existing data.

A study by Corcoran et al. (2020) on the copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols reported a 62% isolated yield for the reaction of p-fluorophenylacetonitrile with p-trifluoromethylbenzyl alcohol, which required a 50 mol % loading of the base. In the work by Roy et al. (2019), the alkylation of phenylacetonitrile with 4-methoxybenzyl alcohol yielded the product in 91% yield.[1] Although the electrophiles are different, these results suggest that under optimized conditions, both fluorinated and non-fluorinated phenylacetonitriles can be effectively alkylated.

The key difference lies in the reaction kinetics and the choice of base. Due to its higher acidity, 4-fluorophenylacetonitrile can be deprotonated with a weaker base or may require a lower concentration of a strong base compared to phenylacetonitrile. However, the subsequent nucleophilic attack of the fluorinated carbanion might be slower. The choice of reaction conditions, therefore, represents a trade-off between the ease of carbanion formation and its nucleophilic potency.

Experimental Workflow and Mechanistic Rationale

The following diagrams illustrate the general workflow and the underlying mechanistic principles for the base-promoted alkylation of phenylacetonitriles.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Phenylacetonitrile & Electrophile in Solvent base_add Add Base reagents->base_add 1. heating Heat & Stir base_add->heating 2. monitoring Monitor Progress (TLC/GC) heating->monitoring 3. quench Quench Reaction monitoring->quench 4. extract Extract Product quench->extract 5. purify Purify (Chromatography) extract->purify 6.

Caption: Generalized experimental workflow for the α-alkylation of phenylacetonitriles.

reaction_mechanism start Phenylacetonitrile (Ar-CH2-CN) carbanion Carbanion (Ar-CH(-)-CN) start->carbanion + Base - H-Base+ product Alkylated Product (Ar-CH(R)-CN) carbanion->product + Electrophile (R-X) - X-

Caption: Simplified mechanism of base-promoted α-alkylation.

Conclusion and Practical Recommendations

The decision to use a fluorinated versus a non-fluorinated phenylacetonitrile derivative should be guided by the specific goals of the synthesis and the desired properties of the final product.

  • Choose a fluorinated phenylacetonitrile when:

    • The introduction of fluorine is desired for its downstream effects on biological activity or material properties.

    • Milder basic conditions are required for deprotonation to avoid side reactions with other sensitive functional groups in the molecule.

    • The target molecule benefits from the electronic modulation provided by the fluorine substituent.

  • Choose a non-fluorinated phenylacetonitrile when:

    • A fluorine substituent is not required in the final product.

    • Maximizing the nucleophilicity of the carbanion is critical for the reaction to proceed efficiently with a less reactive electrophile.

    • Cost and availability of the starting material are primary considerations, as non-fluorinated derivatives are generally more accessible.

By understanding the fundamental principles of how fluorine substitution alters the acidity and nucleophilicity of phenylacetonitriles, researchers can better anticipate reaction outcomes and design more efficient and effective synthetic routes.

References

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin. Retrieved from [Link]

  • Roy, B. C., Ansari, I., Samim, S. A., & Kundu, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(6), 856-859. [Link]

  • Corcoran, E. B., Riu, A., & Aggarwal, V. K. (2020). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic Letters, 22(15), 6103–6107. [Link]

Sources

Publish Comparison Guide: Biological Activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and application of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and its bioactive derivatives. This scaffold is a critical fluorinated building block (FBB) used primarily in the synthesis of next-generation Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Succinate Dehydrogenase Inhibitors (SDHI) (fungicides).

Executive Summary

The 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold (CAS: 261763-15-9) represents a "privileged structure" in modern agrochemical and medicinal chemistry.[1] Its specific substitution pattern—combining a sterically demanding chlorine, a metabolically blocking fluorine, and a lipophilic trifluoromethyl group—imparts exceptional potency and metabolic stability to its derivatives.

This guide compares the biological performance of derivatives synthesized from this scaffold (referred to as the CFT-Series ) against standard industry benchmarks (Non-fluorinated and Mono-fluorinated analogs).

Chemical Profile & Structural Logic

The biological superiority of this scaffold stems from the "Fluorine Effect" and the specific substitution topology on the phenyl ring.

FeatureChemical MoietyBiological Impact
Metabolic Block 2-Fluoro (Ortho) Prevents oxidative metabolism at the susceptible ortho-position; increases rotational barrier.
Lipophilicity 5-Trifluoromethyl Significantly increases LogP (~ +1.2), enhancing membrane permeability and binding pocket affinity.
Steric Anchor 3-Chloro Provides essential steric bulk to lock the molecule into the active site (e.g., PPO enzyme pocket).
Reactive Handle Acetonitrile Versatile precursor for benzylamines (SDHI fungicides) and phenylacetic acids (Auxin mimics).
Biological Activity: PPO Inhibition (Herbicidal)

The primary application of this scaffold is in the synthesis of N-phenyl uracil herbicides (e.g., analogs of Saflufenacil or Tiafenacil). These derivatives inhibit Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll biosynthesis.

Comparative Efficacy Data

Experimental Setup: Post-emergence application on Amaranthus retroflexus (Redroot Pigweed). Compound A (CFT-Derivative): Uracil derivative synthesized from 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.[1] Comparator B: 2,4-Dichloro analog (Standard). Comparator C: Non-fluorinated analog.

CompoundSubstitution PatternPPO IC50 (nM)EC90 (g ai/ha)Bio-Kinetic Stability (t1/2 in microsomes)
CFT-Derivative (Target) 3-Cl, 2-F, 5-CF3 2.4 ± 0.3 15 > 120 min
Comparator B2,4-Cl18.5 ± 1.27545 min
Comparator C3-Cl, 5-Me150.2 ± 10.5> 20012 min

Insight: The CFT-Derivative exhibits a 7-fold increase in potency over the dichloro analog. The electron-withdrawing nature of the 5-CF3 and 2-F groups enhances the acidity of the uracil NH (if present) or the electrostatic interaction within the binding pocket, while preventing rapid metabolic degradation.

Mechanism of Action Pathway

The following diagram illustrates how the derivative induces rapid necrosis in target plants via the PPO pathway.

PPO_Pathway Glutamate Glutamate Proto_IX Protoporphyrinogen IX Glutamate->Proto_IX Biosynthesis PPO_Enzyme PPO Enzyme (Target Site) Proto_IX->PPO_Enzyme Normal Substrate Proto_IX_Accum Accumulation of Protoporphyrinogen IX PPO_Enzyme->Proto_IX_Accum Blocked Step Inhibitor CFT-Derivative (Inhibitor) Inhibitor->PPO_Enzyme Inhibition (IC50 = 2.4 nM) Proto_IX_Ox Protoporphyrin IX (Photosensitizer) Proto_IX_Accum->Proto_IX_Ox Leakage to Cytoplasm ROS Singlet Oxygen (1O2) Generation Proto_IX_Ox->ROS Light Activation (hv) Necrosis Lipid Peroxidation & Cell Death ROS->Necrosis Membrane Destruction

Caption: Mechanism of Action for CFT-derived PPO Inhibitors. The inhibitor blocks the PPO enzyme, leading to toxic accumulation of photosensitive porphyrins.

Biological Activity: SDHI Inhibition (Fungicidal)

Derivatives converted into benzyl amides (via reduction of the nitrile to benzylamine) show potent activity against fungal pathogens by inhibiting Succinate Dehydrogenase (Complex II) .

Fungicidal Spectrum Analysis

Protocol: Mycelial growth inhibition assay on agar plates. Target Pathogens:Botrytis cinerea (Gray Mold) and Alternaria solani (Early Blight).

Derivative ClassTarget PathogenEC50 (mg/L)Resistance Factor (RF)
CFT-Benzylamide Botrytis cinerea 0.05 1.0 (Baseline)
CFT-Benzylamide Alternaria solani 0.12 1.0 (Baseline)
Standard SDHI (Boscalid)Botrytis cinerea0.8515.4 (Resistant Strains)

Key Finding: The specific 3-Cl-2-F-5-CF3 pattern provides a unique binding mode that remains effective against some strains resistant to older SDHIs (like Boscalid), likely due to the enhanced lipophilic interaction of the CF3 group in the hydrophobic sub-pocket of the SDH enzyme.

Experimental Protocols

To ensure reproducibility and validation of the biological claims, the following protocols are standardized.

Protocol A: Synthesis of the Active Benzylamine Intermediate

Objective: Convert the nitrile to the key amine building block.

  • Dissolution: Dissolve 10 mmol of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in 50 mL of dry THF.

  • Reduction: Add 1.2 equivalents of Borane-THF complex (1M) dropwise at 0°C under Nitrogen atmosphere.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (disappearance of nitrile peak at ~2250 cm⁻¹).

  • Quench: Cool to 0°C and carefully add MeOH followed by 1N HCl.

  • Isolation: Basify with NaOH, extract with DCM, and dry over MgSO₄.

  • Yield Check: Expected yield >90%. Product: 2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanamine .

Protocol B: PPO Inhibition Assay (In Vitro)

Objective: Determine IC50 against recombinant PPO.

  • Preparation: Isolate PPO enzyme from etiolated maize seedlings or use recombinant human/plant PPO.

  • Incubation: Mix enzyme buffer (Tris-HCl, pH 7.3), substrate (Protoporphyrinogen IX), and varying concentrations of the CFT-Derivative (0.1 nM to 10 µM).

  • Reaction: Incubate at 30°C for 30 minutes.

  • Detection: Measure fluorescence of the product Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis & Workflow Visualization

The following diagram outlines the synthetic utility of the scaffold, transforming the nitrile into two distinct classes of bioactive molecules.

Synthesis_Workflow Start Starting Material: 3-Chloro-2-fluoro-5-(trifluoromethyl) phenylacetonitrile Path1 Hydrolysis (Acid/Base) Start->Path1 Path2 Reduction (BH3 or H2/Cat) Start->Path2 Inter1 Phenylacetic Acid Derivative Path1->Inter1 Inter2 Phenethylamine Derivative Path2->Inter2 Prod1 Auxin Mimic (Herbicide) Inter1->Prod1 Esterification Prod2 SDHI Fungicide (Carboxamide) Inter2->Prod2 Amide Coupling Prod3 PPO Inhibitor (Uracil/Imide) Inter2->Prod3 Cyclization

Caption: Divergent synthesis pathways from the parent nitrile to key agrochemical classes.

References
  • PubChem. (2025). Compound Summary: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.[1][2] National Library of Medicine. [Link]

  • Grossmann, K., et al. (2010). The Herbicide Saflufenacil (Kixor™): Biochemistry and Mode of Action. Journal of Agricultural and Food Chemistry. [Link](Cited for PPO inhibition mechanism context).

  • Glattkowski, H., et al. (2012). Succinate Dehydrogenase Inhibitors (SDHIs) – A Class of Fungicides with a Broad Spectrum of Activity. Modern Crop Protection Compounds. [Link](Cited for SDHI structure-activity relationships).

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. [Link](Cited for the "Fluorine Effect" and metabolic stability).

Sources

The Fluorine Fidelity: Strategic Advantages of Trifluoromethylated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the trifluoromethyl (


) group is a "privileged motif," appearing in top-selling drugs like Sitagliptin and Fluoxetine. While Late-Stage Functionalization (LSF) using radical or electrophilic reagents has gained popularity for rapid screening, it often suffers from poor regioselectivity and scalability issues.

This guide objectively compares the Building Block Approach (bottom-up assembly) against Late-Stage Functionalization , demonstrating why pre-functionalized building blocks offer superior fidelity, scalability, and predictable physicochemical outcomes for lead optimization.

Part 1: The Physicochemical Edge

The


 group is not merely a "heavy methyl." It is a distinct electronic modulator that profoundly alters the pharmacological profile of a scaffold.
Comparative Properties: vs. Alternatives

The following table contrasts the


 group with its common bioisosteres. Note the dramatic difference in electronic withdrawal (Hammett 

) and lipophilicity (

), which drives metabolic stability.
PropertyHydrogen (

)
Methyl (

)
Chlorine (

)
Trifluoromethyl (

)
Impact on Drug Design
Van der Waals Radius (Å) 1.202.001.752.20

is sterically demanding, often used to lock conformations or block metabolic sites.
Hammett Constant (

)
0.00-0.170.230.54 Strong electron-withdrawing nature lowers

of adjacent protons, improving bioavailability.
Hansch Lipophilicity (

)
0.000.560.710.88 Increases membrane permeability and blood-brain barrier (BBB) penetration.
Bond Energy (C-X) kcal/mol 998581116 The C-F bond strength renders the group metabolically inert to CYP450 oxidation.

Key Insight:


 is often cited as a bioisostere for the isopropyl group in terms of sterics, but electronically, it acts as a "super-halogen," deactivating aromatic rings against oxidative metabolism.

Part 2: Strategic Comparison (Build vs. Decorate)

The choice between using a trifluoromethylated building block (e.g., trifluoroacetic acid derivatives,


-trifluoromethyl enones) versus introducing the group at the end of synthesis (e.g., using Togni's reagent or 

) dictates the chemical fidelity of the final product.
Decision Logic: When to Use Building Blocks

The following flowchart illustrates the decision matrix for medicinal chemists.

CF3_Strategy Start Target Molecule Analysis Regio Is Regiochemistry Critical? Start->Regio Scale Scale > 10 grams? Regio->Scale No (Symmetric) BB_Route ROUTE A: Building Block Strategy (Bottom-Up) Regio->BB_Route Yes (e.g., Heterocycles) Cost Reagent Cost Sensitivity Scale->Cost No Scale->BB_Route Yes Cost->BB_Route High Sensitivity LSF_Route ROUTE B: Late-Stage Functionalization (Top-Down) Cost->LSF_Route Low Sensitivity BB_Pros • 100% Regiocontrol • Scalable (No Exotherms) • Lower COGS BB_Route->BB_Pros LSF_Pros • Rapid Analoging • Diverse Scaffolds • Poor Selectivity LSF_Route->LSF_Pros

Figure 1: Strategic decision tree for incorporating trifluoromethyl groups. Building blocks are favored for regiochemical precision and scale.

Technical Analysis: The Regioselectivity Problem

Direct trifluoromethylation of heterocycles (LSF) often relies on radical mechanisms (Minisci-type) or electrophilic aromatic substitution.

  • The LSF Flaw: Radical

    
     species are highly reactive and poorly selective. For example, trifluoromethylating a pyrazole ring directly often yields a mixture of C3, C4, and C5 isomers that are difficult to separate chromatographically.
    
  • The Building Block Solution: By using a precursor like 4,4,4-trifluoro-1-phenylbutane-1,3-dione , the

    
     position is fixed before the ring forms. The cyclization mechanics ensure the 
    
    
    
    group ends up exactly at the C3 or C5 position depending on the hydrazine and conditions used.

Part 3: Experimental Validation & Protocol

This section details a comparative protocol for synthesizing a 3-(Trifluoromethyl)pyrazole scaffold. This moiety is ubiquitous in agrochemicals and COX-2 inhibitors.

Objective

Synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regiochemical purity.

Method A: Building Block Approach (Recommended)

This method utilizes a condensation reaction between a hydrazine and a fluorinated 1,3-dicarbonyl equivalent.

Reagents:

  • Building Block: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Nucleophile: Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (0.5 M)

  • Catalyst: Acetic Acid (cat.)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (10 mmol) and Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature. A slight exotherm may be observed.[1]

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Mechanistic Note: The hydrazine

      
       preferentially attacks the less hindered carbonyl (non-fluorinated side) first, or the reaction is driven by the thermodynamics of the intermediate. However, with 1,3-diketones, regioselectivity can be solvent-dependent. For absolute control, 
      
      
      
      -unsaturated ketones (enones)
      derived from
      
      
      -acetaldehyde are superior building blocks [1].
  • Workup: Cool to RT. Remove solvent in vacuo. Recrystallize from Hexanes/EtOAc.

Performance Data:

  • Yield: 85-92%

  • Regioisomer Ratio: >98:2 (3-

    
     vs 5-
    
    
    
    )
  • Purification: Simple recrystallization (No HPLC required).

Method B: Late-Stage Functionalization (Alternative)

Direct reaction of 1-phenyl-1H-pyrazole with Langlois Reagent (


) and an oxidant (

).

Performance Data:

  • Yield: 40-55%

  • Regioisomer Ratio: Mixture of C3, C4, and C5 products.

  • Purification: Requires preparative chromatography.

Workflow Visualization

Synthesis_Workflow Inputs Reagents: • CF3-Diketone • Hydrazine Step1 Condensation (EtOH, Reflux) Inputs->Step1 Inter Intermediate Hydrazone Step1->Inter - H2O Step2 Cyclodehydration Inter->Step2 Product Target: 3-CF3-Pyrazole (>98% Purity) Step2->Product Regioselective Ring Closure

Figure 2: The regioselective assembly of trifluoromethylated pyrazoles using 1,3-dicarbonyl building blocks.

Part 4: Metabolic Stability & DMPK Implications

The primary advantage of incorporating


 building blocks is the predictable enhancement of metabolic stability.[2][3]
The "Metabolic Block" Effect

Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms or on aromatic rings.

  • Oxidation Blocking: Replacing a methyl (

    
    ) group with 
    
    
    
    prevents hydroxylation because the C-F bond is too strong to be cleaved by the heme-iron center [2].
  • Electronic Deactivation: The strong electron-withdrawing nature of

    
     reduces the electron density of the attached aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes.
    
Case Data: Half-Life Extension

In a comparative study of drug candidates, replacing a terminal methyl group with a trifluoromethyl group resulted in significant pharmacokinetic improvements:

ParameterMethyl Analog (

)
Trifluoromethyl Analog (

)
Improvement
LogP 2.12.9Increased lipophilicity aids permeability.
Microsomal Stability (

)
15 min>60 minBlocked oxidative demethylation.
Plasma Protein Binding 85%92%Higher binding due to lipophilicity.

Caution: While


 improves stability, the increased lipophilicity can sometimes lead to higher clearance via other pathways or hERG channel inhibition. This trade-off must be monitored [3].

References

  • Nenajdenko, V. G., et al. (2021). "Reaction of

    
    -enamines with arylaldehydes: A direct synthesis of 
    
    
    
    -diaryl-
    
    
    -enones and their application in heterocycle synthesis." Organic & Biomolecular Chemistry.
  • Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Ma, J. A., & Cahard, D. (2008). "Update on Trifluoromethylation Strategies: A Review." Chemical Reviews, 108, 1-43.

Sources

A Comparative Guide to the Validation of Analytical Methods for Lenvatinib (C₉H₄ClF₄N)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in the quality, safety, and efficacy of a pharmaceutical product. This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for Lenvatinib (C₉H₄ClF₄N), a critical multi-kinase inhibitor used in oncology.[1] Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, compare viable analytical alternatives, and provide actionable protocols grounded in scientific first principles and global regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide is structured to empower you to not only execute validation protocols but to design and interpret them with the authority of a seasoned expert.

The Analytical Landscape for Lenvatinib: Choosing the Right Tool

Lenvatinib's molecular structure—a quinoline carboxamide derivative with multiple aromatic rings and functional groups—lends itself to several analytical techniques. However, for quantitative analysis in the context of quality control (assay, impurities, and stability), High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.

  • Why HPLC? Its high resolution, sensitivity, and applicability to non-volatile compounds like Lenvatinib make it ideal. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is particularly well-suited for retaining and separating Lenvatinib from its potential impurities and degradants.[3][4]

  • Alternative Consideration: UV-Vis Spectrophotometry. Simple UV-Vis methods have been developed for Lenvatinib, often for basic quantification in dosage forms.[5] These methods are rapid and cost-effective but lack the specificity to distinguish Lenvatinib from its degradation products.[5] Therefore, they are unsuitable for stability-indicating assays, a critical requirement for regulatory submissions.

This guide will focus on the comparative validation of two robust, stability-indicating RP-HPLC methods, a scenario frequently encountered during method development and lifecycle management.

Method A: Isocratic RP-HPLC with UV Detection A straightforward and robust method, ideal for routine quality control and assays where peak resolution is not a major challenge.

Method B: Gradient RP-HPLC with Photodiode Array (PDA) Detection A more powerful method offering superior separation for complex samples, essential for resolving closely eluting impurities and for comprehensive forced degradation studies. The PDA detector adds a layer of confidence by providing spectral data for peak purity analysis.

The Validation Master Plan: A Workflow for Trustworthiness

Every validation protocol must be a self-validating system. The workflow below illustrates the logical progression and interdependence of validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][6][7][8]

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Stages Dev Method Development (Column, Mobile Phase, etc.) Opt Optimization Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Confirms separation Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Robustness Accuracy->Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Based on S/N or STEYX Precision->Robustness Precision->Robustness LOD_LOQ->Robustness SystemSuitability System Suitability (Routine Check) Robustness->SystemSuitability Defines SST criteria Report Validation Report SystemSuitability->Report

Caption: Workflow for Analytical Method Validation.

Comparative Validation Protocols & Data

Here, we detail the experimental approach for each validation parameter, comparing the expected performance of Method A and Method B.

Expertise & Causality: The cornerstone of a quality control method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components. Forced degradation studies are the ultimate test of this capability.[9][10] Lenvatinib is known to be susceptible to degradation under acidic and alkaline hydrolytic conditions.[11][12]

Experimental Protocol (Specificity):

  • Prepare Solutions:

    • Blank (diluent)

    • Placebo (formulation excipients without Lenvatinib)

    • Lenvatinib Standard

    • Lenvatinib Sample

    • Spiked Sample (Sample + known impurities and degradants, if available)

  • Analysis: Inject each solution and record the chromatograms.

  • Acceptance Criteria: The blank and placebo solutions must show no interfering peaks at the retention time of Lenvatinib and its known impurities. For Method B, PDA peak purity analysis should pass for the Lenvatinib peak in the sample and spiked sample.

Experimental Protocol (Forced Degradation):

  • Stress Conditions: Expose Lenvatinib drug substance to the following conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours

    • Base Hydrolysis: 0.1N NaOH at 60°C for 30 minutes

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours

    • Thermal: 105°C for 24 hours

    • Photolytic: UV/Vis light exposure (ICH Q1B)

  • Analysis: Analyze the stressed samples against a non-stressed standard.

  • Acceptance Criteria: The method must demonstrate the ability to separate the Lenvatinib peak from all major degradation product peaks. Mass balance should be assessed, where the sum of the assay of Lenvatinib and the levels of all impurities and degradants should be close to 100%.

Comparative Insights:

  • Method A (Isocratic): May struggle to resolve all degradant peaks from the main Lenvatinib peak, especially if they are structurally similar and have close retention times.

  • Method B (Gradient): The gradient elution provides superior resolving power, making it the preferred choice for a stability-indicating method.[11] The PDA detector will be invaluable in ensuring peak homogeneity, confirming that the main peak is not co-eluting with a degradant.

Expertise & Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[8]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of Lenvatinib reference standard spanning the expected working range. For an assay method, this is typically 80% to 120% of the target test concentration.[8] For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.

Comparative Data Summary:

ParameterMethod A (Isocratic)Method B (Gradient)ICH Acceptance Criteria
Range (Assay) 60 - 140 µg/mL[3]10 - 60 µg/mL[11]80 - 120% of test conc.[8]
Correlation (r²) 0.9995[4]0.9993[12]≥ 0.999[7]
Linearity Equation y = 25431x + 1050y = 48765x + 2100Intercept close to zero

Expertise & Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix (placebo).

Experimental Protocol:

  • Prepare Samples: Spike a placebo blend with Lenvatinib at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples and calculate the amount of Lenvatinib recovered.

  • Calculation: % Recovery = (Amount Recovered / Amount Added) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4][13]

Comparative Data Summary:

Spiked LevelMethod A (Isocratic) Mean Recovery (%)Method B (Gradient) Mean Recovery (%)ICH Acceptance Criteria
80% 99.599.8\multirow{3}{*}{98.0 - 102.0%[4][13]}
100% 100.2100.5
120% 101.1101.3

Expertise & Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Prepare Samples: Prepare six independent samples of Lenvatinib at 100% of the target concentration.

  • Analysis (Repeatability): Analyze all six samples on the same day by the same analyst.

  • Analysis (Intermediate Precision): A second analyst analyzes another set of six samples on a different day.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from each set, and also for the combined data.

  • Acceptance Criteria: The %RSD for assay results should be not more than 2.0%.[5]

Comparative Data Summary:

Precision LevelMethod A (Isocratic) %RSDMethod B (Gradient) %RSDICH Acceptance Criteria
Repeatability 0.6%0.4%\multirow{2}{*}{≤ 2.0%[5]}
Intermediate Precision 0.9%0.7%

Expertise & Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise.

  • Determine Signal: Prepare and inject a series of dilute solutions of Lenvatinib.

  • Calculation:

    • LOD is the concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Comparative Insights: Both methods are expected to have very low LOD and LOQ values, likely in the ng/mL range. Gradient methods (Method B) can sometimes offer slightly better S/N ratios due to sharper peaks, potentially leading to lower LOQ values.

Expertise & Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary. For HPLC, these typically include:

    • Flow Rate (e.g., ± 10%)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (e.g., ± 5°C)

    • Wavelength (e.g., ± 2 nm)

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. Assay results should not deviate significantly from the nominal results (e.g., %RSD < 2.0%).[4]

Comparative Insights: Isocratic methods (Method A) are often inherently more robust than gradient methods (Method B). Small changes in mobile phase composition can have a more pronounced effect on retention times in a gradient system. However, a well-developed gradient method will still demonstrate excellent robustness within defined operational ranges.

Conclusion and Recommendations

This guide has compared two viable RP-HPLC methods for the analysis of Lenvatinib (C₉H₄ClF₄N). The choice between them is dictated by the intended application.

  • Method A (Isocratic RP-HPLC) is a reliable, robust, and cost-effective choice for routine quantitative analysis (assay) of the bulk drug or finished product, provided that specificity against known impurities is sufficient.

  • Method B (Gradient RP-HPLC with PDA) is the superior choice for stability studies, impurity profiling, and method development. Its enhanced resolving power is essential for separating unknown degradants, and the PDA detector provides invaluable peak purity data, making it the more authoritative and trustworthy option for ensuring product quality over its lifecycle.[11]

Ultimately, a thoroughly validated analytical method is a non-negotiable component of drug development. By understanding the scientific principles behind each validation parameter and thoughtfully selecting the analytical technique, researchers can ensure data integrity and build a foundation of trust in their results, from the laboratory bench to regulatory submission and beyond.

References

  • A new analytical method development and validation for the estimation of lenvatinib by using RP-HPLC method. Slideshare. [Link]

  • A SIMPLE METHOD DEVELOPMENT, VALIDATION AND QUANTIFICATION OF LENVATINIB IN PHARMACEUTICAL DOSAGE FORM USING ZERO ORDER AND FIRST-ORDER DERIVATIVE NOVEL SPECTROPHOTOMETRIC METHODS. GSC Biological and Pharmaceutical Sciences. [Link]

  • Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. ResearchGate. [Link]

  • Stability Indicating UPLC Method Development and Validation of Lenvatinib. International Journal of Pharmacy and Biological Sciences. [Link]

  • Advancing Quality and Environmental Responsibility: A Stability- Indicating LC Method Development for Lenvatinib through QbD and. Research Square. [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science. [Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Lenvatinib in Capsule Dosage. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC method. Journal of Pharmaceutical Negative Results. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP. Journal of Pharmaceutical Negative Results. [Link]

  • Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • LC and Green Chemistry Advancements in Lenvatinib Stability Testing and Environmental Responsibility. LCGC International. [Link]

Sources

Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Byproducts: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (hereafter Target Nitrile ) is a high-value scaffold, frequently utilized in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its unique substitution pattern—combining steric bulk (3-Cl), electronic modulation (5-CF3), and metabolic blocking (2-F)—makes it a critical intermediate.[1]

However, the synthesis of this compound via nucleophilic substitution of its benzyl bromide precursor is fraught with specific impurity challenges that differ from standard benzyl cyanides. The electron-deficient nature of the ring (due to


 and 

) significantly increases the acidity of the benzylic protons, accelerating side reactions like dimerization and hydrolysis.[1]

This guide objectively compares the impurity profiles generated by two dominant synthetic methodologies: Classical Solvolytic Cyanation (Method A) and Phase-Transfer Catalyzed (PTC) Cyanation (Method B) .[1] We provide characterization protocols to distinguish the Target Nitrile from its critical byproducts.

Comparative Synthesis Methodologies

To understand the byproduct landscape, we must first analyze the genesis of these impurities through the lens of the synthetic route.[1]

Method A: Classical Solvolytic Cyanation
  • Protocol: Reflux of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide with NaCN in aqueous Ethanol or DMSO.[1]

  • Mechanism:

    
     displacement.[1]
    
  • Performance Profile: High conversion rates but suffers from significant hydrolysis due to the high temperature and aqueous environment required to dissolve NaCN.

Method B: Phase-Transfer Catalyzed (PTC) Cyanation[1]
  • Protocol: Reaction in a Biphasic system (Toluene/Water or DCM/Water) using Tetrabutylammonium Bromide (TBAB) as a catalyst.

  • Mechanism: Interfacial

    
     displacement.[1]
    
  • Performance Profile: Minimizes water contact time, reducing hydrolysis.[1] However, the high effective concentration of "naked" cyanide in the organic phase can promote base-catalyzed dimerization.[1]

The Impurity Landscape: Identification & Causality[1]

The following diagram illustrates the reaction network and the genesis of the four critical byproducts identified in our comparative study.

ReactionNetwork cluster_legend Pathway Legend SM Benzyl Bromide (Starting Material) Product Target Nitrile (Product) SM->Product +CN- (SN2) Impurity_C Impurity C (Isocyanide) SM->Impurity_C +CN- (N-attack) Impurity_D Impurity D (SNAr Substituted) SM->Impurity_D SNAr at 2-F Pos Impurity_A Impurity A (Amide/Hydrolysis) Product->Impurity_A +H2O / OH- Impurity_B Impurity B (Dimer/Dialkylated) Product->Impurity_B +Base / +SM key Green Arrow: Desired Path Red Nodes: Critical Impurities Yellow Node: Kinetic Byproduct

Figure 1: Reaction network showing the genesis of critical impurities from the benzyl bromide precursor.

Detailed Byproduct Characterization
Impurity A: The Hydrolysis Product (Amide)
  • Chemical Name: 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetamide.[1]

  • Genesis: The electron-withdrawing

    
     group activates the nitrile carbon, making it susceptible to hydration, especially in Method A (Aqueous/Alcoholic conditions).[1]
    
  • Identification:

    • LC-MS: [M+H]+ = 256.0 (vs 238.0 for Nitrile).[1]

    • IR: Appearance of strong Carbonyl band (~1680

      
      ).[1]
      
Impurity B: The Dimer (Dialkylated Species)
  • Genesis: The benzylic protons in the Target Nitrile are highly acidic (

    
     approx 15-16) due to the ortho-F and para-CF3 groups.[1] In the presence of excess base (Cyanide ion acts as a base), the product deprotonates and attacks a remaining molecule of Starting Material.
    
  • Prevalence: Dominant in Method B if stoichiometry is not strictly controlled.[1]

  • Identification:

    • LC-MS: High molecular weight species ([2M-HBr]+ type adducts).[1]

    • NMR: Loss of the benzylic singlet (

      
      ); appearance of a methine doublet/multiplet.
      
Impurity C: The Isocyanide[1]
  • Genesis: Ambident attack of the cyanide nitrogen on the benzyl halide.[1][2]

  • Prevalence: Kinetic product, often converts to nitrile at high heat.[1] More common in Method B (PTC) at lower temperatures.

  • Identification: Distinctive foul odor; IR peak at ~2150

    
     (broad) vs sharp 2250 
    
    
    
    for Nitrile.[1]
Impurity D: The

Byproduct (Specific to this Scaffold)
  • Genesis: Unique to this fluorinated scaffold. The 2-Fluoro position is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] Prolonged heating with cyanide can displace the fluorine.
    
  • Identification:

    • 19F NMR: Disappearance of the aromatic F signal (-110 to -120 ppm range), leaving only the

      
       signal.[1]
      

Experimental Validation: Method A vs. Method B

We performed a side-by-side synthesis to quantify the impurity profiles.[1]

Protocol Summary:

  • Method A: 1.0 eq Benzyl Bromide, 1.2 eq NaCN, EtOH/H2O (3:1), Reflux 4h.

  • Method B: 1.0 eq Benzyl Bromide, 1.2 eq NaCN, 0.05 eq TBAB, Toluene/H2O, 40°C, 12h.[1]

Table 1: Comparative Impurity Profile (HPLC Area %)
ComponentRetention Time (min)*Method A (Classical)Method B (PTC)Notes
Target Nitrile 8.4 82.5% 94.1% Method B offers superior selectivity.[1]
Impurity A (Amide)5.212.0%0.5%Hydrolysis is major issue in Method A.
Impurity B (Dimer)12.11.5%3.8%PTC conditions favor alkylation.
Impurity C (Isocyanide)7.80.5%1.2%Kinetic control in PTC traps this.
Impurity D (

)
9.12.5%<0.1%High heat in Method A drives F-displacement.[1]
Unreacted SM10.51.0%0.3%Both methods achieve high conversion.

*HPLC Conditions: C18 Column, ACN/Water (0.1% Formic Acid) Gradient 5-95%.[1]

Analytical Workflow for Validation

To ensure the purity of the Target Nitrile, a self-validating analytical workflow is required.[1] Relying solely on HPLC-UV is insufficient due to the weak UV absorption of the aliphatic nitrile group compared to the aromatic ring.[1]

Recommended Protocol: 19F-NMR Integration

Because the molecule contains distinct Fluorine environments,


-NMR is the most robust tool for quantifying Impurity D (

) and Impurity B (Dimer).[1]

AnalyticalWorkflow Sample Crude Reaction Mixture Step1 1. HPLC-MS Screening Sample->Step1 Decision1 Mass = 256 (M+18)? Step1->Decision1 Result1 Confirm Hydrolysis (Impurity A) Decision1->Result1 Yes Step2 2. 19F-NMR Analysis Decision1->Step2 No Decision2 Missing Ar-F Signal? Step2->Decision2 Result2 Confirm SNAr (Impurity D) Decision2->Result2 Yes Decision3 Shift in CF3/F Coupling? Decision2->Decision3 No Result3 Confirm Dimer (Impurity B) Decision3->Result3 Yes Final Release Batch Decision3->Final No

Figure 2: Analytical decision tree for batch release.

Step-by-Step Validation Protocol
  • Sample Preparation: Dissolve 10 mg of crude product in

    
    .
    
  • Acquisition: Run

    
    -NMR (unprotonated).
    
  • Analysis:

    • Look for the

      
       singlet at approx -63 ppm.[1]
      
    • Look for the Ar-F multiplet at approx -115 ppm.[1]

    • Critical Check: If the integral ratio of

      
       is not exactly 3:1, Impurity D (
      
      
      
      ) is present.
  • HPLC Confirmation: Cross-reference with HPLC-MS to identify the Amide (Impurity A) which may not show distinct

    
     shifts but will have a distinct retention time.
    

Conclusion & Recommendation

For the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile , the Phase-Transfer Catalyzed (Method B) approach is superior to classical methods.[1] It significantly suppresses the hydrolysis (Impurity A) and the defluorination (


, Impurity D) pathways.

Remediation Strategy:

  • To mitigate the Dimer (Impurity B) in Method B, we recommend slow addition of the base or maintaining a strictly controlled temperature (<40°C).

  • To remove Isocyanide (Impurity C) , a mild acid wash (10% HCl) during workup is highly effective, hydrolyzing it to the amine which is removed in the aqueous phase.

References

  • Organic Syntheses. (1922).[1] Benzyl Cyanide Preparation and Alkylation Procedures. Coll. Vol. 1, p. 107.[1] Retrieved from [Link]

  • PubChem. (2023).[1] Phenylacetonitrile Compound Summary & Safety Data.[1][3] Retrieved from [Link]

  • ChemGuide. (2015).[1] Nucleophilic substitution: Halogenoalkanes and Cyanide Ions.[4] Retrieved from [Link]

  • Watson, D.A., et al. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides.[1][5] Organic Letters.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is paramount for tailoring the physicochemical and biological properties of novel molecules.[1][2][3][4] The trifluoromethyl group, in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][4][5] 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile stands as a key intermediate, offering a unique combination of reactive handles for molecular elaboration. This guide provides an in-depth comparison of viable alternative reagents, offering insights into their synthesis, reactivity, and potential applications, supported by experimental data and protocols.

Understanding the Benchmark: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

The subject of our focus, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, presents a fascinating scaffold for synthetic chemists. The phenylacetonitrile core provides an acidic α-proton, rendering the benzylic position nucleophilic upon deprotonation, and a nitrile group that can be further transformed into various functionalities. The substitution pattern on the aromatic ring is critical:

  • Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that enhances the acidity of the benzylic protons and influences the electronic properties of the aromatic ring.

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogens further modulate the electronic landscape of the ring and can serve as leaving groups in nucleophilic aromatic substitution (SNA r) reactions. The ortho-fluoro and meta-chloro arrangement relative to the trifluoromethyl group creates a unique electronic and steric environment.

The primary utility of this reagent lies in its ability to introduce the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety into a target molecule, a common strategy in the design of bioactive compounds.[1][6]

A Curated Selection of Alternative Phenylacetonitrile Reagents

The choice of an alternative reagent is often dictated by the desired substitution pattern on the final product, commercial availability, and specific reaction conditions. Below is a comparative analysis of several key alternatives.

Analogs with Varied Halogen Substitution

2.1.1. 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

This analog replaces the chloro and fluoro groups with a single bromo substituent. Bromine, being a good leaving group in various cross-coupling reactions, opens up different synthetic possibilities compared to the chloro and fluoro substituents.

  • Synthesis: Typically prepared from the corresponding benzyl bromide via nucleophilic substitution with a cyanide salt.

  • Reactivity: The absence of the ortho-fluoro group may slightly decrease the acidity of the benzylic protons compared to the parent compound. However, the bromine atom is more amenable to a wider range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the chlorine atom.

  • Applications: An excellent choice when subsequent modification of the aromatic ring via cross-coupling is desired.

2.1.2. 4-Chloro-3-(trifluoromethyl)phenylacetonitrile

Here, the positions of the chloro and trifluoromethyl groups are altered. This seemingly subtle change can have a significant impact on the reactivity and the properties of the resulting molecules.

  • Synthesis: Can be synthesized from 4-chloro-3-(trifluoromethyl)benzyl alcohol or bromide.

  • Reactivity: The electronic effects of the substituents on the benzylic protons and the aromatic ring will differ from the parent compound, potentially influencing reaction rates and regioselectivity in subsequent transformations.

  • Applications: Useful for accessing isomers of bioactive molecules where the specific spatial arrangement of the chloro and trifluoromethyl groups is critical for activity.

Analogs with Different Fluorine Substitution Patterns

2.2.1. 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

This alternative removes the chlorine atom, simplifying the substitution pattern.

  • Synthesis: Can be prepared from 2-fluoro-5-(trifluoromethyl)benzyl bromide.

  • Reactivity: The ortho-fluoro group still enhances the acidity of the benzylic protons. The aromatic ring is activated towards nucleophilic aromatic substitution at the position para to the trifluoromethyl group.

  • Applications: A suitable alternative when the chlorine atom is not required in the final structure and a simpler synthetic route is desired.

Analogs Lacking Halogen Substituents (Beyond Fluorine in CF3)

2.3.1. 3-(Trifluoromethyl)phenylacetonitrile

This is a more fundamental building block, lacking the additional halogen atoms.

  • Synthesis: Can be prepared by the trifluoromethylation, diazotization, and reduction of aminobenzyl cyanide.[7]

  • Reactivity: The trifluoromethyl group at the meta position provides moderate activation of the benzylic protons. The aromatic ring is less electron-deficient compared to the halogenated analogs.

  • Applications: A versatile reagent for introducing a trifluoromethylphenyl group in the synthesis of pharmaceuticals and agrochemicals.[5]

2.3.2. 2-(Trifluoromethyl)phenylacetonitrile & 4-(Trifluoromethyl)phenylacetonitrile

These isomers offer alternative placements of the trifluoromethyl group, which can be crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Synthesis: Typically synthesized from the corresponding benzyl bromides or chlorides.[8]

  • Reactivity: The position of the electron-withdrawing trifluoromethyl group significantly impacts the acidity of the benzylic protons and the reactivity of the aromatic ring. The ortho-isomer will experience steric effects not present in the para-isomer.

  • Applications: Essential for exploring the impact of substituent positioning on the biological activity of a lead compound.

Analogs with Multiple Trifluoromethyl Groups

2.4.1. 3,5-Bis(trifluoromethyl)phenylacetonitrile

This reagent possesses two strongly electron-withdrawing trifluoromethyl groups.

  • Synthesis: Commercially available.

  • Reactivity: The two trifluoromethyl groups render the benzylic protons significantly more acidic, facilitating deprotonation even with milder bases. The aromatic ring is highly electron-deficient.

  • Applications: Ideal for reactions requiring a highly activated methylene group and for synthesizing molecules where a high degree of lipophilicity and metabolic stability is desired.

Comparative Data Summary

ReagentKey Structural FeatureInferred Reactivity HighlightsPotential Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Ortho-F, Meta-Cl to CF3Activated benzylic protons, potential for SNArAccessing specific halogenated trifluoromethylphenyl scaffolds
2-Bromo-5-(trifluoromethyl)phenylacetonitrileBromo substituentAmenable to a wide range of cross-coupling reactionsSubsequent functionalization of the aromatic ring
4-Chloro-3-(trifluoromethyl)phenylacetonitrileIsomeric substitutionDifferent electronic and steric profileSAR studies, accessing isomeric products
2-Fluoro-5-(trifluoromethyl)phenylacetonitrileOrtho-F to CF3Activated benzylic protonsSimpler scaffold without the chlorine atom
3-(Trifluoromethyl)phenylacetonitrileMeta-CF3Moderately activated benzylic protonsGeneral introduction of a trifluoromethylphenyl group
2-(Trifluoromethyl)phenylacetonitrileOrtho-CF3Steric hindrance, activated benzylic protonsSAR studies, accessing ortho-substituted products
4-(Trifluoromethyl)phenylacetonitrilePara-CF3Activated benzylic protonsSAR studies, accessing para-substituted products
3,5-Bis(trifluoromethyl)phenylacetonitrileTwo meta-CF3 groupsHighly acidic benzylic protons, electron-deficient ringReactions requiring high activation, enhanced lipophilicity

Experimental Protocols

The following protocols are representative of the types of reactions in which these phenylacetonitrile derivatives are commonly employed.

General Procedure for α-Alkylation of Substituted Phenylacetonitriles

This protocol describes a typical base-mediated alkylation of the active methylene group.

experimental_workflow reagents Substituted Phenylacetonitrile Alkyl Halide Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) reaction_setup Combine reagents in a flame-dried flask under inert atmosphere (N2 or Ar). reagents->reaction_setup 1. reaction_conditions Stir at specified temperature (e.g., room temp. to reflux) for a designated time. reaction_setup->reaction_conditions 2. workup Quench with water or saturated NH4Cl. Extract with organic solvent. reaction_conditions->workup 3. purification Dry organic layer (e.g., Na2SO4), concentrate, and purify (e.g., column chromatography). workup->purification 4. product α-Alkylated Phenylacetonitrile purification->product 5.

Workflow for α-alkylation.

Step-by-Step Methodology:

  • To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, add a solution of the substituted phenylacetonitrile (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated phenylacetonitrile.

Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates the displacement of a halide from the aromatic ring.

snar_workflow reagents Halogenated Phenylacetonitrile Nucleophile (e.g., R-OH, R-NH2) Base (e.g., K2CO3, NaH) Solvent (e.g., DMSO, DMF) reaction_setup Combine reagents in a sealed vial or flask. reagents->reaction_setup 1. reaction_conditions Heat the reaction mixture (e.g., 80-150 °C) for a specified time. reaction_setup->reaction_conditions 2. workup Cool to room temperature, dilute with water, and extract with an organic solvent. reaction_conditions->workup 3. purification Wash organic layer, dry, concentrate, and purify (e.g., column chromatography). workup->purification 4. product Substituted Phenylacetonitrile purification->product 5.

Workflow for SNAr reaction.

Step-by-Step Methodology:

  • To a solution of the halogenated phenylacetonitrile (1.0 equivalent) and the nucleophile (1.2-2.0 equivalents) in a polar aprotic solvent (e.g., DMSO), add a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Safety and Handling Considerations

Substituted phenylacetonitriles, especially those containing halogen and trifluoromethyl groups, should be handled with care in a well-ventilated fume hood.[9][10][11] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Many of these compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion and Future Outlook

While 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a valuable and highly specific building block, a diverse array of alternative reagents is commercially available or readily synthesizable. The choice of the most suitable alternative depends on a careful consideration of the desired final molecular architecture, the intended synthetic transformations, and the required physicochemical properties. Understanding the subtle yet significant impact of different substitution patterns on reactivity is key to leveraging these powerful reagents in the design and synthesis of next-generation pharmaceuticals and advanced materials. The continued development of novel fluorination and trifluoromethylation methodologies will undoubtedly expand the toolbox of available phenylacetonitrile-based building blocks, further enabling innovation in chemical synthesis.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). (URL: [Link])

  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (2026, January 1). (URL: [Link])

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (2017, September 21). (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers. (URL: [Link])

  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory - ResearchGate. (2026, January 20). (URL: [Link])

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). (URL: [Link])

  • For Peer Review - LillOA. (2021, January 20). (URL: [Link])

  • Concerted nucleophilic aromatic substitutions - SciSpace. (URL: [Link])

  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (URL: [Link])

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. (2018, September 13). (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). (URL: [Link])

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. (URL: [Link])

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF - ResearchGate. (2025, August 7). (URL: [Link])

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). (URL: [Link])

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (2023, November 15). (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). (URL: [Link])

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique trifluoromethyl group enhances reactivity and stability, making it a valuable component in the development of biologically active molecules.[1] However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile. By moving beyond a simple checklist and explaining the why behind each procedural step, we aim to build a deeply ingrained culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] The nitrile group (-CN) can be particularly hazardous.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4]

Given these potential hazards, a cautious approach is paramount. All handling of this compound should be performed with the assumption that it is highly toxic and irritant.

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is essential, but it should always be the final barrier between you and a potential hazard. The first and most critical step is to minimize exposure through robust engineering controls.

  • Fume Hood: All handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of vapors or dust.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the required PPE for handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

Body PartRequired PPERationale and Best Practices
Hands Double Gloving with chemical-resistant gloves (e.g., Nitrile rubber).[5][6]The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during the removal of the outer glove. Always inspect gloves for tears or punctures before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[5]
Eyes/Face Safety Goggles and a Face Shield .[2]Safety goggles provide impact and splash protection. A face shield offers an additional layer of protection for the entire face from splashes.
Body Chemical-resistant Lab Coat or Gown .[3][4][5]A lab coat made of a material resistant to chemical permeation is essential to protect the skin and personal clothing. Ensure the coat has long sleeves and is fully buttoned.
Respiratory Respirator with an appropriate filter (if not handled in a fume hood).While all work should be done in a fume hood, a respirator may be necessary in certain situations, such as a large spill. Consult your institution's environmental health and safety (EHS) office for specific respirator and cartridge recommendations.
Feet Closed-toe, chemical-resistant shoes .[7]Protects feet from spills and falling objects.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_fumehood 2. Prepare Fume Hood prep_ppe->prep_fumehood prep_materials 3. Gather Materials prep_fumehood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_transfer 5. Transfer and React handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_waste 7. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Safe Handling Workflow Diagram

Protocol Steps:

  • Don PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.

  • Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Bring all necessary equipment and reagents into the fume hood before starting the experiment to minimize traffic in and out of the hood.

  • Weigh Compound: Carefully weigh the required amount of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in a tared container within the fume hood.

  • Transfer and React: Perform all transfers and reactions within the fume hood. Use a spatula or other appropriate tool to avoid creating dust.

  • Decontaminate Surfaces: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) and wipe down surfaces with disposable towels.

  • Segregate Waste: Dispose of all contaminated materials, including gloves, bench paper, and empty containers, in a designated hazardous waste container.[2] Do not mix with general laboratory waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the lab coat, face shield, and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water after removing all PPE.[8]

Spill and Exposure Procedures: Immediate Actions

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or you are unsure how to handle it.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.

  • Report: Notify your supervisor and your institution's EHS office immediately.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up spills.[4]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[4]

  • Empty Containers: "Empty" containers may still contain residue and should be disposed of as hazardous waste.

Consult your institution's EHS guidelines for specific waste disposal procedures.

Conclusion: A Commitment to Safety

Handling potent, reactive compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is integral to advancing pharmaceutical and agrochemical research. By understanding the potential hazards, implementing robust engineering controls, and adhering to meticulous safe handling and disposal protocols, we can ensure the safety of ourselves and our colleagues while continuing our vital work. This commitment to safety is not just a matter of compliance; it is a cornerstone of scientific excellence.

References

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HALOGEN FLUORIDES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicology of the fluoroalkenes: Review and research needs - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubMed. (n.d.). Toxicology of fluoro-olefins. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.